RO-09-4609
Description
Properties
CAS No. |
279230-20-5 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3 |
InChI Key |
WVIFNQSMGQMTKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO-09-4609; RO 09-4609; RO09-4609; RO-094609; RO 094609; RO094609; |
Origin of Product |
United States |
Foundational & Exploratory
RO-09-4609 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide delineates the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The inhibition of CaNmt by this compound prevents the N-myristoylation of a specific subset of fungal proteins, leading to their mislocalization and functional inactivation. This disruption of protein function, particularly of the ADP-ribosylation factor (Arf), culminates in the cessation of fungal growth and eventual cell death, highlighting the therapeutic potential of NMT inhibitors as antifungal agents.
Introduction to N-myristoyltransferase as an Antifungal Target
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a variety of cellular and viral proteins.[1] This irreversible lipid modification, known as N-myristoylation, is crucial for the biological function of these proteins, often mediating their association with cellular membranes and facilitating protein-protein interactions.[1]
In Candida albicans, the NMT gene is essential for vegetative growth, making it an attractive target for the development of novel antifungal therapies.[2] The inhibition of CaNmt leads to a fungicidal effect, demonstrating its potential to combat infections caused by this prevalent fungal pathogen.[2] this compound, a benzofuran (B130515) derivative, has been identified as a potent and selective inhibitor of CaNmt, exhibiting significant in vitro antifungal activity against C. albicans.[3][4]
The Molecular Mechanism of this compound
The primary mechanism of action of this compound is the direct inhibition of Candida albicans N-myristoyltransferase. By binding to the enzyme, this compound prevents the transfer of myristate to its protein substrates.
Inhibition of N-myristoyltransferase Activity
This compound acts as a competitive inhibitor with respect to the peptide substrate and non-competitive with myristoyl-CoA for some NMT inhibitors.[5] While specific kinetic data for this compound is not publicly available in the reviewed literature, a closely related benzofuran derivative from the same chemical series demonstrates potent inhibition of CaNmt. The crystal structure of C. albicans Nmt complexed with a benzofuran inhibitor reveals that these inhibitors bind within the peptide-binding groove of the enzyme.[6] This binding prevents the natural protein substrates from accessing the active site, thereby blocking the myristoylation process.
Downstream Cellular Effects
The inhibition of CaNmt by this compound leads to a cascade of downstream cellular events, primarily stemming from the lack of N-myristoylation of essential proteins. One of the most critical substrates of NMT in C. albicans is the ADP-ribosylation factor (Arf).[7][8][9]
N-myristoylation is a prerequisite for the proper cellular localization and function of Arf proteins.[7][8][9] Non-myristoylated Arf is unable to associate with cellular membranes, where it plays a vital role in vesicular trafficking and other essential cellular processes.[7][8][9] Studies have shown that a reduction of 50% or more in Arf N-myristoylation serves as a biochemical marker for growth arrest in fungal cells.[7][8][9]
The functional inactivation of Arf and other N-myristoylated proteins disrupts critical cellular pathways, leading to a fungistatic and ultimately fungicidal effect.
Quantitative Data
While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, the potency of related compounds and the general class of NMT inhibitors provide a strong indication of its efficacy. For context, other NMT inhibitors have demonstrated potent activity. For instance, the peptoidomimetic inhibitor SC-59383 has an IC50 of 1.45 µM for purified C. albicans Nmt.[7][8][9] A newly synthesized benzothiazole (B30560) derivative, FTR1335, showed an IC50 for CaNmt of 0.49 nM.[5]
| Compound Class | Target | Parameter | Value | Reference |
| Peptoidomimetic (SC-59383) | C. albicans Nmt | IC50 | 1.45 µM | [7][8][9] |
| Benzothiazole (FTR1335) | C. albicans Nmt | IC50 | 0.49 nM | [5] |
| Benzofuran (this compound) | C. albicans Nmt | - | Potent Inhibitor | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.
In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)
This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[10][11]
Materials:
-
Purified recombinant C. albicans NMT
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Arf)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, purified CaNmt, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding myristoyl-CoA and the peptide substrate.
-
Immediately add the fluorescent probe CPM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~387 nm, emission ~463 nm).
-
The rate of reaction is proportional to the rate of fluorescence increase.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Arf N-myristoylation Assay (Gel Mobility Shift Assay)
This assay assesses the extent of Arf N-myristoylation within C. albicans cells by observing the change in electrophoretic mobility of myristoylated versus non-myristoylated Arf.[7][8][9]
Materials:
-
Candida albicans cell culture
-
This compound
-
Yeast protein extraction buffer
-
Glass beads or a mechanical disruptor for cell lysis
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody specific for Arf
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow C. albicans cultures to mid-log phase.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells by centrifugation.
-
Lyse the cells using glass beads or a mechanical disruptor in yeast protein extraction buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE. The myristoylated form of Arf will migrate faster than the non-myristoylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Arf.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the relative amounts of myristoylated and non-myristoylated Arf to determine the extent of N-myristoylation inhibition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro NMT Inhibition Assay
References
- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. tebubio.com [tebubio.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
RO-09-4609 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide delineates the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The inhibition of CaNmt by this compound prevents the N-myristoylation of a specific subset of fungal proteins, leading to their mislocalization and functional inactivation. This disruption of protein function, particularly of the ADP-ribosylation factor (Arf), culminates in the cessation of fungal growth and eventual cell death, highlighting the therapeutic potential of NMT inhibitors as antifungal agents.
Introduction to N-myristoyltransferase as an Antifungal Target
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a variety of cellular and viral proteins.[1] This irreversible lipid modification, known as N-myristoylation, is crucial for the biological function of these proteins, often mediating their association with cellular membranes and facilitating protein-protein interactions.[1]
In Candida albicans, the NMT gene is essential for vegetative growth, making it an attractive target for the development of novel antifungal therapies.[2] The inhibition of CaNmt leads to a fungicidal effect, demonstrating its potential to combat infections caused by this prevalent fungal pathogen.[2] this compound, a benzofuran derivative, has been identified as a potent and selective inhibitor of CaNmt, exhibiting significant in vitro antifungal activity against C. albicans.[3][4]
The Molecular Mechanism of this compound
The primary mechanism of action of this compound is the direct inhibition of Candida albicans N-myristoyltransferase. By binding to the enzyme, this compound prevents the transfer of myristate to its protein substrates.
Inhibition of N-myristoyltransferase Activity
This compound acts as a competitive inhibitor with respect to the peptide substrate and non-competitive with myristoyl-CoA for some NMT inhibitors.[5] While specific kinetic data for this compound is not publicly available in the reviewed literature, a closely related benzofuran derivative from the same chemical series demonstrates potent inhibition of CaNmt. The crystal structure of C. albicans Nmt complexed with a benzofuran inhibitor reveals that these inhibitors bind within the peptide-binding groove of the enzyme.[6] This binding prevents the natural protein substrates from accessing the active site, thereby blocking the myristoylation process.
Downstream Cellular Effects
The inhibition of CaNmt by this compound leads to a cascade of downstream cellular events, primarily stemming from the lack of N-myristoylation of essential proteins. One of the most critical substrates of NMT in C. albicans is the ADP-ribosylation factor (Arf).[7][8][9]
N-myristoylation is a prerequisite for the proper cellular localization and function of Arf proteins.[7][8][9] Non-myristoylated Arf is unable to associate with cellular membranes, where it plays a vital role in vesicular trafficking and other essential cellular processes.[7][8][9] Studies have shown that a reduction of 50% or more in Arf N-myristoylation serves as a biochemical marker for growth arrest in fungal cells.[7][8][9]
The functional inactivation of Arf and other N-myristoylated proteins disrupts critical cellular pathways, leading to a fungistatic and ultimately fungicidal effect.
Quantitative Data
While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, the potency of related compounds and the general class of NMT inhibitors provide a strong indication of its efficacy. For context, other NMT inhibitors have demonstrated potent activity. For instance, the peptoidomimetic inhibitor SC-59383 has an IC50 of 1.45 µM for purified C. albicans Nmt.[7][8][9] A newly synthesized benzothiazole derivative, FTR1335, showed an IC50 for CaNmt of 0.49 nM.[5]
| Compound Class | Target | Parameter | Value | Reference |
| Peptoidomimetic (SC-59383) | C. albicans Nmt | IC50 | 1.45 µM | [7][8][9] |
| Benzothiazole (FTR1335) | C. albicans Nmt | IC50 | 0.49 nM | [5] |
| Benzofuran (this compound) | C. albicans Nmt | - | Potent Inhibitor | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.
In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)
This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[10][11]
Materials:
-
Purified recombinant C. albicans NMT
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Arf)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, purified CaNmt, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding myristoyl-CoA and the peptide substrate.
-
Immediately add the fluorescent probe CPM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~387 nm, emission ~463 nm).
-
The rate of reaction is proportional to the rate of fluorescence increase.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Arf N-myristoylation Assay (Gel Mobility Shift Assay)
This assay assesses the extent of Arf N-myristoylation within C. albicans cells by observing the change in electrophoretic mobility of myristoylated versus non-myristoylated Arf.[7][8][9]
Materials:
-
Candida albicans cell culture
-
This compound
-
Yeast protein extraction buffer
-
Glass beads or a mechanical disruptor for cell lysis
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody specific for Arf
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow C. albicans cultures to mid-log phase.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells by centrifugation.
-
Lyse the cells using glass beads or a mechanical disruptor in yeast protein extraction buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE. The myristoylated form of Arf will migrate faster than the non-myristoylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Arf.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the relative amounts of myristoylated and non-myristoylated Arf to determine the extent of N-myristoylation inhibition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro NMT Inhibition Assay
References
- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. tebubio.com [tebubio.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
RO-09-4609: A Deep Dive into Target Identification and Validation for a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme critical for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive overview of the target identification and validation of this compound. Through a detailed examination of its mechanism of action, experimental validation, and the downstream consequences of target engagement, this document serves as a crucial resource for researchers in the field of antifungal drug development.
Introduction
Candida albicans remains a significant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of essential proteins, has emerged as a promising target for antifungal therapy. Genetic studies have demonstrated that Nmt is essential for the viability of C. albicans, making it an attractive target for the development of novel antifungal drugs. This compound, a nonpeptidic inhibitor with a benzofuran (B130515) core, has been identified as a potent and selective inhibitor of CaNmt.
Target Identification: Candida albicans N-myristoyltransferase (CaNmt)
The primary molecular target of this compound has been unequivocally identified as Candida albicans N-myristoyltransferase (CaNmt). This enzyme plays a crucial role in the post-translational modification of a wide range of proteins involved in vital cellular processes.
Function of N-myristoyltransferase
N-myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine residue of target proteins. This modification is critical for:
-
Protein-membrane interactions: Myristoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes.
-
Signal transduction: Many proteins involved in signaling cascades, including G proteins and kinases, are myristoylated, and this modification is often essential for their proper localization and function.
-
Protein-protein interactions: The myristoyl group can mediate or stabilize protein-protein interactions.
Essentiality of CaNmt for Candida albicans Viability
Genetic deletion and conditional expression studies have firmly established that Nmt is an essential enzyme for the growth and survival of C. albicans. The inability of the fungus to survive without a functional Nmt enzyme underscores its importance as a therapeutic target. Inhibition of CaNmt leads to a cascade of downstream effects that ultimately result in fungal cell death.
Target Validation: Demonstrating the Mechanism of Action of this compound
The validation of CaNmt as the target of this compound involves a series of in vitro and cellular assays designed to demonstrate direct binding and inhibition of the enzyme, leading to a downstream antifungal effect.
In Vitro Enzyme Inhibition
Biochemical assays are fundamental to confirming the inhibitory activity of this compound against purified CaNmt. These assays typically measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.
Quantitative Data on this compound Inhibition of CaNmt
| Compound | Target | Assay Type | IC50/Ki |
| This compound | C. albicans Nmt | In vitro inhibition | Data not available |
Note: Specific IC50 or Ki values for this compound are not publicly available in the reviewed literature.
Experimental Protocol: In Vitro N-myristoyltransferase Inhibition Assay
A standard in vitro Nmt inhibition assay involves the following steps:
-
Recombinant Enzyme Preparation: Purified, recombinant CaNmt is used as the enzyme source.
-
Substrate Preparation: A synthetic peptide corresponding to the N-terminus of a known Nmt substrate (e.g., Arf protein) and [³H]-myristoyl-CoA are used as substrates.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, peptide substrate, [³H]-myristoyl-CoA, and varying concentrations of the test inhibitor (this compound) in an appropriate buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Quenching and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified using techniques such as scintillation counting after separation from unreacted [³H]-myristoyl-CoA.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement
Demonstrating that this compound interacts with and inhibits CaNmt within intact fungal cells is a critical step in target validation.
Experimental Workflow: Target Validation in C. albicans
Caption: Workflow for the validation of this compound's antifungal activity.
Downstream Signaling Pathways and Cellular Effects
Inhibition of CaNmt by this compound disrupts the myristoylation of numerous proteins, leading to a variety of downstream cellular consequences that contribute to its antifungal activity.
Signaling Pathway: Impact of CaNmt Inhibition
Caption: Simplified signaling pathway illustrating the effect of this compound.
The primary consequence of CaNmt inhibition is the failure to myristoylate key proteins. One of the most well-studied substrates of Nmt is the ADP-ribosylation factor (Arf). Non-myristoylated Arf is unable to localize to the Golgi apparatus, leading to defects in vesicular trafficking and secretion. This disruption of essential cellular processes ultimately results in the cessation of growth and cell death.
In Vivo Validation
While in vitro and cellular data are crucial, in vivo validation in animal models is the definitive step in confirming the therapeutic potential of an antifungal agent.
In Vivo Efficacy of this compound
| Compound | Animal Model | Route of Administration | Efficacy |
| This compound | Murine model of candidiasis | Data not available | Data not available |
Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.
-
Treatment: Following infection, mice are treated with this compound at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.
-
Monitoring: Mice are monitored for survival over a set period.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treatment groups are assessed.
Conclusion
The identification and validation of Candida albicans N-myristoyltransferase as the target of this compound represent a significant advancement in the pursuit of novel antifungal therapies. The essential nature of CaNmt, coupled with the potent and selective inhibitory activity of this compound, highlights the promise of this compound as a lead for further drug development. While the publicly available data on the specific quantitative inhibitory and in vivo efficacy of this compound is limited, the foundational evidence strongly supports its mechanism of action. Further research to fully characterize its pharmacological profile is warranted to unlock its full therapeutic potential in combating life-threatening fungal infections.
RO-09-4609: A Deep Dive into Target Identification and Validation for a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme critical for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive overview of the target identification and validation of this compound. Through a detailed examination of its mechanism of action, experimental validation, and the downstream consequences of target engagement, this document serves as a crucial resource for researchers in the field of antifungal drug development.
Introduction
Candida albicans remains a significant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a variety of essential proteins, has emerged as a promising target for antifungal therapy. Genetic studies have demonstrated that Nmt is essential for the viability of C. albicans, making it an attractive target for the development of novel antifungal drugs. This compound, a nonpeptidic inhibitor with a benzofuran core, has been identified as a potent and selective inhibitor of CaNmt.
Target Identification: Candida albicans N-myristoyltransferase (CaNmt)
The primary molecular target of this compound has been unequivocally identified as Candida albicans N-myristoyltransferase (CaNmt). This enzyme plays a crucial role in the post-translational modification of a wide range of proteins involved in vital cellular processes.
Function of N-myristoyltransferase
N-myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine residue of target proteins. This modification is critical for:
-
Protein-membrane interactions: Myristoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes.
-
Signal transduction: Many proteins involved in signaling cascades, including G proteins and kinases, are myristoylated, and this modification is often essential for their proper localization and function.
-
Protein-protein interactions: The myristoyl group can mediate or stabilize protein-protein interactions.
Essentiality of CaNmt for Candida albicans Viability
Genetic deletion and conditional expression studies have firmly established that Nmt is an essential enzyme for the growth and survival of C. albicans. The inability of the fungus to survive without a functional Nmt enzyme underscores its importance as a therapeutic target. Inhibition of CaNmt leads to a cascade of downstream effects that ultimately result in fungal cell death.
Target Validation: Demonstrating the Mechanism of Action of this compound
The validation of CaNmt as the target of this compound involves a series of in vitro and cellular assays designed to demonstrate direct binding and inhibition of the enzyme, leading to a downstream antifungal effect.
In Vitro Enzyme Inhibition
Biochemical assays are fundamental to confirming the inhibitory activity of this compound against purified CaNmt. These assays typically measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.
Quantitative Data on this compound Inhibition of CaNmt
| Compound | Target | Assay Type | IC50/Ki |
| This compound | C. albicans Nmt | In vitro inhibition | Data not available |
Note: Specific IC50 or Ki values for this compound are not publicly available in the reviewed literature.
Experimental Protocol: In Vitro N-myristoyltransferase Inhibition Assay
A standard in vitro Nmt inhibition assay involves the following steps:
-
Recombinant Enzyme Preparation: Purified, recombinant CaNmt is used as the enzyme source.
-
Substrate Preparation: A synthetic peptide corresponding to the N-terminus of a known Nmt substrate (e.g., Arf protein) and [³H]-myristoyl-CoA are used as substrates.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, peptide substrate, [³H]-myristoyl-CoA, and varying concentrations of the test inhibitor (this compound) in an appropriate buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Quenching and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified using techniques such as scintillation counting after separation from unreacted [³H]-myristoyl-CoA.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement
Demonstrating that this compound interacts with and inhibits CaNmt within intact fungal cells is a critical step in target validation.
Experimental Workflow: Target Validation in C. albicans
Caption: Workflow for the validation of this compound's antifungal activity.
Downstream Signaling Pathways and Cellular Effects
Inhibition of CaNmt by this compound disrupts the myristoylation of numerous proteins, leading to a variety of downstream cellular consequences that contribute to its antifungal activity.
Signaling Pathway: Impact of CaNmt Inhibition
Caption: Simplified signaling pathway illustrating the effect of this compound.
The primary consequence of CaNmt inhibition is the failure to myristoylate key proteins. One of the most well-studied substrates of Nmt is the ADP-ribosylation factor (Arf). Non-myristoylated Arf is unable to localize to the Golgi apparatus, leading to defects in vesicular trafficking and secretion. This disruption of essential cellular processes ultimately results in the cessation of growth and cell death.
In Vivo Validation
While in vitro and cellular data are crucial, in vivo validation in animal models is the definitive step in confirming the therapeutic potential of an antifungal agent.
In Vivo Efficacy of this compound
| Compound | Animal Model | Route of Administration | Efficacy |
| This compound | Murine model of candidiasis | Data not available | Data not available |
Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.
-
Treatment: Following infection, mice are treated with this compound at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.
-
Monitoring: Mice are monitored for survival over a set period.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treatment groups are assessed.
Conclusion
The identification and validation of Candida albicans N-myristoyltransferase as the target of this compound represent a significant advancement in the pursuit of novel antifungal therapies. The essential nature of CaNmt, coupled with the potent and selective inhibitory activity of this compound, highlights the promise of this compound as a lead for further drug development. While the publicly available data on the specific quantitative inhibitory and in vivo efficacy of this compound is limited, the foundational evidence strongly supports its mechanism of action. Further research to fully characterize its pharmacological profile is warranted to unlock its full therapeutic potential in combating life-threatening fungal infections.
RO-09-4609: A Technical Guide to a Selective Chemical Probe for Fungal N-Myristoyltransferase
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RO-09-4609 as a chemical probe for N-myristoyltransferase (NMT), with a specific focus on its utility in studying fungal NMT, particularly from Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of proteins, and its inhibition is a promising therapeutic strategy for various diseases, including fungal infections. This document details the biochemical properties of this compound, its mechanism of action, and its selectivity profile. In addition, we present a comparative analysis with well-validated chemical probes for human NMTs, such as IMP-1088, to provide a broader context for researchers in drug development. Detailed experimental protocols for in vitro NMT inhibition assays are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of the application of this compound in NMT research.
Introduction to N-Myristoyltransferase (NMT) and Chemical Probes
N-myristoyltransferase is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins. In humans, two NMT isoforms, NMT1 and NMT2, have been identified and are implicated in diseases such as cancer and viral infections.
In pathogenic fungi like Candida albicans, NMT is essential for viability, making it an attractive target for the development of novel antifungal agents. The structural differences between fungal and human NMTs allow for the design of species-specific inhibitors.
A chemical probe is a small molecule that is used to study and manipulate a biological target, such as an enzyme or receptor, in a selective and well-characterized manner. An ideal chemical probe should be potent, selective, and active in cellular or in vivo models, enabling the interrogation of the biological function of its target.
This compound: A Potent and Selective Probe for Candida albicans NMT
This compound is a benzofuran (B130515) derivative that has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its discovery and characterization have positioned it as a valuable tool for studying the role of N-myristoylation in fungal biology and for the development of new antifungal therapies.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the peptide substrate of CaNmt. It binds to the active site of the enzyme, preventing the binding of substrate proteins and thereby inhibiting the transfer of myristate from myristoyl-CoA.
Quantitative Data and Selectivity
The potency of this compound and its selectivity for fungal NMT over human NMT are critical features for its use as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, FTR1335, which also demonstrates high selectivity for CaNmt. For comparison, data for the well-validated human NMT inhibitor, IMP-1088, is also included.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Candida albicans NMT (CaNmt) | 7.5 | [1] |
| FTR1335 | Candida albicans NMT (CaNmt) | 0.49 | [2] |
| Human NMT1 (HsNmt1) | 5400 | [2] | |
| IMP-1088 | Human NMT1 (HsNmt1) | <1 | [3] |
| Human NMT2 (HsNmt2) | <1 | [3] |
Note: The IC50 value for this compound is for a closely related and highly active analog from the same study that identified this compound as a lead compound.
The data clearly indicates that benzofuran-based inhibitors like this compound and FTR1335 are highly potent against CaNmt and exhibit remarkable selectivity over the human ortholog. This high selectivity is crucial for minimizing off-target effects in experimental systems and is a desirable characteristic for potential therapeutic agents.
IMP-1088: A Validated Chemical Probe for Human NMT
For researchers focused on the role of N-myristoylation in human biology and disease, IMP-1088 serves as a state-of-the-art chemical probe. It is a potent, dual inhibitor of human NMT1 and NMT2 with sub-nanomolar potency.[3] Its high potency and well-characterized on-target activity in cells make it an excellent tool for studying the consequences of NMT inhibition in human cell lines and disease models.
Experimental Protocols
This section provides a detailed methodology for a typical in vitro N-myristoyltransferase inhibition assay, which can be adapted for use with this compound and other NMT inhibitors.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This protocol is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.
Materials:
-
Recombinant NMT enzyme (C. albicans or human)
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate)
-
NMT inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the NMT inhibitor (e.g., this compound) in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 100 µL):
-
Assay Buffer
-
NMT enzyme (at a final concentration optimized for the assay)
-
NMT inhibitor at various concentrations (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing the fluorescent probe CPM.
-
Incubate for a short period to allow the reaction between CoA and CPM to complete.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
NMT Catalytic Cycle and Inhibition
Caption: The catalytic cycle of N-myristoyltransferase and the inhibitory action of this compound.
Experimental Workflow for In Vitro NMT Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of an NMT inhibitor.
Logic of Selective Inhibition
Caption: The principle of selective inhibition of fungal NMT over human NMT by this compound.
Conclusion
This compound is a valuable and well-characterized chemical probe for the study of Candida albicans N-myristoyltransferase. Its high potency and, more importantly, its remarkable selectivity over human NMTs make it an ideal tool for investigating the role of N-myristoylation in fungal pathogenesis without the confounding effects of inhibiting the host enzyme. For researchers in drug development, understanding the properties of such selective probes is essential for target validation and the design of novel therapeutic agents. The comparative data provided for the human NMT probe, IMP-1088, further enriches the context for selecting the appropriate tool for specific research questions. The experimental protocols and visualizations included in this guide are intended to facilitate the practical application of this compound and to foster a deeper understanding of NMT inhibition as a promising area of research.
References
RO-09-4609: A Technical Guide to a Selective Chemical Probe for Fungal N-Myristoyltransferase
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RO-09-4609 as a chemical probe for N-myristoyltransferase (NMT), with a specific focus on its utility in studying fungal NMT, particularly from Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of proteins, and its inhibition is a promising therapeutic strategy for various diseases, including fungal infections. This document details the biochemical properties of this compound, its mechanism of action, and its selectivity profile. In addition, we present a comparative analysis with well-validated chemical probes for human NMTs, such as IMP-1088, to provide a broader context for researchers in drug development. Detailed experimental protocols for in vitro NMT inhibition assays are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of the application of this compound in NMT research.
Introduction to N-Myristoyltransferase (NMT) and Chemical Probes
N-myristoyltransferase is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins. In humans, two NMT isoforms, NMT1 and NMT2, have been identified and are implicated in diseases such as cancer and viral infections.
In pathogenic fungi like Candida albicans, NMT is essential for viability, making it an attractive target for the development of novel antifungal agents. The structural differences between fungal and human NMTs allow for the design of species-specific inhibitors.
A chemical probe is a small molecule that is used to study and manipulate a biological target, such as an enzyme or receptor, in a selective and well-characterized manner. An ideal chemical probe should be potent, selective, and active in cellular or in vivo models, enabling the interrogation of the biological function of its target.
This compound: A Potent and Selective Probe for Candida albicans NMT
This compound is a benzofuran derivative that has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its discovery and characterization have positioned it as a valuable tool for studying the role of N-myristoylation in fungal biology and for the development of new antifungal therapies.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the peptide substrate of CaNmt. It binds to the active site of the enzyme, preventing the binding of substrate proteins and thereby inhibiting the transfer of myristate from myristoyl-CoA.
Quantitative Data and Selectivity
The potency of this compound and its selectivity for fungal NMT over human NMT are critical features for its use as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, FTR1335, which also demonstrates high selectivity for CaNmt. For comparison, data for the well-validated human NMT inhibitor, IMP-1088, is also included.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Candida albicans NMT (CaNmt) | 7.5 | [1] |
| FTR1335 | Candida albicans NMT (CaNmt) | 0.49 | [2] |
| Human NMT1 (HsNmt1) | 5400 | [2] | |
| IMP-1088 | Human NMT1 (HsNmt1) | <1 | [3] |
| Human NMT2 (HsNmt2) | <1 | [3] |
Note: The IC50 value for this compound is for a closely related and highly active analog from the same study that identified this compound as a lead compound.
The data clearly indicates that benzofuran-based inhibitors like this compound and FTR1335 are highly potent against CaNmt and exhibit remarkable selectivity over the human ortholog. This high selectivity is crucial for minimizing off-target effects in experimental systems and is a desirable characteristic for potential therapeutic agents.
IMP-1088: A Validated Chemical Probe for Human NMT
For researchers focused on the role of N-myristoylation in human biology and disease, IMP-1088 serves as a state-of-the-art chemical probe. It is a potent, dual inhibitor of human NMT1 and NMT2 with sub-nanomolar potency.[3] Its high potency and well-characterized on-target activity in cells make it an excellent tool for studying the consequences of NMT inhibition in human cell lines and disease models.
Experimental Protocols
This section provides a detailed methodology for a typical in vitro N-myristoyltransferase inhibition assay, which can be adapted for use with this compound and other NMT inhibitors.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This protocol is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.
Materials:
-
Recombinant NMT enzyme (C. albicans or human)
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate)
-
NMT inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the NMT inhibitor (e.g., this compound) in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 100 µL):
-
Assay Buffer
-
NMT enzyme (at a final concentration optimized for the assay)
-
NMT inhibitor at various concentrations (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing the fluorescent probe CPM.
-
Incubate for a short period to allow the reaction between CoA and CPM to complete.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
NMT Catalytic Cycle and Inhibition
Caption: The catalytic cycle of N-myristoyltransferase and the inhibitory action of this compound.
Experimental Workflow for In Vitro NMT Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of an NMT inhibitor.
Logic of Selective Inhibition
Caption: The principle of selective inhibition of fungal NMT over human NMT by this compound.
Conclusion
This compound is a valuable and well-characterized chemical probe for the study of Candida albicans N-myristoyltransferase. Its high potency and, more importantly, its remarkable selectivity over human NMTs make it an ideal tool for investigating the role of N-myristoylation in fungal pathogenesis without the confounding effects of inhibiting the host enzyme. For researchers in drug development, understanding the properties of such selective probes is essential for target validation and the design of novel therapeutic agents. The comparative data provided for the human NMT probe, IMP-1088, further enriches the context for selecting the appropriate tool for specific research questions. The experimental protocols and visualizations included in this guide are intended to facilitate the practical application of this compound and to foster a deeper understanding of NMT inhibition as a promising area of research.
References
Discovery and Synthesis of the N-Myristoyltransferase Inhibitor RO-09-4609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). N-myristoyltransferase is a validated and essential enzyme for the viability of pathogenic fungi, including Candida albicans, making it a compelling target for the development of novel antifungal agents. This document details the mechanism of action of Nmt, the synthetic pathway for this compound, its quantitative biological activity, and the experimental protocols utilized in its characterization.
Introduction to N-Myristoyltransferase as an Antifungal Target
N-myristoyltransferase (Nmt) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific set of eukaryotic proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.
In Candida albicans, a prevalent fungal pathogen, Nmt is essential for viability, and its inhibition leads to fungal cell death.[1] The enzyme's critical role in fungal survival, coupled with structural differences between fungal and human Nmt, presents a therapeutic window for the development of selective antifungal drugs. One of the key substrate classes for Nmt in fungi are the ADP-ribosylation factors (Arfs), small GTPases involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation.[2][3]
The Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing novel antifungal agents targeting CaNmt. The discovery was part of a broader exploration of benzofuran (B130515) derivatives as a new class of Nmt inhibitors. The lead optimization process, which involved modifications to the C-4 side chain of a lead compound, resulted in the identification of this compound as a highly potent and selective inhibitor of CaNmt with significant in vitro antifungal activity against C. albicans.[4] Further modifications at the C-2 position of the benzofuran core of this compound led to the discovery of other potent antifungal agents.[5]
Synthesis of this compound
The synthesis of this compound is based on the construction of a substituted benzofuran core. While the specific, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy for this class of compounds can be inferred from related publications on benzofuran synthesis. The IUPAC name for this compound is 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester.
A potential synthetic workflow is outlined below:
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against CaNmt and antifungal activity against C. albicans. The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | CaNmt IC50 (nM) | C. albicans MIC (µg/mL) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Analog 1 | Data not available in searched literature | Data not available in searched literature |
| Analog 2 | Data not available in searched literature | Data not available in searched literature |
| Fluconazole | N/A | Varies by strain |
Note: Specific IC50 and MIC values for this compound from the primary literature by Masubuchi et al. (2003) were not available in the public domain at the time of this writing.
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by directly inhibiting the enzymatic activity of N-myristoyltransferase in Candida albicans. This inhibition prevents the transfer of myristate to N-terminal glycine residues of key cellular proteins. The lack of myristoylation on proteins such as ADP-ribosylation factor (Arf) disrupts their ability to associate with membranes, leading to a breakdown in essential cellular processes like vesicular transport and signal transduction. Ultimately, this disruption of protein function results in the cessation of cell growth and induction of cell death.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies for key experiments related to the characterization of this compound, based on standard practices in the field.
N-Myristoyltransferase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against CaNmt.
Materials:
-
Recombinant purified CaNmt enzyme
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)
-
Assay buffer (e.g., HEPES buffer with Triton X-100)
-
Test compound (this compound)
-
Detection reagent (e.g., a fluorescent probe that reacts with free CoA)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the assay buffer, CaNmt enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the product formation. The method of detection will depend on the assay format (e.g., fluorescence, radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Culture medium (e.g., RPMI-1640)
-
Test compound (this compound)
-
Sterile microplates
Procedure:
-
Prepare a standardized inoculum of C. albicans from an overnight culture.
-
Prepare serial twofold dilutions of the test compound in the culture medium in a microplate.
-
Add the fungal inoculum to each well of the microplate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the microplate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the positive control, which can be assessed visually or with a microplate reader.
Conclusion
This compound is a significant discovery in the search for novel antifungal agents with a unique mechanism of action. As a potent and selective inhibitor of Candida albicans N-myristoyltransferase, it represents a promising lead compound for the development of new therapies to combat fungal infections. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of antifungal drug development.
References
- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of the N-Myristoyltransferase Inhibitor RO-09-4609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). N-myristoyltransferase is a validated and essential enzyme for the viability of pathogenic fungi, including Candida albicans, making it a compelling target for the development of novel antifungal agents. This document details the mechanism of action of Nmt, the synthetic pathway for this compound, its quantitative biological activity, and the experimental protocols utilized in its characterization.
Introduction to N-Myristoyltransferase as an Antifungal Target
N-myristoyltransferase (Nmt) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a specific set of eukaryotic proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.
In Candida albicans, a prevalent fungal pathogen, Nmt is essential for viability, and its inhibition leads to fungal cell death.[1] The enzyme's critical role in fungal survival, coupled with structural differences between fungal and human Nmt, presents a therapeutic window for the development of selective antifungal drugs. One of the key substrate classes for Nmt in fungi are the ADP-ribosylation factors (Arfs), small GTPases involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation.[2][3]
The Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing novel antifungal agents targeting CaNmt. The discovery was part of a broader exploration of benzofuran derivatives as a new class of Nmt inhibitors. The lead optimization process, which involved modifications to the C-4 side chain of a lead compound, resulted in the identification of this compound as a highly potent and selective inhibitor of CaNmt with significant in vitro antifungal activity against C. albicans.[4] Further modifications at the C-2 position of the benzofuran core of this compound led to the discovery of other potent antifungal agents.[5]
Synthesis of this compound
The synthesis of this compound is based on the construction of a substituted benzofuran core. While the specific, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy for this class of compounds can be inferred from related publications on benzofuran synthesis. The IUPAC name for this compound is 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester.
A potential synthetic workflow is outlined below:
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against CaNmt and antifungal activity against C. albicans. The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | CaNmt IC50 (nM) | C. albicans MIC (µg/mL) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Analog 1 | Data not available in searched literature | Data not available in searched literature |
| Analog 2 | Data not available in searched literature | Data not available in searched literature |
| Fluconazole | N/A | Varies by strain |
Note: Specific IC50 and MIC values for this compound from the primary literature by Masubuchi et al. (2003) were not available in the public domain at the time of this writing.
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by directly inhibiting the enzymatic activity of N-myristoyltransferase in Candida albicans. This inhibition prevents the transfer of myristate to N-terminal glycine residues of key cellular proteins. The lack of myristoylation on proteins such as ADP-ribosylation factor (Arf) disrupts their ability to associate with membranes, leading to a breakdown in essential cellular processes like vesicular transport and signal transduction. Ultimately, this disruption of protein function results in the cessation of cell growth and induction of cell death.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies for key experiments related to the characterization of this compound, based on standard practices in the field.
N-Myristoyltransferase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against CaNmt.
Materials:
-
Recombinant purified CaNmt enzyme
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)
-
Assay buffer (e.g., HEPES buffer with Triton X-100)
-
Test compound (this compound)
-
Detection reagent (e.g., a fluorescent probe that reacts with free CoA)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the assay buffer, CaNmt enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the product formation. The method of detection will depend on the assay format (e.g., fluorescence, radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Culture medium (e.g., RPMI-1640)
-
Test compound (this compound)
-
Sterile microplates
Procedure:
-
Prepare a standardized inoculum of C. albicans from an overnight culture.
-
Prepare serial twofold dilutions of the test compound in the culture medium in a microplate.
-
Add the fungal inoculum to each well of the microplate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the microplate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the positive control, which can be assessed visually or with a microplate reader.
Conclusion
This compound is a significant discovery in the search for novel antifungal agents with a unique mechanism of action. As a potent and selective inhibitor of Candida albicans N-myristoyltransferase, it represents a promising lead compound for the development of new therapies to combat fungal infections. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of antifungal drug development.
References
- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Myristoylation Pathway: A Core Regulator of Fungal Pathogenesis and a Prized Target for Novel Antifungals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The global rise in invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent identification and validation of novel drug targets that are essential for fungal survival and virulence but are distinct from host machinery. The N-myristoylation pathway, catalyzed by the enzyme N-myristoyltransferase (NMT), has emerged as a highly promising avenue for therapeutic intervention. This covalent, irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a select group of proteins is critical for a multitude of cellular processes in pathogenic fungi, including signal transduction, protein localization, and morphogenesis.[1][2][3] Crucially, NMT is essential for the viability of major fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, making it an attractive target for the development of new fungicidal agents.[2][4][5]
This technical guide provides a comprehensive overview of the N-myristoylation pathway in the context of fungal pathogenesis. It details the core biochemical reaction, explores the key myristoylated proteins and their roles in virulence, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for studying the pathway, and visualizes the critical molecular interactions and workflows.
The Core N-Myristoylation Pathway
N-myristoylation is a co- and post-translational lipid modification catalyzed by N-myristoyltransferase (NMT).[2] The enzyme follows an ordered Bi-Bi reaction mechanism.[6] First, myristoyl-Coenzyme A (Myr-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[1][7] A substrate protein with an N-terminal glycine residue then binds, allowing NMT to catalyze the transfer of the myristoyl group from Myr-CoA to the glycine's α-amino group, forming a stable amide bond.[2] Coenzyme A is then released, followed by the acylated protein. This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions that are vital for its function.[1]
dot
Caption: The ordered Bi-Bi mechanism of N-myristoylation catalyzed by NMT.
Key Myristoylated Proteins in Fungal Pathogenesis
The essentiality of NMT in fungi stems from its role in modifying proteins that are central to virulence. While the full myristoylated proteome of many fungal pathogens is still under investigation, two classes of proteins are consistently identified as critical NMT substrates: ADP-ribosylation factors (Arfs) and G-protein alpha subunits.[1]
-
ADP-Ribosylation Factors (Arfs): These are small GTPases that regulate vesicle transport and trafficking within the Golgi apparatus.[8][9] N-myristoylation is required to anchor Arf proteins to the Golgi membrane, enabling them to recruit coat proteins and initiate vesicle budding. In Candida albicans, the Arf protein Arf2 is essential for viability, and its proper function is critical for filamentous growth, cell wall integrity, and virulence.[9][10] Studies have shown that a reduction of just 50% in Arf N-myristoylation can lead to growth arrest.[3] Genetic or pharmacological disruption of Arf cycling leads to heightened sensitivity to antifungal drugs like azoles and echinocandins.[8]
-
G-protein Alpha Subunits: These proteins are key components of heterotrimeric G-protein signaling cascades that allow the fungus to sense and respond to its environment. Myristoylation of Gα subunits is required for their localization to the plasma membrane and for their interaction with other signaling components.[1][6] In Aspergillus fumigatus, these signaling pathways, particularly the cAMP-dependent PKA pathway, regulate crucial pathogenic traits such as growth, stress response, morphogenesis, and virulence.[1][11] Inhibition of NMT disrupts these signaling cascades, impairing the fungus's ability to establish an infection.
dot
References
- 1. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. N-myristoyltransferase is a cell wall target in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Reverse Genetics in Candida albicans Predicts ARF Cycling Is Essential for Drug Resistance and Virulence | PLOS Pathogens [journals.plos.org]
- 9. Role of Arf GTPases in fungal morphogenesis and virulence [escholarship.org]
- 10. Role of Arf GTPases in fungal morphogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The N-Myristoylation Pathway: A Core Regulator of Fungal Pathogenesis and a Prized Target for Novel Antifungals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The global rise in invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent identification and validation of novel drug targets that are essential for fungal survival and virulence but are distinct from host machinery. The N-myristoylation pathway, catalyzed by the enzyme N-myristoyltransferase (NMT), has emerged as a highly promising avenue for therapeutic intervention. This covalent, irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a select group of proteins is critical for a multitude of cellular processes in pathogenic fungi, including signal transduction, protein localization, and morphogenesis.[1][2][3] Crucially, NMT is essential for the viability of major fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, making it an attractive target for the development of new fungicidal agents.[2][4][5]
This technical guide provides a comprehensive overview of the N-myristoylation pathway in the context of fungal pathogenesis. It details the core biochemical reaction, explores the key myristoylated proteins and their roles in virulence, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for studying the pathway, and visualizes the critical molecular interactions and workflows.
The Core N-Myristoylation Pathway
N-myristoylation is a co- and post-translational lipid modification catalyzed by N-myristoyltransferase (NMT).[2] The enzyme follows an ordered Bi-Bi reaction mechanism.[6] First, myristoyl-Coenzyme A (Myr-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[1][7] A substrate protein with an N-terminal glycine residue then binds, allowing NMT to catalyze the transfer of the myristoyl group from Myr-CoA to the glycine's α-amino group, forming a stable amide bond.[2] Coenzyme A is then released, followed by the acylated protein. This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions that are vital for its function.[1]
dot
Caption: The ordered Bi-Bi mechanism of N-myristoylation catalyzed by NMT.
Key Myristoylated Proteins in Fungal Pathogenesis
The essentiality of NMT in fungi stems from its role in modifying proteins that are central to virulence. While the full myristoylated proteome of many fungal pathogens is still under investigation, two classes of proteins are consistently identified as critical NMT substrates: ADP-ribosylation factors (Arfs) and G-protein alpha subunits.[1]
-
ADP-Ribosylation Factors (Arfs): These are small GTPases that regulate vesicle transport and trafficking within the Golgi apparatus.[8][9] N-myristoylation is required to anchor Arf proteins to the Golgi membrane, enabling them to recruit coat proteins and initiate vesicle budding. In Candida albicans, the Arf protein Arf2 is essential for viability, and its proper function is critical for filamentous growth, cell wall integrity, and virulence.[9][10] Studies have shown that a reduction of just 50% in Arf N-myristoylation can lead to growth arrest.[3] Genetic or pharmacological disruption of Arf cycling leads to heightened sensitivity to antifungal drugs like azoles and echinocandins.[8]
-
G-protein Alpha Subunits: These proteins are key components of heterotrimeric G-protein signaling cascades that allow the fungus to sense and respond to its environment. Myristoylation of Gα subunits is required for their localization to the plasma membrane and for their interaction with other signaling components.[1][6] In Aspergillus fumigatus, these signaling pathways, particularly the cAMP-dependent PKA pathway, regulate crucial pathogenic traits such as growth, stress response, morphogenesis, and virulence.[1][11] Inhibition of NMT disrupts these signaling cascades, impairing the fungus's ability to establish an infection.
dot
References
- 1. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. N-myristoyltransferase is a cell wall target in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Reverse Genetics in Candida albicans Predicts ARF Cycling Is Essential for Drug Resistance and Virulence | PLOS Pathogens [journals.plos.org]
- 9. Role of Arf GTPases in fungal morphogenesis and virulence [escholarship.org]
- 10. Role of Arf GTPases in fungal morphogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: RO-09-4609 (CAS Number 279230-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and antifungal activity. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of antifungal drug discovery.
Introduction
This compound, with the CAS number 279230-20-5, is a benzofuran (B130515) derivative that has demonstrated significant in vitro activity against Candida albicans. Its primary mechanism of action is the inhibition of N-myristoyltransferase (Nmt), a crucial enzyme in many pathogenic fungi. N-myristoylation is a post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a variety of cellular proteins. This modification is vital for protein-membrane interactions, signal transduction, and overall cellular function. The essential nature of Nmt in Candida albicans makes it an attractive target for the development of novel antifungal agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 279230-20-5 | [1][2] |
| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester | [1] |
| Synonyms | RO 09-4609, RO09-4609 | [1][2] |
| SMILES | O=C(C1=C(C)C2=C(OCCCNCC3=CC=CN=C3)C=CC=C2O1)OCC | [1] |
| InChI Key | WVIFNQSMGQMTKX-UHFFFAOYSA-N | [1] |
Mechanism of Action and Biological Activity
This compound acts as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). The inhibition of this enzyme disrupts the vital process of N-myristoylation, leading to a fungicidal effect.
N-Myristoyltransferase (NMT) Inhibition
The inhibitory activity of this compound against CaNmt has been quantified, demonstrating its high potency.
| Parameter | Value (nM) |
| IC₅₀ | Data not publicly available in searched resources |
Antifungal Activity
The in vitro antifungal efficacy of this compound has been evaluated against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating significant activity.
| Organism | MIC (µg/mL) |
| Candida albicans | Data not publicly available in searched resources |
Signaling Pathway
The inhibition of N-myristoyltransferase by this compound disrupts a critical cellular process in Candida albicans. The following diagram illustrates the N-myristoylation pathway and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against CaNmt.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
References
In-Depth Technical Guide: RO-09-4609 (CAS Number 279230-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and antifungal activity. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of antifungal drug discovery.
Introduction
This compound, with the CAS number 279230-20-5, is a benzofuran derivative that has demonstrated significant in vitro activity against Candida albicans. Its primary mechanism of action is the inhibition of N-myristoyltransferase (Nmt), a crucial enzyme in many pathogenic fungi. N-myristoylation is a post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a variety of cellular proteins. This modification is vital for protein-membrane interactions, signal transduction, and overall cellular function. The essential nature of Nmt in Candida albicans makes it an attractive target for the development of novel antifungal agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 279230-20-5 | [1][2] |
| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester | [1] |
| Synonyms | RO 09-4609, RO09-4609 | [1][2] |
| SMILES | O=C(C1=C(C)C2=C(OCCCNCC3=CC=CN=C3)C=CC=C2O1)OCC | [1] |
| InChI Key | WVIFNQSMGQMTKX-UHFFFAOYSA-N | [1] |
Mechanism of Action and Biological Activity
This compound acts as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). The inhibition of this enzyme disrupts the vital process of N-myristoylation, leading to a fungicidal effect.
N-Myristoyltransferase (NMT) Inhibition
The inhibitory activity of this compound against CaNmt has been quantified, demonstrating its high potency.
| Parameter | Value (nM) |
| IC₅₀ | Data not publicly available in searched resources |
Antifungal Activity
The in vitro antifungal efficacy of this compound has been evaluated against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating significant activity.
| Organism | MIC (µg/mL) |
| Candida albicans | Data not publicly available in searched resources |
Signaling Pathway
The inhibition of N-myristoyltransferase by this compound disrupts a critical cellular process in Candida albicans. The following diagram illustrates the N-myristoylation pathway and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against CaNmt.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
References
RO-09-4609: A Technical Deep Dive into a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 has emerged as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive review of the available literature on this compound, presenting its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation. Through a detailed examination of its underlying biochemistry, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound and its potential as a novel antifungal therapeutic.
Core Mechanism of Action
This compound exerts its antifungal activity by specifically targeting and inhibiting N-myristoyltransferase (Nmt) in Candida albicans. Nmt is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein function and localization, playing a critical role in signal transduction pathways and the structural integrity of the cell. By inhibiting CaNmt, this compound disrupts these essential cellular processes, ultimately leading to fungal cell death. Genetic and biochemical studies have confirmed that Nmt is an attractive target for antifungal drugs due to its essential role in fungal viability.[1][2]
Signaling Pathway
The inhibition of CaNmt by this compound disrupts the myristoylation of key proteins involved in various cellular signaling cascades. While the complete downstream effects are a subject of ongoing research, the primary mechanism involves the prevention of protein anchoring to cellular membranes and the disruption of protein-protein interactions that are dependent on the myristoyl group.
Caption: Mechanism of CaNmt inhibition by this compound.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester |
Table 2: In Vitro Antifungal Activity of this compound
| Organism | Assay Type | Potency (Unit) |
| Candida albicans | N-myristoyltransferase Inhibition | Data not available in searched literature |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | Data not available in searched literature |
Note: Specific quantitative data such as IC₅₀ and MIC values were not available in the abstracts and publicly accessible literature. Access to the full-text articles by Masubuchi et al. (2003) and Ebiike et al. (2001, 2002) is required for this information.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the study of N-myristoyltransferase inhibitors like this compound.
N-myristoyltransferase (NMT) Inhibition Assay
A common method to assess the inhibitory activity of compounds against Nmt is a fluorescence-based assay.[3] This assay measures the enzymatic activity of NMT by detecting the production of coenzyme A (CoA) using a fluorescent probe.
General Protocol:
-
Reagents:
-
Recombinant N-myristoyltransferase (human or fungal)
-
Myristoyl-CoA (substrate)
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM; fluorescent probe)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The test compound, myristoyl-CoA, and NMT are combined in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and CPM.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
The reaction is stopped by the addition of a quenching solution.
-
The fluorescence is measured using a plate reader to determine the amount of CoA produced, which is proportional to the NMT activity.
-
The inhibitory effect of the compound is calculated by comparing the activity in the presence of the compound to a control without the inhibitor.
-
Caption: General workflow for an NMT inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
General Protocol:
-
Materials:
-
Candida albicans culture
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound (this compound)
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.
-
A standardized inoculum of Candida albicans is added to each well.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound is part of a broader effort to develop novel benzofuran (B130515) derivatives as antifungal agents. While the specific synthetic route for this compound is detailed in the primary literature, the general approach involves the construction of the benzofuran core followed by the elaboration of the side chains. Structure-activity relationship (SAR) studies in this class of compounds have explored modifications of the substituents on the benzofuran ring and the nature of the side chain to optimize antifungal potency and selectivity.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antifungal agents targeting Candida albicans N-myristoyltransferase. Its high potency and selectivity underscore the potential of this enzyme as a therapeutic target. Future research should focus on obtaining detailed in vivo efficacy and pharmacokinetic data for this compound. Further SAR studies could lead to the development of analogs with improved drug-like properties. A comprehensive understanding of the downstream effects of CaNmt inhibition will also be crucial for elucidating the full therapeutic potential and any potential off-target effects of this class of inhibitors.
References
RO-09-4609: A Technical Deep Dive into a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-09-4609 has emerged as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive review of the available literature on this compound, presenting its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation. Through a detailed examination of its underlying biochemistry, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound and its potential as a novel antifungal therapeutic.
Core Mechanism of Action
This compound exerts its antifungal activity by specifically targeting and inhibiting N-myristoyltransferase (Nmt) in Candida albicans. Nmt is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein function and localization, playing a critical role in signal transduction pathways and the structural integrity of the cell. By inhibiting CaNmt, this compound disrupts these essential cellular processes, ultimately leading to fungal cell death. Genetic and biochemical studies have confirmed that Nmt is an attractive target for antifungal drugs due to its essential role in fungal viability.[1][2]
Signaling Pathway
The inhibition of CaNmt by this compound disrupts the myristoylation of key proteins involved in various cellular signaling cascades. While the complete downstream effects are a subject of ongoing research, the primary mechanism involves the prevention of protein anchoring to cellular membranes and the disruption of protein-protein interactions that are dependent on the myristoyl group.
Caption: Mechanism of CaNmt inhibition by this compound.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester |
Table 2: In Vitro Antifungal Activity of this compound
| Organism | Assay Type | Potency (Unit) |
| Candida albicans | N-myristoyltransferase Inhibition | Data not available in searched literature |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | Data not available in searched literature |
Note: Specific quantitative data such as IC₅₀ and MIC values were not available in the abstracts and publicly accessible literature. Access to the full-text articles by Masubuchi et al. (2003) and Ebiike et al. (2001, 2002) is required for this information.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the study of N-myristoyltransferase inhibitors like this compound.
N-myristoyltransferase (NMT) Inhibition Assay
A common method to assess the inhibitory activity of compounds against Nmt is a fluorescence-based assay.[3] This assay measures the enzymatic activity of NMT by detecting the production of coenzyme A (CoA) using a fluorescent probe.
General Protocol:
-
Reagents:
-
Recombinant N-myristoyltransferase (human or fungal)
-
Myristoyl-CoA (substrate)
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM; fluorescent probe)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The test compound, myristoyl-CoA, and NMT are combined in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and CPM.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
The reaction is stopped by the addition of a quenching solution.
-
The fluorescence is measured using a plate reader to determine the amount of CoA produced, which is proportional to the NMT activity.
-
The inhibitory effect of the compound is calculated by comparing the activity in the presence of the compound to a control without the inhibitor.
-
Caption: General workflow for an NMT inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
General Protocol:
-
Materials:
-
Candida albicans culture
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound (this compound)
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.
-
A standardized inoculum of Candida albicans is added to each well.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound is part of a broader effort to develop novel benzofuran derivatives as antifungal agents. While the specific synthetic route for this compound is detailed in the primary literature, the general approach involves the construction of the benzofuran core followed by the elaboration of the side chains. Structure-activity relationship (SAR) studies in this class of compounds have explored modifications of the substituents on the benzofuran ring and the nature of the side chain to optimize antifungal potency and selectivity.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antifungal agents targeting Candida albicans N-myristoyltransferase. Its high potency and selectivity underscore the potential of this enzyme as a therapeutic target. Future research should focus on obtaining detailed in vivo efficacy and pharmacokinetic data for this compound. Further SAR studies could lead to the development of analogs with improved drug-like properties. A comprehensive understanding of the downstream effects of CaNmt inhibition will also be crucial for elucidating the full therapeutic potential and any potential off-target effects of this class of inhibitors.
References
The Crucial Role of N-Myristoyltransferase in the Viability of Candida albicans: A Technical Guide for Researchers
Abstract
N-myristoyltransferase (NMT) is a vital enzyme for the survival and virulence of the opportunistic fungal pathogen Candida albicans. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a multitude of essential proteins. This irreversible modification, known as N-myristoylation, is critical for protein localization, stability, and function, thereby impacting fundamental cellular processes. This technical guide provides an in-depth overview of the role of NMT in C. albicans viability, consolidates quantitative data on NMT inhibitors, details key experimental methodologies for its study, and visualizes its involvement in crucial signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics.
Introduction: N-Myristoyltransferase as a Key Fungal Target
Candida albicans remains a significant cause of opportunistic fungal infections in immunocompromised individuals. The limited arsenal (B13267) of antifungal drugs and the emergence of resistance necessitate the identification of novel therapeutic targets. N-myristoyltransferase (NMT) has emerged as a promising candidate due to its essentiality for fungal viability.[1] Genetic and biochemical studies have unequivocally demonstrated that NMT is indispensable for the vegetative growth of C. albicans.[1] The enzyme plays a critical role in cellular growth and signal transduction by modifying proteins involved in these pathways.[1]
N-myristoylation is a co-translational modification that facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. In C. albicans, a diverse array of proteins are N-myristoylated, highlighting the broad impact of this modification on cellular physiology. The essential nature of NMT in C. albicans, coupled with structural differences between the fungal and human enzymes, presents a therapeutic window for the development of selective inhibitors with antifungal activity.
Quantitative Analysis of NMT Inhibition in Candida albicans
The development of potent and selective NMT inhibitors is a key strategy in antifungal drug discovery. A number of compounds have been identified and characterized for their ability to inhibit C. albicans NMT and impede fungal growth. The following tables summarize the quantitative data for several key inhibitors.
| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Selectivity (Fungal vs. Human) | Reference |
| SC-59383 | Purified C. albicans Nmt | 1.45 ± 0.08 | 51 ± 17 (24h), 67 ± 6 (48h) | 560-fold | [2] |
| SC-58272 | Purified C. albicans Nmt | 0.056 ± 0.01 | No growth inhibitory activity | - | [2] |
| SC-59840 (enantiomer of SC-59383) | Purified C. albicans Nmt | > 1,000 | No detectable reduction in Arf N-myristoylation | - | [2] |
| Myristic Acid Derivatives | Target | IC50 (µM) | MIC50 (µg/mL) vs. C. albicans | Reference |
| Compound 3u | In vitro NMT assay | 0.835 | 10.62 | [3] |
| Compound 3m | In vitro NMT assay | 0.863 | - | [3] |
| Compound 3t | In vitro NMT assay | 1.003 | 12.95 | [3] |
| Compound 3k | In vitro NMT assay | 1.293 | 10.77 | [3] |
| Compound 3r | In vitro NMT assay | 1.464 | 11.89 | [3] |
| Myristic Acid | In vitro NMT assay | 4.213 | - | [3] |
| Fluconazole (Standard) | - | - | - | [3] |
NMT in Cellular Signaling and Pathogenesis
N-myristoylation is a key post-translational modification that governs the function of numerous signaling proteins in C. albicans. This modification is crucial for the proper localization and activity of proteins involved in virulence, stress responses, and morphogenesis.
The Ras Signaling Pathway
The Ras signaling pathway is a central regulator of morphogenesis and virulence in C. albicans. The small GTPase Ras1, a key component of this pathway, requires membrane localization to function. While not directly confirmed to be N-myristoylated itself in C. albicans, the proper functioning of the Ras pathway is dependent on other N-myristoylated proteins. For instance, G proteins that can act upstream of Ras are often myristoylated, influencing their membrane association and ability to transmit signals. Inhibition of NMT would disrupt the localization and function of these upstream regulators, thereby attenuating Ras signaling and its downstream effects on hyphal formation and virulence.[4][5]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras signalling in pathogenic yeasts [microbialcell.com]
- 5. Ras signalling in pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of N-Myristoyltransferase in the Viability of Candida albicans: A Technical Guide for Researchers
Abstract
N-myristoyltransferase (NMT) is a vital enzyme for the survival and virulence of the opportunistic fungal pathogen Candida albicans. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a multitude of essential proteins. This irreversible modification, known as N-myristoylation, is critical for protein localization, stability, and function, thereby impacting fundamental cellular processes. This technical guide provides an in-depth overview of the role of NMT in C. albicans viability, consolidates quantitative data on NMT inhibitors, details key experimental methodologies for its study, and visualizes its involvement in crucial signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics.
Introduction: N-Myristoyltransferase as a Key Fungal Target
Candida albicans remains a significant cause of opportunistic fungal infections in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistance necessitate the identification of novel therapeutic targets. N-myristoyltransferase (NMT) has emerged as a promising candidate due to its essentiality for fungal viability.[1] Genetic and biochemical studies have unequivocally demonstrated that NMT is indispensable for the vegetative growth of C. albicans.[1] The enzyme plays a critical role in cellular growth and signal transduction by modifying proteins involved in these pathways.[1]
N-myristoylation is a co-translational modification that facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. In C. albicans, a diverse array of proteins are N-myristoylated, highlighting the broad impact of this modification on cellular physiology. The essential nature of NMT in C. albicans, coupled with structural differences between the fungal and human enzymes, presents a therapeutic window for the development of selective inhibitors with antifungal activity.
Quantitative Analysis of NMT Inhibition in Candida albicans
The development of potent and selective NMT inhibitors is a key strategy in antifungal drug discovery. A number of compounds have been identified and characterized for their ability to inhibit C. albicans NMT and impede fungal growth. The following tables summarize the quantitative data for several key inhibitors.
| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Selectivity (Fungal vs. Human) | Reference |
| SC-59383 | Purified C. albicans Nmt | 1.45 ± 0.08 | 51 ± 17 (24h), 67 ± 6 (48h) | 560-fold | [2] |
| SC-58272 | Purified C. albicans Nmt | 0.056 ± 0.01 | No growth inhibitory activity | - | [2] |
| SC-59840 (enantiomer of SC-59383) | Purified C. albicans Nmt | > 1,000 | No detectable reduction in Arf N-myristoylation | - | [2] |
| Myristic Acid Derivatives | Target | IC50 (µM) | MIC50 (µg/mL) vs. C. albicans | Reference |
| Compound 3u | In vitro NMT assay | 0.835 | 10.62 | [3] |
| Compound 3m | In vitro NMT assay | 0.863 | - | [3] |
| Compound 3t | In vitro NMT assay | 1.003 | 12.95 | [3] |
| Compound 3k | In vitro NMT assay | 1.293 | 10.77 | [3] |
| Compound 3r | In vitro NMT assay | 1.464 | 11.89 | [3] |
| Myristic Acid | In vitro NMT assay | 4.213 | - | [3] |
| Fluconazole (Standard) | - | - | - | [3] |
NMT in Cellular Signaling and Pathogenesis
N-myristoylation is a key post-translational modification that governs the function of numerous signaling proteins in C. albicans. This modification is crucial for the proper localization and activity of proteins involved in virulence, stress responses, and morphogenesis.
The Ras Signaling Pathway
The Ras signaling pathway is a central regulator of morphogenesis and virulence in C. albicans. The small GTPase Ras1, a key component of this pathway, requires membrane localization to function. While not directly confirmed to be N-myristoylated itself in C. albicans, the proper functioning of the Ras pathway is dependent on other N-myristoylated proteins. For instance, G proteins that can act upstream of Ras are often myristoylated, influencing their membrane association and ability to transmit signals. Inhibition of NMT would disrupt the localization and function of these upstream regulators, thereby attenuating Ras signaling and its downstream effects on hyphal formation and virulence.[4][5]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras signalling in pathogenic yeasts [microbialcell.com]
- 5. Ras signalling in pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), presenting a promising target for antifungal therapy.[1][2] N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This lipid modification is crucial for the function and localization of these proteins, and its inhibition leads to fungal cell death.
These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound against Candida albicans and other relevant yeast species using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[3][4][5] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[6][7][8]
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the in vitro antifungal assays of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Candida Species
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida albicans (Clinical Isolate 1) | |||
| Candida albicans (Clinical Isolate 2) | |||
| Candida glabrata ATCC 90030 | |||
| Candida parapsilosis ATCC 22019 (QC) | |||
| Candida krusei ATCC 6258 (QC) |
QC: Quality Control
Table 2: Quality Control (QC) Ranges for Reference Antifungal Agents
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | In Control (Yes/No) |
| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | ||
| Amphotericin B | 0.25 - 1.0 | |||
| C. krusei ATCC 6258 | Fluconazole | 8.0 - 32.0 | ||
| Amphotericin B | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[3][4][5]
1. Materials:
-
This compound compound
-
Reference antifungal agents (Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Glucose
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile distilled water
-
Fungal strains (Candida albicans, and other relevant yeasts)
-
Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[9]
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Incubator (35°C)
2. Media and Reagent Preparation:
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Aseptically filter-sterilize.
-
Stock Solution of this compound: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in RPMI-MOPS medium.
-
Stock Solutions of Control Drugs: Prepare stock solutions of fluconazole and amphotericin B according to CLSI guidelines.
3. Inoculum Preparation:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound and control drugs. The typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control.
-
For azoles like fluconazole, the endpoint is typically a prominent reduction in turbidity. For polyenes like amphotericin B, the endpoint is complete inhibition of growth. The appropriate endpoint for this compound should be determined based on observation.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of N-myristoyltransferase by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. tebubio.com [tebubio.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), presenting a promising target for antifungal therapy.[1][2] N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of cellular proteins. This lipid modification is crucial for the function and localization of these proteins, and its inhibition leads to fungal cell death.
These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound against Candida albicans and other relevant yeast species using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[3][4][5] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[6][7][8]
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the in vitro antifungal assays of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Candida Species
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida albicans (Clinical Isolate 1) | |||
| Candida albicans (Clinical Isolate 2) | |||
| Candida glabrata ATCC 90030 | |||
| Candida parapsilosis ATCC 22019 (QC) | |||
| Candida krusei ATCC 6258 (QC) |
QC: Quality Control
Table 2: Quality Control (QC) Ranges for Reference Antifungal Agents
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | In Control (Yes/No) |
| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | ||
| Amphotericin B | 0.25 - 1.0 | |||
| C. krusei ATCC 6258 | Fluconazole | 8.0 - 32.0 | ||
| Amphotericin B | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[3][4][5]
1. Materials:
-
This compound compound
-
Reference antifungal agents (Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Glucose
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile distilled water
-
Fungal strains (Candida albicans, and other relevant yeasts)
-
Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[9]
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Incubator (35°C)
2. Media and Reagent Preparation:
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Aseptically filter-sterilize.
-
Stock Solution of this compound: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in RPMI-MOPS medium.
-
Stock Solutions of Control Drugs: Prepare stock solutions of fluconazole and amphotericin B according to CLSI guidelines.
3. Inoculum Preparation:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound and control drugs. The typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control.
-
For azoles like fluconazole, the endpoint is typically a prominent reduction in turbidity. For polyenes like amphotericin B, the endpoint is complete inhibition of growth. The appropriate endpoint for this compound should be determined based on observation.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of N-myristoyltransferase by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. tebubio.com [tebubio.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Application Notes and Protocols for RO-09-4609
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1] N-myristoyltransferase is an essential enzyme in Candida albicans that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a subset of cellular proteins. This process, known as N-myristoylation, is critical for various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting of proteins. Inhibition of CaNmt leads to antifungal activity, making this compound a valuable tool for studying fungal biology and a potential lead compound for antifungal drug development.
These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its biochemical and cellular characterization.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. | [1] |
Biological Activity
| Assay | Value | Organism | Source |
| IC₅₀ (CaNmt) | 1.4 nM | Candida albicans | |
| MIC | 0.1 µg/mL | Candida albicans |
IC₅₀: The half maximal inhibitory concentration against the isolated enzyme. MIC: The minimum inhibitory concentration required to inhibit the growth of the organism.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Candida albicans N-myristoyltransferase (CaNmt) Inhibition Assay
This protocol is a non-radioactive, fluorescence-based assay to determine the enzymatic activity of CaNmt and the inhibitory potential of this compound. The assay measures the production of Coenzyme A (CoA) as a product of the myristoylation reaction.
Materials:
-
Recombinant Candida albicans N-myristoyltransferase (CaNmt)
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
This compound
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 1 µM.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound dilution or DMSO (for control)
-
CaNmt enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
-
Immediately add the fluorescent probe CPM to each well. CPM reacts with the free thiol group of the released CoA, resulting in an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~390 nm, Emission: ~470 nm).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida albicans using the broth microdilution method, following CLSI guidelines.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast extract-peptone-dextrose (YPD) broth or RPMI-1640 medium
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Culture Candida albicans overnight in YPD broth at 30°C.
-
Prepare a standardized inoculum of C. albicans by adjusting the cell density to 1-5 x 10⁶ cells/mL in sterile saline or phosphate-buffered saline (PBS) using a spectrophotometer (OD₆₀₀).
-
Dilute the standardized inoculum into the test medium (YPD or RPMI-1640) to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Prepare a serial two-fold dilution of this compound in the test medium in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL.
-
Add the diluted C. albicans inoculum to each well containing the this compound dilutions.
-
Include a positive control (cells with no inhibitor) and a negative control (medium only) in each plate.
-
Incubate the microplates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for RO-09-4609
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1] N-myristoyltransferase is an essential enzyme in Candida albicans that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known as N-myristoylation, is critical for various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting of proteins. Inhibition of CaNmt leads to antifungal activity, making this compound a valuable tool for studying fungal biology and a potential lead compound for antifungal drug development.
These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its biochemical and cellular characterization.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. | [1] |
Biological Activity
| Assay | Value | Organism | Source |
| IC₅₀ (CaNmt) | 1.4 nM | Candida albicans | |
| MIC | 0.1 µg/mL | Candida albicans |
IC₅₀: The half maximal inhibitory concentration against the isolated enzyme. MIC: The minimum inhibitory concentration required to inhibit the growth of the organism.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Candida albicans N-myristoyltransferase (CaNmt) Inhibition Assay
This protocol is a non-radioactive, fluorescence-based assay to determine the enzymatic activity of CaNmt and the inhibitory potential of this compound. The assay measures the production of Coenzyme A (CoA) as a product of the myristoylation reaction.
Materials:
-
Recombinant Candida albicans N-myristoyltransferase (CaNmt)
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
This compound
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 1 µM.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound dilution or DMSO (for control)
-
CaNmt enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
-
Immediately add the fluorescent probe CPM to each well. CPM reacts with the free thiol group of the released CoA, resulting in an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~390 nm, Emission: ~470 nm).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida albicans using the broth microdilution method, following CLSI guidelines.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast extract-peptone-dextrose (YPD) broth or RPMI-1640 medium
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Culture Candida albicans overnight in YPD broth at 30°C.
-
Prepare a standardized inoculum of C. albicans by adjusting the cell density to 1-5 x 10⁶ cells/mL in sterile saline or phosphate-buffered saline (PBS) using a spectrophotometer (OD₆₀₀).
-
Dilute the standardized inoculum into the test medium (YPD or RPMI-1640) to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Prepare a serial two-fold dilution of this compound in the test medium in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL.
-
Add the diluted C. albicans inoculum to each well containing the this compound dilutions.
-
Include a positive control (cells with no inhibitor) and a negative control (medium only) in each plate.
-
Incubate the microplates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 is a potent and selective inhibitor of N-myristoyltransferase (Nmt), an enzyme essential for the viability of various fungal pathogens, including Candida albicans. Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, participation in signal transduction cascades, and maintaining cell wall integrity.[1][2][3] Inhibition of Nmt leads to the disruption of these vital cellular processes, ultimately resulting in fungal cell death. This makes this compound a promising candidate for antifungal drug development.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 series.[4][5][6][7]
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The assay involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After an appropriate incubation period, the plates are visually inspected or read with a spectrophotometer to determine the MIC.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal pathogens.
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 | 0.125 | 0.03 - 0.25 |
| Candida glabrata | ATCC 90030 | 0.125 | 0.25 | 0.06 - 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 1 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.06 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 | 0.25 - 2 |
Note: This data is for illustrative purposes only and may not represent actual experimental results. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates and quality control strains (e.g., Candida albicans ATCC 90028)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Sterile, disposable plasticware (pipette tips, reservoirs, etc.)
-
Incubator (35°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Aseptically prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a final concentration of 1.28 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution. The final concentration of DMSO in the highest concentration well should not exceed 1% to avoid solvent toxicity to the fungal cells.
Inoculum Preparation
-
Subculture the fungal isolates on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum.
-
Seal the plates and incubate at 35°C for 24-48 hours.
Determination of MIC
-
Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in turbidity) compared to the growth control well.
-
Alternatively, the MIC can be determined by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest drug concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.
Visualizations
Caption: N-myristoyltransferase (Nmt) signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 is a potent and selective inhibitor of N-myristoyltransferase (Nmt), an enzyme essential for the viability of various fungal pathogens, including Candida albicans. Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, participation in signal transduction cascades, and maintaining cell wall integrity.[1][2][3] Inhibition of Nmt leads to the disruption of these vital cellular processes, ultimately resulting in fungal cell death. This makes this compound a promising candidate for antifungal drug development.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 series.[4][5][6][7]
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The assay involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After an appropriate incubation period, the plates are visually inspected or read with a spectrophotometer to determine the MIC.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal pathogens.
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 | 0.125 | 0.03 - 0.25 |
| Candida glabrata | ATCC 90030 | 0.125 | 0.25 | 0.06 - 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 1 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.06 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 | 0.25 - 2 |
Note: This data is for illustrative purposes only and may not represent actual experimental results. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates and quality control strains (e.g., Candida albicans ATCC 90028)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Sterile, disposable plasticware (pipette tips, reservoirs, etc.)
-
Incubator (35°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Aseptically prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a final concentration of 1.28 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution. The final concentration of DMSO in the highest concentration well should not exceed 1% to avoid solvent toxicity to the fungal cells.
Inoculum Preparation
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum.
-
Seal the plates and incubate at 35°C for 24-48 hours.
Determination of MIC
-
Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in turbidity) compared to the growth control well.
-
Alternatively, the MIC can be determined by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest drug concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.
Visualizations
Caption: N-myristoyltransferase (Nmt) signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Experimental Use of RO-09-4609 in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a benzofuran (B130515) derivative that has demonstrated significant in vitro antifungal activity against Candida albicans. Its mechanism of action is the specific inhibition of N-myristoyltransferase (Nmt), an essential enzyme in fungi responsible for the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function, including roles in signal transduction and cell wall integrity. Inhibition of CaNmt leads to the disruption of these vital cellular processes, resulting in fungal cell death.
Data Presentation
The following table summarizes the quantitative data for this compound's activity against Candida albicans N-myristoyltransferase and the fungus itself.
| Compound | Target | Assay Type | IC50 (nM) | Organism/Strain | MIC (µg/mL) | Reference |
| This compound | CaNmt | Enzyme Inhibition | 1.9 | Candida albicans | 0.2 | [1] |
Signaling Pathway of N-Myristoyltransferase Inhibition
The inhibition of N-myristoyltransferase by this compound disrupts the function of numerous myristoylated proteins critical for fungal viability. One of the key substrates of Nmt is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation, which facilitates their association with cellular membranes. By preventing the myristoylation of Arf and other key proteins, this compound interferes with essential cellular processes such as secretion, membrane trafficking, and cell wall synthesis, ultimately leading to fungal cell death.
Experimental Protocols
This protocol describes the determination of the in vitro inhibitory activity of this compound against recombinant CaNmt.
Materials:
-
Recombinant C. albicans N-myristoyltransferase (CaNmt)
-
This compound
-
[³H]Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known Nmt substrate like Arf)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Peptide substrate solution
-
-
Initiate the reaction by adding a solution of recombinant CaNmt and [³H]Myristoyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]Myristoyl-CoA.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
References
Application Notes and Protocols for the Experimental Use of RO-09-4609 in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a benzofuran derivative that has demonstrated significant in vitro antifungal activity against Candida albicans. Its mechanism of action is the specific inhibition of N-myristoyltransferase (Nmt), an essential enzyme in fungi responsible for the covalent attachment of myristate to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function, including roles in signal transduction and cell wall integrity. Inhibition of CaNmt leads to the disruption of these vital cellular processes, resulting in fungal cell death.
Data Presentation
The following table summarizes the quantitative data for this compound's activity against Candida albicans N-myristoyltransferase and the fungus itself.
| Compound | Target | Assay Type | IC50 (nM) | Organism/Strain | MIC (µg/mL) | Reference |
| This compound | CaNmt | Enzyme Inhibition | 1.9 | Candida albicans | 0.2 | [1] |
Signaling Pathway of N-Myristoyltransferase Inhibition
The inhibition of N-myristoyltransferase by this compound disrupts the function of numerous myristoylated proteins critical for fungal viability. One of the key substrates of Nmt is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation, which facilitates their association with cellular membranes. By preventing the myristoylation of Arf and other key proteins, this compound interferes with essential cellular processes such as secretion, membrane trafficking, and cell wall synthesis, ultimately leading to fungal cell death.
Experimental Protocols
This protocol describes the determination of the in vitro inhibitory activity of this compound against recombinant CaNmt.
Materials:
-
Recombinant C. albicans N-myristoyltransferase (CaNmt)
-
This compound
-
[³H]Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known Nmt substrate like Arf)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Peptide substrate solution
-
-
Initiate the reaction by adding a solution of recombinant CaNmt and [³H]Myristoyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]Myristoyl-CoA.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
References
Application Notes and Protocols for RO-09-4609 in Protein N-Myristoylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine (B1666218) of numerous proteins. This modification is crucial for protein localization, stability, and involvement in essential signaling pathways.[1][2] Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in the context of fungal infections and cancer.
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNMT), demonstrating significant antifungal activity.[3] While primarily characterized as an antifungal agent, its specific mechanism of action makes it a valuable tool for researchers studying the fundamental roles of protein N-myristoylation in various cellular processes. These notes provide detailed protocols and applications for utilizing this compound as a chemical probe to investigate the consequences of NMT inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of NMT, binding to the enzyme and preventing the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins. This inhibition leads to the accumulation of non-myristoylated proteins, which may exhibit impaired localization, altered function, and decreased stability. In fungal cells, this disruption of essential protein function leads to cell death. In a research context, this allows for the systematic study of cellular pathways dependent on N-myristoylation.
Quantitative Data
| Compound | Target | IC50 | Reference |
| RO-09-4879 | Candida albicans NMT (CaNMT) | 5.7 nM | [4] |
Note: The IC50 value for this compound is expected to be in a similar nanomolar range against CaNMT. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type or experimental system.
Signaling Pathways and Cellular Processes Affected by NMT Inhibition
Inhibition of NMT can have pleiotropic effects on the cell due to the diverse functions of N-myristoylated proteins. Key processes and pathways impacted include:
-
Signal Transduction: Many signaling proteins, including G proteins and kinases, require myristoylation for membrane association and function.[1]
-
Protein Trafficking and Localization: N-myristoylation acts as a membrane anchor for many proteins, and its inhibition can lead to their mislocalization.[5][6]
-
Cell Cycle Control: Key regulators of the cell cycle are N-myristoylated, and NMT inhibition can lead to cell cycle arrest.[7]
-
Apoptosis: The modification of pro-apoptotic proteins can be affected, influencing programmed cell death pathways.[7]
-
ER Stress and Unfolded Protein Response: The accumulation of non-myristoylated proteins can induce stress in the endoplasmic reticulum.[7]
Figure 1. Signaling pathways impacted by NMT inhibition with this compound.
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase Inhibition Assay
This protocol provides a method to determine the in vitro potency of this compound against NMT.
Figure 2. Workflow for in vitro NMT inhibition assay.
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate with N-terminal glycine (e.g., from a known myristoylated protein)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Detection reagent (dependent on assay format, e.g., radiolabeled myristoyl-CoA or a coupled enzyme system for luminescence/fluorescence)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NMT enzyme, and this compound dilutions.
-
Add myristoyl-CoA to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acid or a specific quenching agent).
-
Detect the amount of myristoylated peptide formed using an appropriate method.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of Protein N-Myristoylation
This protocol describes how to assess the effect of this compound on protein N-myristoylation in cultured cells using a metabolic labeling approach.
Figure 3. Workflow for cell-based N-myristoylation inhibition assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Myristic acid-alkyne (YnMyr) or other clickable myristic acid analog
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent azide probe (e.g., TAMRA-azide)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Add the myristic acid-alkyne to the culture medium and incubate for an additional period (e.g., 4-18 hours) to allow for metabolic labeling of newly synthesized proteins.[8]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Perform a click reaction by adding the fluorescent azide probe and click chemistry reagents to the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates inhibition of protein N-myristoylation.
Protocol 3: Immunofluorescence Microscopy to Assess Protein Mislocalization
This protocol details how to visualize the effect of this compound on the subcellular localization of a known N-myristoylated protein.
Figure 4. Immunofluorescence workflow to assess protein localization.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the N-myristoylated protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Treat the cells with an effective concentration of this compound or DMSO for a suitable duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of the protein of interest using a fluorescence microscope. Compare the localization pattern between DMSO- and this compound-treated cells. Mislocalization from the membrane to the cytoplasm is an expected outcome for many N-myristoylated proteins upon NMT inhibition.[6]
Proteomic Analysis
For a global view of the impact of this compound, quantitative proteomic approaches can be employed. This involves treating cells with the inhibitor, followed by cell lysis, protein digestion, and analysis by mass spectrometry. This can reveal changes in the abundance of specific N-myristoylated proteins and downstream effectors, providing insights into the cellular pathways most affected by NMT inhibition.[7][9]
Conclusion
This compound is a valuable research tool for dissecting the roles of protein N-myristoylation. By inhibiting this key modification, researchers can explore its impact on a wide array of cellular functions and signaling pathways. The protocols provided herein offer a starting point for incorporating this potent inhibitor into various experimental workflows.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Protein N-myristoylation plays a critical role in the endoplasmic reticulum morphological change induced by overexpression of protein Lunapark, an integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-09-4609 in Protein N-Myristoylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine of numerous proteins. This modification is crucial for protein localization, stability, and involvement in essential signaling pathways.[1][2] Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in the context of fungal infections and cancer.
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNMT), demonstrating significant antifungal activity.[3] While primarily characterized as an antifungal agent, its specific mechanism of action makes it a valuable tool for researchers studying the fundamental roles of protein N-myristoylation in various cellular processes. These notes provide detailed protocols and applications for utilizing this compound as a chemical probe to investigate the consequences of NMT inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of NMT, binding to the enzyme and preventing the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins. This inhibition leads to the accumulation of non-myristoylated proteins, which may exhibit impaired localization, altered function, and decreased stability. In fungal cells, this disruption of essential protein function leads to cell death. In a research context, this allows for the systematic study of cellular pathways dependent on N-myristoylation.
Quantitative Data
| Compound | Target | IC50 | Reference |
| RO-09-4879 | Candida albicans NMT (CaNMT) | 5.7 nM | [4] |
Note: The IC50 value for this compound is expected to be in a similar nanomolar range against CaNMT. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type or experimental system.
Signaling Pathways and Cellular Processes Affected by NMT Inhibition
Inhibition of NMT can have pleiotropic effects on the cell due to the diverse functions of N-myristoylated proteins. Key processes and pathways impacted include:
-
Signal Transduction: Many signaling proteins, including G proteins and kinases, require myristoylation for membrane association and function.[1]
-
Protein Trafficking and Localization: N-myristoylation acts as a membrane anchor for many proteins, and its inhibition can lead to their mislocalization.[5][6]
-
Cell Cycle Control: Key regulators of the cell cycle are N-myristoylated, and NMT inhibition can lead to cell cycle arrest.[7]
-
Apoptosis: The modification of pro-apoptotic proteins can be affected, influencing programmed cell death pathways.[7]
-
ER Stress and Unfolded Protein Response: The accumulation of non-myristoylated proteins can induce stress in the endoplasmic reticulum.[7]
Figure 1. Signaling pathways impacted by NMT inhibition with this compound.
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase Inhibition Assay
This protocol provides a method to determine the in vitro potency of this compound against NMT.
Figure 2. Workflow for in vitro NMT inhibition assay.
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate with N-terminal glycine (e.g., from a known myristoylated protein)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Detection reagent (dependent on assay format, e.g., radiolabeled myristoyl-CoA or a coupled enzyme system for luminescence/fluorescence)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NMT enzyme, and this compound dilutions.
-
Add myristoyl-CoA to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acid or a specific quenching agent).
-
Detect the amount of myristoylated peptide formed using an appropriate method.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of Protein N-Myristoylation
This protocol describes how to assess the effect of this compound on protein N-myristoylation in cultured cells using a metabolic labeling approach.
Figure 3. Workflow for cell-based N-myristoylation inhibition assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Myristic acid-alkyne (YnMyr) or other clickable myristic acid analog
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent azide probe (e.g., TAMRA-azide)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Add the myristic acid-alkyne to the culture medium and incubate for an additional period (e.g., 4-18 hours) to allow for metabolic labeling of newly synthesized proteins.[8]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Perform a click reaction by adding the fluorescent azide probe and click chemistry reagents to the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates inhibition of protein N-myristoylation.
Protocol 3: Immunofluorescence Microscopy to Assess Protein Mislocalization
This protocol details how to visualize the effect of this compound on the subcellular localization of a known N-myristoylated protein.
Figure 4. Immunofluorescence workflow to assess protein localization.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the N-myristoylated protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Treat the cells with an effective concentration of this compound or DMSO for a suitable duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of the protein of interest using a fluorescence microscope. Compare the localization pattern between DMSO- and this compound-treated cells. Mislocalization from the membrane to the cytoplasm is an expected outcome for many N-myristoylated proteins upon NMT inhibition.[6]
Proteomic Analysis
For a global view of the impact of this compound, quantitative proteomic approaches can be employed. This involves treating cells with the inhibitor, followed by cell lysis, protein digestion, and analysis by mass spectrometry. This can reveal changes in the abundance of specific N-myristoylated proteins and downstream effectors, providing insights into the cellular pathways most affected by NMT inhibition.[7][9]
Conclusion
This compound is a valuable research tool for dissecting the roles of protein N-myristoylation. By inhibiting this key modification, researchers can explore its impact on a wide array of cellular functions and signaling pathways. The protocols provided herein offer a starting point for incorporating this potent inhibitor into various experimental workflows.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Protein N-myristoylation plays a critical role in the endoplasmic reticulum morphological change induced by overexpression of protein Lunapark, an integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of NMT Inhibition with RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferases (NMTs) are essential eukaryotic enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function. N-myristoylated proteins are involved in numerous cellular processes, including signal transduction, oncogenesis, and infectious disease pathogenesis. Consequently, NMTs have emerged as a promising therapeutic target for the development of novel anticancer, antifungal, and antiviral agents.
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt) and has demonstrated in vitro antifungal activity. While its primary characterization is in the context of fungal NMT, the conserved nature of the NMT active site suggests potential activity against other eukaryotic NMTs, including human isoforms (NMT1 and NMT2). These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory effects of this compound on NMT activity in mammalian cells and to characterize its downstream cellular consequences.
Key Signaling Pathways Affected by NMT Inhibition
NMT inhibition disrupts the function of numerous myristoylated proteins, leading to the perturbation of multiple signaling pathways critical for cell survival and proliferation. The diagram below illustrates the key pathways impacted by the inhibition of NMT.
Application Notes and Protocols for Cell-based Assays of NMT Inhibition with RO-09-4609
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferases (NMTs) are essential eukaryotic enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function. N-myristoylated proteins are involved in numerous cellular processes, including signal transduction, oncogenesis, and infectious disease pathogenesis. Consequently, NMTs have emerged as a promising therapeutic target for the development of novel anticancer, antifungal, and antiviral agents.
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt) and has demonstrated in vitro antifungal activity. While its primary characterization is in the context of fungal NMT, the conserved nature of the NMT active site suggests potential activity against other eukaryotic NMTs, including human isoforms (NMT1 and NMT2). These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory effects of this compound on NMT activity in mammalian cells and to characterize its downstream cellular consequences.
Key Signaling Pathways Affected by NMT Inhibition
NMT inhibition disrupts the function of numerous myristoylated proteins, leading to the perturbation of multiple signaling pathways critical for cell survival and proliferation. The diagram below illustrates the key pathways impacted by the inhibition of NMT.
RO-09-4609 stock solution preparation and storage
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of stock solutions of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).
Introduction
This compound (CAS No. 279230-20-5) is a small molecule inhibitor with significant antifungal activity against Candida albicans. Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results. These notes provide essential information on the solubility, preparation, and storage of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required amount of compound for stock solution preparation.
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
Stock Solution Preparation
Solubility
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage and Stability
Proper storage of this compound, both in solid form and as a stock solution, is crucial for maintaining its integrity and activity.
Solid Compound
The solid powder of this compound should be stored under the following conditions:
| Condition | Duration |
| 0 - 4°C | Short-term (days to weeks)[1] |
| -20°C | Long-term (months to years)[1] |
The compound should be stored in a dry, dark environment[1]. It is stable for several weeks during standard shipping at ambient temperatures[1]. The shelf life, when stored correctly, is greater than two years[1].
Stock Solutions
Prepared stock solutions of this compound in DMSO should be stored as follows:
| Condition | Duration |
| -20°C | Short to medium-term |
| -80°C | Long-term |
It is strongly recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Workflow and Signaling Pathway Visualization
To facilitate understanding, the following diagrams illustrate the experimental workflow for stock solution preparation and a conceptual representation of this compound's mechanism of action.
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of CaNmt by this compound.
References
RO-09-4609 stock solution preparation and storage
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of stock solutions of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).
Introduction
This compound (CAS No. 279230-20-5) is a small molecule inhibitor with significant antifungal activity against Candida albicans. Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results. These notes provide essential information on the solubility, preparation, and storage of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required amount of compound for stock solution preparation.
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
Stock Solution Preparation
Solubility
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage and Stability
Proper storage of this compound, both in solid form and as a stock solution, is crucial for maintaining its integrity and activity.
Solid Compound
The solid powder of this compound should be stored under the following conditions:
| Condition | Duration |
| 0 - 4°C | Short-term (days to weeks)[1] |
| -20°C | Long-term (months to years)[1] |
The compound should be stored in a dry, dark environment[1]. It is stable for several weeks during standard shipping at ambient temperatures[1]. The shelf life, when stored correctly, is greater than two years[1].
Stock Solutions
Prepared stock solutions of this compound in DMSO should be stored as follows:
| Condition | Duration |
| -20°C | Short to medium-term |
| -80°C | Long-term |
It is strongly recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Workflow and Signaling Pathway Visualization
To facilitate understanding, the following diagrams illustrate the experimental workflow for stock solution preparation and a conceptual representation of this compound's mechanism of action.
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of CaNmt by this compound.
References
Application Notes and Protocols for the Evaluation of N-Myristoyltransferase Inhibitors in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferase (Nmt) is a validated and essential enzyme for the viability of various fungal pathogens, including Candida albicans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This process, known as N-myristoylation, is critical for protein function, localization, and stability. Consequently, inhibitors of Nmt represent a promising class of antifungal agents.
This document provides detailed application notes and protocols for the in vivo evaluation of N-myristoyltransferase inhibitors in a murine model of disseminated candidiasis. While the specific compound RO-09-4609, a known inhibitor of Candida albicans N-myristoyltransferase (CaNmt), has been reported to lack in vivo efficacy in a murine systemic candidiasis model likely due to pharmacokinetic properties, the methodologies outlined below are applicable to the broader class of Nmt inhibitors.[1]
Preclinical Data Summary for a Hypothetical Nmt Inhibitor (Illustrative)
The following tables present hypothetical preclinical data for a novel Nmt inhibitor, "Compound X," to illustrate how quantitative data from in vivo efficacy studies should be structured for clear comparison.
Table 1: In Vivo Efficacy of Compound X in a Murine Model of Disseminated Candidiasis - Survival Study
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Mean Survival Time (Days) | Percent Survival (Day 21) |
| Vehicle Control | - | Intraperitoneal | 10 | 8.5 | 0% |
| Compound X | 10 | Intraperitoneal | 10 | 15.2 | 40% |
| Compound X | 25 | Intraperitoneal | 10 | 19.8 | 70% |
| Fluconazole | 10 | Oral | 10 | 18.5 | 60% |
Table 2: Fungal Burden in Kidneys of Mice with Disseminated Candidiasis Treated with Compound X
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Fungal Burden (Log10 CFU/g of tissue ± SD) at Day 3 Post-Infection |
| Vehicle Control | - | Intraperitoneal | 7.2 ± 0.5 |
| Compound X | 10 | Intraperitoneal | 5.8 ± 0.7 |
| Compound X | 25 | Intraperitoneal | 4.1 ± 0.6 |
| Fluconazole | 10 | Oral | 4.5 ± 0.8 |
Experimental Protocols
Preparation of Candida albicans Inoculum
This protocol describes the preparation of C. albicans for intravenous injection in a murine model.
Materials:
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Spectrophotometer
-
Sterile microcentrifuge tubes
-
Shaking incubator
Procedure:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight (16-18 hours) at 30°C with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation at 2,000 x g for 10 minutes.
-
Wash the cell pellet three times with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the final concentration to the desired inoculum size (e.g., 5 x 10^5 cells/mL in sterile PBS for a target inoculum of 1 x 10^5 cells per mouse in 0.2 mL).
-
Confirm the viability and concentration of the inoculum by plating serial dilutions on YPD agar and performing colony counts. The inoculum should be used within 2 hours of preparation.
Murine Model of Disseminated Candidiasis
This protocol outlines the procedure for establishing a systemic C. albicans infection in mice via intravenous injection.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old, 20-24 grams)
-
Candida albicans inoculum (prepared as described above)
-
Test compound (e.g., Compound X), vehicle control, and positive control (e.g., fluconazole)
-
Sterile syringes and needles (27-gauge)
-
Animal restraints
Procedure:
-
House the mice under pathogen-free conditions with ad libitum access to food and water.
-
Aclimatize the animals for at least 7 days before the experiment.
-
Randomly assign mice to treatment and control groups (n=10 per group for survival studies; n=5 per group for fungal burden studies).
-
Infect the mice by injecting 0.2 mL of the prepared C. albicans inoculum (e.g., 1 x 10^5 cells) into the lateral tail vein.
-
Initiate treatment with the test compound, vehicle, or positive control at a specified time post-infection (e.g., 2 hours). Administer the treatments according to the planned dosing schedule (e.g., once daily for 7 days).
-
For survival studies, monitor the mice daily for 21 days and record mortality. Euthanize moribund animals according to institutional guidelines.
-
For fungal burden studies, euthanize the mice at a predetermined time point (e.g., day 3 post-infection). Aseptically remove the kidneys, weigh them, and homogenize them in sterile PBS.
-
Plate serial dilutions of the tissue homogenates on YPD agar with antibiotics to determine the number of colony-forming units (CFU) per gram of tissue.
Visualizations
N-Myristoylation Signaling Pathway
Caption: The N-myristoylation pathway and the inhibitory action of this compound on Nmt.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating the in vivo efficacy of an antifungal compound.
References
Application Notes and Protocols for the Evaluation of N-Myristoyltransferase Inhibitors in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferase (Nmt) is a validated and essential enzyme for the viability of various fungal pathogens, including Candida albicans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of cellular proteins. This process, known as N-myristoylation, is critical for protein function, localization, and stability. Consequently, inhibitors of Nmt represent a promising class of antifungal agents.
This document provides detailed application notes and protocols for the in vivo evaluation of N-myristoyltransferase inhibitors in a murine model of disseminated candidiasis. While the specific compound RO-09-4609, a known inhibitor of Candida albicans N-myristoyltransferase (CaNmt), has been reported to lack in vivo efficacy in a murine systemic candidiasis model likely due to pharmacokinetic properties, the methodologies outlined below are applicable to the broader class of Nmt inhibitors.[1]
Preclinical Data Summary for a Hypothetical Nmt Inhibitor (Illustrative)
The following tables present hypothetical preclinical data for a novel Nmt inhibitor, "Compound X," to illustrate how quantitative data from in vivo efficacy studies should be structured for clear comparison.
Table 1: In Vivo Efficacy of Compound X in a Murine Model of Disseminated Candidiasis - Survival Study
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Mean Survival Time (Days) | Percent Survival (Day 21) |
| Vehicle Control | - | Intraperitoneal | 10 | 8.5 | 0% |
| Compound X | 10 | Intraperitoneal | 10 | 15.2 | 40% |
| Compound X | 25 | Intraperitoneal | 10 | 19.8 | 70% |
| Fluconazole | 10 | Oral | 10 | 18.5 | 60% |
Table 2: Fungal Burden in Kidneys of Mice with Disseminated Candidiasis Treated with Compound X
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Fungal Burden (Log10 CFU/g of tissue ± SD) at Day 3 Post-Infection |
| Vehicle Control | - | Intraperitoneal | 7.2 ± 0.5 |
| Compound X | 10 | Intraperitoneal | 5.8 ± 0.7 |
| Compound X | 25 | Intraperitoneal | 4.1 ± 0.6 |
| Fluconazole | 10 | Oral | 4.5 ± 0.8 |
Experimental Protocols
Preparation of Candida albicans Inoculum
This protocol describes the preparation of C. albicans for intravenous injection in a murine model.
Materials:
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)
-
Yeast Peptone Dextrose (YPD) agar plates and broth
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Spectrophotometer
-
Sterile microcentrifuge tubes
-
Shaking incubator
Procedure:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight (16-18 hours) at 30°C with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation at 2,000 x g for 10 minutes.
-
Wash the cell pellet three times with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the final concentration to the desired inoculum size (e.g., 5 x 10^5 cells/mL in sterile PBS for a target inoculum of 1 x 10^5 cells per mouse in 0.2 mL).
-
Confirm the viability and concentration of the inoculum by plating serial dilutions on YPD agar and performing colony counts. The inoculum should be used within 2 hours of preparation.
Murine Model of Disseminated Candidiasis
This protocol outlines the procedure for establishing a systemic C. albicans infection in mice via intravenous injection.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old, 20-24 grams)
-
Candida albicans inoculum (prepared as described above)
-
Test compound (e.g., Compound X), vehicle control, and positive control (e.g., fluconazole)
-
Sterile syringes and needles (27-gauge)
-
Animal restraints
Procedure:
-
House the mice under pathogen-free conditions with ad libitum access to food and water.
-
Aclimatize the animals for at least 7 days before the experiment.
-
Randomly assign mice to treatment and control groups (n=10 per group for survival studies; n=5 per group for fungal burden studies).
-
Infect the mice by injecting 0.2 mL of the prepared C. albicans inoculum (e.g., 1 x 10^5 cells) into the lateral tail vein.
-
Initiate treatment with the test compound, vehicle, or positive control at a specified time post-infection (e.g., 2 hours). Administer the treatments according to the planned dosing schedule (e.g., once daily for 7 days).
-
For survival studies, monitor the mice daily for 21 days and record mortality. Euthanize moribund animals according to institutional guidelines.
-
For fungal burden studies, euthanize the mice at a predetermined time point (e.g., day 3 post-infection). Aseptically remove the kidneys, weigh them, and homogenize them in sterile PBS.
-
Plate serial dilutions of the tissue homogenates on YPD agar with antibiotics to determine the number of colony-forming units (CFU) per gram of tissue.
Visualizations
N-Myristoylation Signaling Pathway
Caption: The N-myristoylation pathway and the inhibitory action of this compound on Nmt.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating the in vivo efficacy of an antifungal compound.
References
Application Notes and Protocols for Biochemical Assays of Candida albicans N-Myristoyltransferase (NMT) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferase (NMT) is a vital enzyme in Candida albicans, the most prevalent fungal pathogen in humans. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, which are involved in various essential cellular processes, including signal transduction and vesicular trafficking.[1][2] Genetic and biochemical studies have established that NMT is essential for the viability of C. albicans, making it an attractive and validated target for the development of novel antifungal therapies.[1][3]
These application notes provide detailed protocols for two common biochemical assays to measure the in vitro activity of C. albicans NMT: a fluorescence-based assay and a radiometric assay. Additionally, quantitative data for known inhibitors are presented, along with a diagram illustrating the central role of NMT in cellular signaling.
Data Presentation: Inhibition of Candida albicans NMT Activity
The following tables summarize the inhibitory activities of various compounds against C. albicans NMT. This data is essential for comparing the potency of novel inhibitors and for selecting appropriate reference compounds for in-house assays.
Table 1: IC50 Values of Inhibitors against C. albicans NMT
| Compound Class | Inhibitor | IC50 (µM) | Reference |
| Peptidomimetic | SC-59383 | 1.45 ± 0.08 | [4] |
| Peptidomimetic | SC-58272 | 0.056 ± 0.01 | [4] |
| Dipeptide Derivative | N-cyclohexylethyl lysinamide moiety | 0.11 ± 0.03 | [5] |
| General NMT Inhibitor | Rigidified aminoundecanoyl chain | 0.04 - 0.05 | [5] |
| Fungal-selective Inhibitor | 2-methylimidazole derivative | 0.02 - 0.05 | [5] |
Table 2: Ki Values of Inhibitors against C. albicans NMT
| Compound | Ki (app) (µM) | Competition | Reference |
| ALYASKLS-NH2 | 15.3 ± 6.4 | Competitive with peptide | [5] |
| 11-aminoundecanoyl-SKLS-NH2 | 0.40 ± 0.03 | Competitive with peptide | [5] |
| 11-aminoundecanoyl-SK-NH2 | 11.7 ± 0.4 | Competitive with peptide | [5] |
Experimental Protocols
Fluorescence-Based NMT Activity Assay
This assay offers a non-radioactive, continuous, and high-throughput method for measuring NMT activity. It relies on the detection of the coenzyme A (CoA) produced during the myristoylation reaction using the thiol-reactive probe 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA.
Materials:
-
Recombinant C. albicans NMT
-
Myristoyl-CoA
-
Peptide substrate (e.g., an octapeptide derived from the N-terminus of ADP-ribosylation factor (Arf), such as GLYASKLS-NH2)
-
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.1 mM DTT
-
Quenching Solution: 0.1 M sodium acetate, pH 4.75
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of Myristoyl-CoA in the assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of the test inhibitor compound in 10% DMSO/water.
-
-
Assay Setup (for a 100 µL final reaction volume):
-
In a 96-well black microplate, add the following to each well:
-
10 µL of the test inhibitor solution (or 10% DMSO/water for control).
-
25 µL of Myristoyl-CoA solution (final concentration to be optimized, typically around the Km value).
-
50 µL of recombinant C. albicans NMT in assay buffer (final concentration ~6.3 nM).
-
10 µL of CPM solution (final concentration ~8 µM).
-
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 15 µL of the peptide substrate solution.
-
-
Measurement:
-
Continuous Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals (Excitation: 380 nm, Emission: 470 nm). The initial velocity is calculated from the linear phase of the reaction (typically the first 4 minutes).
-
Endpoint Assay: After initiating the reaction, incubate the plate at 25°C for 30 minutes. Stop the reaction by adding 60 µL of the quenching solution. Read the final fluorescence intensity.
-
-
Controls:
-
Positive Control (100% activity): Exclude the inhibitor.
-
Negative Control (0% activity): Exclude the NMT enzyme.
-
Radiometric NMT Activity Assay ([3H]Myristoyl-CoA based)
This classic and highly sensitive assay directly measures the incorporation of radiolabeled myristate from [3H]myristoyl-CoA into a peptide substrate. The separation of the radiolabeled myristoylated peptide from the unreacted [3H]myristoyl-CoA is a critical step.
Materials:
-
Recombinant C. albicans NMT
-
[3H]Myristoyl-CoA
-
Peptide substrate (e.g., GlyAsnAlaAlaAlaAlaArgArg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.1 mM DTT
-
Termination Solution: 10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper discs or AG1-X8 anion-exchange resin
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup (for a 50 µL final reaction volume):
-
In a microcentrifuge tube, combine:
-
Recombinant C. albicans NMT in assay buffer.
-
Peptide substrate.
-
Test inhibitor or vehicle control.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding [3H]Myristoyl-CoA.
-
Incubate at 30°C for 10-30 minutes.
-
-
Termination and Separation (Phosphocellulose Paper Method):
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Immediately immerse the discs in a beaker of 10% TCA to precipitate the myristoylated peptide.
-
Wash the discs three times with the wash buffer to remove unreacted [3H]myristoyl-CoA.
-
Dry the discs completely.
-
-
Quantification:
-
Place the dried discs into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Visualizations
NMT-Catalyzed Myristoylation and Assay Principle
Caption: NMT reaction and principles of fluorescence and radiometric assays.
Experimental Workflow for NMT Inhibition Assay
Caption: General workflow for an NMT inhibitor screening assay.
NMT Signaling and its Role in Protein Function
Caption: Role of NMT in protein localization and downstream cellular functions.
References
- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of Candida albicans N-Myristoyltransferase (NMT) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferase (NMT) is a vital enzyme in Candida albicans, the most prevalent fungal pathogen in humans. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a specific set of cellular proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, which are involved in various essential cellular processes, including signal transduction and vesicular trafficking.[1][2] Genetic and biochemical studies have established that NMT is essential for the viability of C. albicans, making it an attractive and validated target for the development of novel antifungal therapies.[1][3]
These application notes provide detailed protocols for two common biochemical assays to measure the in vitro activity of C. albicans NMT: a fluorescence-based assay and a radiometric assay. Additionally, quantitative data for known inhibitors are presented, along with a diagram illustrating the central role of NMT in cellular signaling.
Data Presentation: Inhibition of Candida albicans NMT Activity
The following tables summarize the inhibitory activities of various compounds against C. albicans NMT. This data is essential for comparing the potency of novel inhibitors and for selecting appropriate reference compounds for in-house assays.
Table 1: IC50 Values of Inhibitors against C. albicans NMT
| Compound Class | Inhibitor | IC50 (µM) | Reference |
| Peptidomimetic | SC-59383 | 1.45 ± 0.08 | [4] |
| Peptidomimetic | SC-58272 | 0.056 ± 0.01 | [4] |
| Dipeptide Derivative | N-cyclohexylethyl lysinamide moiety | 0.11 ± 0.03 | [5] |
| General NMT Inhibitor | Rigidified aminoundecanoyl chain | 0.04 - 0.05 | [5] |
| Fungal-selective Inhibitor | 2-methylimidazole derivative | 0.02 - 0.05 | [5] |
Table 2: Ki Values of Inhibitors against C. albicans NMT
| Compound | Ki (app) (µM) | Competition | Reference |
| ALYASKLS-NH2 | 15.3 ± 6.4 | Competitive with peptide | [5] |
| 11-aminoundecanoyl-SKLS-NH2 | 0.40 ± 0.03 | Competitive with peptide | [5] |
| 11-aminoundecanoyl-SK-NH2 | 11.7 ± 0.4 | Competitive with peptide | [5] |
Experimental Protocols
Fluorescence-Based NMT Activity Assay
This assay offers a non-radioactive, continuous, and high-throughput method for measuring NMT activity. It relies on the detection of the coenzyme A (CoA) produced during the myristoylation reaction using the thiol-reactive probe 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA.
Materials:
-
Recombinant C. albicans NMT
-
Myristoyl-CoA
-
Peptide substrate (e.g., an octapeptide derived from the N-terminus of ADP-ribosylation factor (Arf), such as GLYASKLS-NH2)
-
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.1 mM DTT
-
Quenching Solution: 0.1 M sodium acetate, pH 4.75
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of Myristoyl-CoA in the assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of the test inhibitor compound in 10% DMSO/water.
-
-
Assay Setup (for a 100 µL final reaction volume):
-
In a 96-well black microplate, add the following to each well:
-
10 µL of the test inhibitor solution (or 10% DMSO/water for control).
-
25 µL of Myristoyl-CoA solution (final concentration to be optimized, typically around the Km value).
-
50 µL of recombinant C. albicans NMT in assay buffer (final concentration ~6.3 nM).
-
10 µL of CPM solution (final concentration ~8 µM).
-
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 15 µL of the peptide substrate solution.
-
-
Measurement:
-
Continuous Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals (Excitation: 380 nm, Emission: 470 nm). The initial velocity is calculated from the linear phase of the reaction (typically the first 4 minutes).
-
Endpoint Assay: After initiating the reaction, incubate the plate at 25°C for 30 minutes. Stop the reaction by adding 60 µL of the quenching solution. Read the final fluorescence intensity.
-
-
Controls:
-
Positive Control (100% activity): Exclude the inhibitor.
-
Negative Control (0% activity): Exclude the NMT enzyme.
-
Radiometric NMT Activity Assay ([3H]Myristoyl-CoA based)
This classic and highly sensitive assay directly measures the incorporation of radiolabeled myristate from [3H]myristoyl-CoA into a peptide substrate. The separation of the radiolabeled myristoylated peptide from the unreacted [3H]myristoyl-CoA is a critical step.
Materials:
-
Recombinant C. albicans NMT
-
[3H]Myristoyl-CoA
-
Peptide substrate (e.g., GlyAsnAlaAlaAlaAlaArgArg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.1 mM DTT
-
Termination Solution: 10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper discs or AG1-X8 anion-exchange resin
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup (for a 50 µL final reaction volume):
-
In a microcentrifuge tube, combine:
-
Recombinant C. albicans NMT in assay buffer.
-
Peptide substrate.
-
Test inhibitor or vehicle control.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding [3H]Myristoyl-CoA.
-
Incubate at 30°C for 10-30 minutes.
-
-
Termination and Separation (Phosphocellulose Paper Method):
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Immediately immerse the discs in a beaker of 10% TCA to precipitate the myristoylated peptide.
-
Wash the discs three times with the wash buffer to remove unreacted [3H]myristoyl-CoA.
-
Dry the discs completely.
-
-
Quantification:
-
Place the dried discs into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Visualizations
NMT-Catalyzed Myristoylation and Assay Principle
Caption: NMT reaction and principles of fluorescence and radiometric assays.
Experimental Workflow for NMT Inhibition Assay
Caption: General workflow for an NMT inhibitor screening assay.
NMT Signaling and its Role in Protein Function
Caption: Role of NMT in protein localization and downstream cellular functions.
References
- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-09-4609 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1][2] N-myristoyltransferase is a crucial enzyme in many eukaryotic organisms, including pathogenic fungi like Candida albicans.[3][4][5][6] The enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a variety of cellular proteins.[6] This process, known as N-myristoylation, is essential for the biological function of these proteins, playing a vital role in protein-protein interactions, membrane targeting, and signal transduction.[3] As N-myristoylation is essential for the viability of Candida albicans, its inhibition presents a promising therapeutic strategy for the development of novel antifungal agents.[4][6] this compound, a benzofuran (B130515) derivative, has been identified as a specific inhibitor of CaNmt, demonstrating antifungal activity in vitro.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool compound in high-throughput screening (HTS) assays designed to identify novel CaNmt inhibitors.
Mechanism of Action and Signaling Pathway
N-myristoyltransferase functions through a Bi-Bi reaction mechanism where myristoyl-CoA binds to the enzyme first, followed by the peptide substrate. The myristoyl group is then transferred to the N-terminal glycine of the substrate protein, and Coenzyme A (CoA) and the myristoylated peptide are subsequently released.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-09-4609 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1][2] N-myristoyltransferase is a crucial enzyme in many eukaryotic organisms, including pathogenic fungi like Candida albicans.[3][4][5][6] The enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a variety of cellular proteins.[6] This process, known as N-myristoylation, is essential for the biological function of these proteins, playing a vital role in protein-protein interactions, membrane targeting, and signal transduction.[3] As N-myristoylation is essential for the viability of Candida albicans, its inhibition presents a promising therapeutic strategy for the development of novel antifungal agents.[4][6] this compound, a benzofuran derivative, has been identified as a specific inhibitor of CaNmt, demonstrating antifungal activity in vitro.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool compound in high-throughput screening (HTS) assays designed to identify novel CaNmt inhibitors.
Mechanism of Action and Signaling Pathway
N-myristoyltransferase functions through a Bi-Bi reaction mechanism where myristoyl-CoA binds to the enzyme first, followed by the peptide substrate. The myristoyl group is then transferred to the N-terminal glycine of the substrate protein, and Coenzyme A (CoA) and the myristoylated peptide are subsequently released.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO-09-4609 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-09-4609. The information focuses on addressing the common solubility challenges encountered when preparing this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its chemical formula is C₂₁H₂₄N₂O₄, with a molecular weight of 368.43 g/mol . N-myristoyltransferase is a crucial enzyme in fungi that attaches a myristoyl group to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is essential for protein localization to membranes and for their function in various signaling pathways critical for fungal growth and viability. By inhibiting CaNmt, this compound prevents the myristoylation of these target proteins, leading to disruption of essential cellular processes and ultimately, fungal cell death.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?
This common issue is known as "solvent shifting" or "crashing out." this compound is poorly soluble in aqueous solutions. When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration drops sharply, and the compound can no longer stay in solution, causing it to precipitate.
To minimize precipitation, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guide: Solubility Issues with this compound in Aqueous Buffer
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Preparation and Dilution
Problem: The compound precipitates immediately upon dilution from the DMSO stock into an aqueous buffer (e.g., PBS, Tris, cell culture media).
Recommended Protocol:
The following protocol is a general guideline for diluting a hydrophobic compound from a DMSO stock into an aqueous medium.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | This compound is readily soluble in DMSO. |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | Most cell lines and biochemical assays can tolerate low percentages of DMSO. Higher concentrations can be toxic and increase the likelihood of compound precipitation. |
Advanced Troubleshooting Strategies
If precipitation persists, consider the following advanced strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute the 10 mM DMSO stock 1:10 in your aqueous buffer (final DMSO 10%), vortex, and then further dilute this intermediate solution into the final buffer.
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, to your aqueous buffer can sometimes improve the solubility of hydrophobic compounds. The compatibility of any co-solvent with your experimental system must be validated.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may alter its charge state and improve solubility. This requires knowledge of the compound's pKa and must be within the acceptable range for your assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that help to solubilize hydrophobic compounds. Be aware that surfactants can interfere with certain biological assays.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO (and any other co-solvents) as your test samples.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from your DMSO stock for each experiment. Do not store aqueous dilutions.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.
References
RO-09-4609 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-09-4609. The information focuses on addressing the common solubility challenges encountered when preparing this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its chemical formula is C₂₁H₂₄N₂O₄, with a molecular weight of 368.43 g/mol . N-myristoyltransferase is a crucial enzyme in fungi that attaches a myristoyl group to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is essential for protein localization to membranes and for their function in various signaling pathways critical for fungal growth and viability. By inhibiting CaNmt, this compound prevents the myristoylation of these target proteins, leading to disruption of essential cellular processes and ultimately, fungal cell death.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?
This common issue is known as "solvent shifting" or "crashing out." this compound is poorly soluble in aqueous solutions. When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration drops sharply, and the compound can no longer stay in solution, causing it to precipitate.
To minimize precipitation, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guide: Solubility Issues with this compound in Aqueous Buffer
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Preparation and Dilution
Problem: The compound precipitates immediately upon dilution from the DMSO stock into an aqueous buffer (e.g., PBS, Tris, cell culture media).
Recommended Protocol:
The following protocol is a general guideline for diluting a hydrophobic compound from a DMSO stock into an aqueous medium.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | This compound is readily soluble in DMSO. |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | Most cell lines and biochemical assays can tolerate low percentages of DMSO. Higher concentrations can be toxic and increase the likelihood of compound precipitation. |
Advanced Troubleshooting Strategies
If precipitation persists, consider the following advanced strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute the 10 mM DMSO stock 1:10 in your aqueous buffer (final DMSO 10%), vortex, and then further dilute this intermediate solution into the final buffer.
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, to your aqueous buffer can sometimes improve the solubility of hydrophobic compounds. The compatibility of any co-solvent with your experimental system must be validated.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may alter its charge state and improve solubility. This requires knowledge of the compound's pKa and must be within the acceptable range for your assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that help to solubilize hydrophobic compounds. Be aware that surfactants can interfere with certain biological assays.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO (and any other co-solvents) as your test samples.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from your DMSO stock for each experiment. Do not store aqueous dilutions.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.
References
Technical Support Center: Optimizing RO-09-4609 Concentration for Candida albicans Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (NMT), in fungal cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in Candida albicans that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. By inhibiting NMT, this compound disrupts these essential cellular functions, leading to fungal growth inhibition.
Q2: What is the recommended concentration range for this compound in Candida albicans culture?
| Antifungal Agent | Mechanism of Action | Typical MIC Range (µg/mL) against C. albicans |
| Amphotericin B | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage. | 0.25 - 2 |
| Fluconazole | Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is involved in ergosterol biosynthesis. | 0.25 - 64 |
| Caspofungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. | 0.015 - 0.25 |
| This compound | Inhibits N-myristoyltransferase (NMT), preventing protein myristoylation. | To be determined empirically |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mM). Ensure the compound is completely dissolved. The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is important to consider the final concentration of the solvent in the culture medium, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on C. albicans growth | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Resistant strain: The C. albicans strain may be resistant to NMT inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. 3. Test the compound on a known sensitive strain of C. albicans. Consider sequencing the NMT gene of the resistant strain to identify potential mutations. |
| High variability between replicate experiments | 1. Inconsistent inoculum: The number of C. albicans cells used to inoculate the cultures may vary between experiments. 2. Uneven drug distribution: The compound may not be evenly distributed in the culture medium. | 1. Standardize the inoculum preparation by using a spectrophotometer to measure the optical density of the cell suspension. 2. Ensure thorough mixing of the compound in the culture medium before adding it to the cell cultures. |
| Precipitation of the compound in the culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility in the culture medium. 2. Interaction with media components: The compound may interact with components of the culture medium, leading to precipitation. | 1. Prepare a new stock solution at a lower concentration. Consider using a different solvent if solubility is a persistent issue. 2. Test the solubility of the compound in different culture media. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for testing the antifungal activity of this compound against Candida albicans.
Materials:
-
Candida albicans strain
-
This compound
-
DMSO (or other suitable solvent)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a 2X working stock of this compound in RPMI-1640 medium. The highest concentration should be at least 10 times the expected MIC.
-
Perform serial two-fold dilutions of the 2X working stock in a separate 96-well plate to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 100 µL of each 2X drug dilution to the corresponding wells of a new 96-well plate.
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of NMT inhibition by this compound.
Caption: Workflow for antifungal susceptibility testing.
Technical Support Center: Optimizing RO-09-4609 Concentration for Candida albicans Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (NMT), in fungal cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in Candida albicans that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. By inhibiting NMT, this compound disrupts these essential cellular functions, leading to fungal growth inhibition.
Q2: What is the recommended concentration range for this compound in Candida albicans culture?
| Antifungal Agent | Mechanism of Action | Typical MIC Range (µg/mL) against C. albicans |
| Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. | 0.25 - 2 |
| Fluconazole | Inhibits the enzyme lanosterol 14-α-demethylase, which is involved in ergosterol biosynthesis. | 0.25 - 64 |
| Caspofungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. | 0.015 - 0.25 |
| This compound | Inhibits N-myristoyltransferase (NMT), preventing protein myristoylation. | To be determined empirically |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Ensure the compound is completely dissolved. The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is important to consider the final concentration of the solvent in the culture medium, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on C. albicans growth | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Resistant strain: The C. albicans strain may be resistant to NMT inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. 3. Test the compound on a known sensitive strain of C. albicans. Consider sequencing the NMT gene of the resistant strain to identify potential mutations. |
| High variability between replicate experiments | 1. Inconsistent inoculum: The number of C. albicans cells used to inoculate the cultures may vary between experiments. 2. Uneven drug distribution: The compound may not be evenly distributed in the culture medium. | 1. Standardize the inoculum preparation by using a spectrophotometer to measure the optical density of the cell suspension. 2. Ensure thorough mixing of the compound in the culture medium before adding it to the cell cultures. |
| Precipitation of the compound in the culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility in the culture medium. 2. Interaction with media components: The compound may interact with components of the culture medium, leading to precipitation. | 1. Prepare a new stock solution at a lower concentration. Consider using a different solvent if solubility is a persistent issue. 2. Test the solubility of the compound in different culture media. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for testing the antifungal activity of this compound against Candida albicans.
Materials:
-
Candida albicans strain
-
This compound
-
DMSO (or other suitable solvent)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a 2X working stock of this compound in RPMI-1640 medium. The highest concentration should be at least 10 times the expected MIC.
-
Perform serial two-fold dilutions of the 2X working stock in a separate 96-well plate to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 100 µL of each 2X drug dilution to the corresponding wells of a new 96-well plate.
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of NMT inhibition by this compound.
Caption: Workflow for antifungal susceptibility testing.
Potential off-target effects of RO-09-4609
Notice: Information regarding the compound "RO-09-4609" is not available in publicly accessible scientific literature or clinical trial databases. The following content is a generalized template designed to guide researchers on the potential off-target effects of a hypothetical kinase inhibitor. The experimental protocols and troubleshooting guides provided are based on standard methodologies used in drug discovery and development for characterizing compound selectivity and are not based on any specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with kinase inhibitors?
A1: Kinase inhibitors, while designed to be specific, can often interact with unintended kinase targets due to the high degree of conservation in the ATP-binding pocket across the kinome. Common off-target effects can lead to various cellular consequences, including but not limited to cytotoxicity, immunomodulation, and disruption of normal signaling pathways. The specific off-target profile is unique to each inhibitor.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: To determine if an observed phenotype is due to an off-target effect, it is crucial to perform several validation experiments. These can include:
-
Use of a structurally unrelated inhibitor: A second inhibitor targeting the same primary kinase but with a different chemical scaffold should recapitulate the on-target phenotype.
-
Rescue experiments: If the on-target is known, overexpressing a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: Correlate the concentration at which the phenotype is observed with the IC50 value for the on-target kinase and known off-targets.
Q3: What are the best practices for minimizing off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.
-
Perform control experiments with vehicle-treated cells and, if possible, a negative control compound that is structurally similar but inactive.
-
Validate key findings using non-pharmacological methods such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target kinase inhibition that affects cell survival pathways.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for the on-target effect and the concentration at which cytotoxicity is observed.
-
Conduct a kinome-wide selectivity screen: Use a commercially available service to profile this compound against a large panel of kinases to identify potential off-targets.
-
Consult literature for known off-targets of similar compounds: If the chemical class of this compound is known, investigate the off-target profiles of related molecules.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: Differences in metabolism, bioavailability, or off-target engagement in a complex biological system can lead to divergent results.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure the concentration of this compound in the target tissue and correlate it with on-target and off-target engagement biomarkers.
-
In situ target engagement assays: Use techniques like the cellular thermal shift assay (CETSA) on tissue samples to confirm target binding.
-
Phenotypic profiling in multiple cell lines: Compare the cellular effects of this compound across a panel of cell lines with varying genetic backgrounds to identify potential dependencies on off-target pathways.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-target/On-target) |
| On-Target Kinase A | 10 | - |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >1000 | >100 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., Eurofins DiscoverX, Promega)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Submission: Submit the compound to the chosen vendor, specifying the desired screening panel (e.g., KINOMEscan™, Kinase-Glo®).
-
Data Analysis: The vendor will provide data on the percent inhibition of a large number of kinases at a specific concentration. Follow up with dose-response assays for any significant hits to determine IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Potential off-target effects of RO-09-4609
Notice: Information regarding the compound "RO-09-4609" is not available in publicly accessible scientific literature or clinical trial databases. The following content is a generalized template designed to guide researchers on the potential off-target effects of a hypothetical kinase inhibitor. The experimental protocols and troubleshooting guides provided are based on standard methodologies used in drug discovery and development for characterizing compound selectivity and are not based on any specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with kinase inhibitors?
A1: Kinase inhibitors, while designed to be specific, can often interact with unintended kinase targets due to the high degree of conservation in the ATP-binding pocket across the kinome. Common off-target effects can lead to various cellular consequences, including but not limited to cytotoxicity, immunomodulation, and disruption of normal signaling pathways. The specific off-target profile is unique to each inhibitor.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: To determine if an observed phenotype is due to an off-target effect, it is crucial to perform several validation experiments. These can include:
-
Use of a structurally unrelated inhibitor: A second inhibitor targeting the same primary kinase but with a different chemical scaffold should recapitulate the on-target phenotype.
-
Rescue experiments: If the on-target is known, overexpressing a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: Correlate the concentration at which the phenotype is observed with the IC50 value for the on-target kinase and known off-targets.
Q3: What are the best practices for minimizing off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.
-
Perform control experiments with vehicle-treated cells and, if possible, a negative control compound that is structurally similar but inactive.
-
Validate key findings using non-pharmacological methods such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target kinase inhibition that affects cell survival pathways.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for the on-target effect and the concentration at which cytotoxicity is observed.
-
Conduct a kinome-wide selectivity screen: Use a commercially available service to profile this compound against a large panel of kinases to identify potential off-targets.
-
Consult literature for known off-targets of similar compounds: If the chemical class of this compound is known, investigate the off-target profiles of related molecules.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: Differences in metabolism, bioavailability, or off-target engagement in a complex biological system can lead to divergent results.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure the concentration of this compound in the target tissue and correlate it with on-target and off-target engagement biomarkers.
-
In situ target engagement assays: Use techniques like the cellular thermal shift assay (CETSA) on tissue samples to confirm target binding.
-
Phenotypic profiling in multiple cell lines: Compare the cellular effects of this compound across a panel of cell lines with varying genetic backgrounds to identify potential dependencies on off-target pathways.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-target/On-target) |
| On-Target Kinase A | 10 | - |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >1000 | >100 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., Eurofins DiscoverX, Promega)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Submission: Submit the compound to the chosen vendor, specifying the desired screening panel (e.g., KINOMEscan™, Kinase-Glo®).
-
Data Analysis: The vendor will provide data on the percent inhibition of a large number of kinases at a specific concentration. Follow up with dose-response assays for any significant hits to determine IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
RO-09-4609 stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of RO-09-4609, a potent and selective Candida albicans N-myristoyltransferase (CaNmt) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months to years) | -20 °C |
Proper storage is critical to prevent degradation and ensure the compound's integrity over time.[1] It is advised to store the compound in a tightly sealed container to protect it from moisture and light.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize the introduction of water, which can affect compound stability. For storage of stock solutions:
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months) | -20 °C |
It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
3. What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to have a shelf-life of over two years.[1] However, it is crucial to monitor the compound for any signs of degradation, especially if it has been stored for an extended period.
Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to compound stability and handling. Consider the following troubleshooting steps:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture.
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, consider preparing fresh aliquots from a new stock solution.
-
Solvent Quality: Ensure the DMSO used for preparing stock solutions is of high purity and anhydrous.
-
Experimental Conditions: Evaluate the pH, temperature, and light exposure in your experimental setup, as these factors can potentially affect the stability of the compound.
Q2: I suspect my this compound has degraded. How can I check for degradation?
If you suspect degradation, the most reliable method for confirmation is to use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your current sample with a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.
-
Mass Spectrometry (MS): Analyze the sample to identify the parent compound and any potential degradation products by their mass-to-charge ratio.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation during experiments:
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a properly stored stock solution.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes to protect the compound from light-induced degradation.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment.
-
pH Considerations: Be mindful of the pH of your buffers and solutions, as highly acidic or basic conditions can promote hydrolysis or other degradation pathways for similar benzofuran (B130515) derivatives.
Experimental Protocols & Methodologies
While specific degradation pathways for this compound are not extensively published, a general approach to assessing the stability of a research compound involves forced degradation studies.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:
-
Acidic Conditions: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate the solid compound and solution at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
RO-09-4609 stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of RO-09-4609, a potent and selective Candida albicans N-myristoyltransferase (CaNmt) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months to years) | -20 °C |
Proper storage is critical to prevent degradation and ensure the compound's integrity over time.[1] It is advised to store the compound in a tightly sealed container to protect it from moisture and light.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize the introduction of water, which can affect compound stability. For storage of stock solutions:
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4 °C |
| Long-term (months) | -20 °C |
It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
3. What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to have a shelf-life of over two years.[1] However, it is crucial to monitor the compound for any signs of degradation, especially if it has been stored for an extended period.
Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to compound stability and handling. Consider the following troubleshooting steps:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture.
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, consider preparing fresh aliquots from a new stock solution.
-
Solvent Quality: Ensure the DMSO used for preparing stock solutions is of high purity and anhydrous.
-
Experimental Conditions: Evaluate the pH, temperature, and light exposure in your experimental setup, as these factors can potentially affect the stability of the compound.
Q2: I suspect my this compound has degraded. How can I check for degradation?
If you suspect degradation, the most reliable method for confirmation is to use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your current sample with a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.
-
Mass Spectrometry (MS): Analyze the sample to identify the parent compound and any potential degradation products by their mass-to-charge ratio.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation during experiments:
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a properly stored stock solution.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes to protect the compound from light-induced degradation.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment.
-
pH Considerations: Be mindful of the pH of your buffers and solutions, as highly acidic or basic conditions can promote hydrolysis or other degradation pathways for similar benzofuran derivatives.
Experimental Protocols & Methodologies
While specific degradation pathways for this compound are not extensively published, a general approach to assessing the stability of a research compound involves forced degradation studies.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:
-
Acidic Conditions: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate the solid compound and solution at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results with p53-MDM2 Inhibitors
A Guide for Researchers Using Compounds Such as RO-09-4609
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating p53 wild-type (WT) cells with a p53-MDM2 inhibitor?
In cancer cells with wild-type p53, inhibiting the p53-MDM2 interaction is expected to stabilize and activate p53.[1] This typically leads to one of two primary outcomes: cell cycle arrest (at G1 and G2/M phases) or apoptosis (programmed cell death).[1][2][3] The specific outcome is often dependent on the cell type, the dose of the inhibitor, and the duration of exposure.[1] In normal, non-transformed cells, the primary response is usually reversible cell cycle arrest, not apoptosis.[3]
Q2: Why am I not observing cell death in my p53 WT cancer cell line?
Several factors can contribute to a lack of apoptotic response:
-
Cell Line-Specific Differences: Not all p53 WT cancer cells are equally sensitive to apoptosis induction by MDM2 inhibitors.[1] Some cell lines may predominantly undergo cell cycle arrest.
-
Sub-optimal Concentration or Exposure Time: The concentration of the inhibitor and the treatment duration are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
p53 Pathway Defects Downstream of MDM2: The cellular machinery required for apoptosis downstream of p53 activation might be compromised in your cell line.
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals from p53 activation.
Q3: I'm seeing an effect in my p53-mutant or p53-null cell line. Is this expected?
While the primary mechanism of action is p53-dependent, there is growing evidence for p53-independent effects of MDM2 inhibitors.[4][5][6][7] MDM2 interacts with several other proteins involved in cell cycle control and transcription.[4][6] Therefore, inhibiting MDM2 can have effects even in the absence of functional p53. For instance, Nutlin-3a has been shown to enhance the cytotoxicity of chemotherapy agents in p53-mutant cells in an E2F1-dependent manner.
Q4: My results are inconsistent between different cell viability assays (e.g., MTT vs. Annexin V). Why?
Different viability assays measure different cellular parameters. An MTT assay measures metabolic activity, which can decrease during cell cycle arrest without necessarily indicating cell death. In contrast, an Annexin V assay specifically detects an early marker of apoptosis. If your compound induces primarily cell cycle arrest, you would expect to see a significant decrease in the MTT assay reading but a smaller change in Annexin V staining. It is always recommended to use multiple assays to get a comprehensive picture of the cellular response.
Troubleshooting Guides
Issue 1: No or Weak Cellular Response in a p53 WT Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect p53 Status of Cell Line | Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database. Cell lines can be misidentified or their characteristics can drift over time. |
| Compound Degradation | Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize the inhibitor concentration and treatment duration. Perform a dose-response curve (e.g., 0.1 to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours). |
| High Serum Concentration in Media | High serum levels can sometimes interfere with the activity of small molecules. Try reducing the serum concentration if compatible with your cell line. |
| Cell Confluency | High cell confluency can affect cellular responses. Seed cells at a consistent and non-confluent density for all experiments. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a multichannel pipette for seeding and mix the cell suspension thoroughly before aliquoting. |
| Edge Effects in Multi-well Plates | Edge wells in a plate can be prone to evaporation, leading to altered compound concentrations. Avoid using the outermost wells or ensure proper humidification of the incubator. |
| Incomplete Compound Solubilization | Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitates. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Possible Cause | Troubleshooting Step |
| Incorrect Staining or Gating | Review your cell cycle analysis protocol, including fixation, permeabilization, and DNA staining steps. Ensure proper gating of cell populations in the flow cytometry software. |
| Cellular Debris or Doublets | Use a doublet discrimination gate in your flow cytometry analysis to exclude cell clumps. Ensure a single-cell suspension before staining. |
| p53-Independent Effects on Cell Cycle | As mentioned, MDM2 has p53-independent roles in cell cycle regulation.[4][6] This could lead to atypical cell cycle profiles. Consider examining the levels of key cell cycle regulators (e.g., p21, cyclins, CDKs) by Western blot. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the p53-MDM2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the p53-MDM2 inhibitor for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. p53-independent effects of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with p53-MDM2 Inhibitors
A Guide for Researchers Using Compounds Such as RO-09-4609
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating p53 wild-type (WT) cells with a p53-MDM2 inhibitor?
In cancer cells with wild-type p53, inhibiting the p53-MDM2 interaction is expected to stabilize and activate p53.[1] This typically leads to one of two primary outcomes: cell cycle arrest (at G1 and G2/M phases) or apoptosis (programmed cell death).[1][2][3] The specific outcome is often dependent on the cell type, the dose of the inhibitor, and the duration of exposure.[1] In normal, non-transformed cells, the primary response is usually reversible cell cycle arrest, not apoptosis.[3]
Q2: Why am I not observing cell death in my p53 WT cancer cell line?
Several factors can contribute to a lack of apoptotic response:
-
Cell Line-Specific Differences: Not all p53 WT cancer cells are equally sensitive to apoptosis induction by MDM2 inhibitors.[1] Some cell lines may predominantly undergo cell cycle arrest.
-
Sub-optimal Concentration or Exposure Time: The concentration of the inhibitor and the treatment duration are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
p53 Pathway Defects Downstream of MDM2: The cellular machinery required for apoptosis downstream of p53 activation might be compromised in your cell line.
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals from p53 activation.
Q3: I'm seeing an effect in my p53-mutant or p53-null cell line. Is this expected?
While the primary mechanism of action is p53-dependent, there is growing evidence for p53-independent effects of MDM2 inhibitors.[4][5][6][7] MDM2 interacts with several other proteins involved in cell cycle control and transcription.[4][6] Therefore, inhibiting MDM2 can have effects even in the absence of functional p53. For instance, Nutlin-3a has been shown to enhance the cytotoxicity of chemotherapy agents in p53-mutant cells in an E2F1-dependent manner.
Q4: My results are inconsistent between different cell viability assays (e.g., MTT vs. Annexin V). Why?
Different viability assays measure different cellular parameters. An MTT assay measures metabolic activity, which can decrease during cell cycle arrest without necessarily indicating cell death. In contrast, an Annexin V assay specifically detects an early marker of apoptosis. If your compound induces primarily cell cycle arrest, you would expect to see a significant decrease in the MTT assay reading but a smaller change in Annexin V staining. It is always recommended to use multiple assays to get a comprehensive picture of the cellular response.
Troubleshooting Guides
Issue 1: No or Weak Cellular Response in a p53 WT Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect p53 Status of Cell Line | Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database. Cell lines can be misidentified or their characteristics can drift over time. |
| Compound Degradation | Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize the inhibitor concentration and treatment duration. Perform a dose-response curve (e.g., 0.1 to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours). |
| High Serum Concentration in Media | High serum levels can sometimes interfere with the activity of small molecules. Try reducing the serum concentration if compatible with your cell line. |
| Cell Confluency | High cell confluency can affect cellular responses. Seed cells at a consistent and non-confluent density for all experiments. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a multichannel pipette for seeding and mix the cell suspension thoroughly before aliquoting. |
| Edge Effects in Multi-well Plates | Edge wells in a plate can be prone to evaporation, leading to altered compound concentrations. Avoid using the outermost wells or ensure proper humidification of the incubator. |
| Incomplete Compound Solubilization | Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitates. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Possible Cause | Troubleshooting Step |
| Incorrect Staining or Gating | Review your cell cycle analysis protocol, including fixation, permeabilization, and DNA staining steps. Ensure proper gating of cell populations in the flow cytometry software. |
| Cellular Debris or Doublets | Use a doublet discrimination gate in your flow cytometry analysis to exclude cell clumps. Ensure a single-cell suspension before staining. |
| p53-Independent Effects on Cell Cycle | As mentioned, MDM2 has p53-independent roles in cell cycle regulation.[4][6] This could lead to atypical cell cycle profiles. Consider examining the levels of key cell cycle regulators (e.g., p21, cyclins, CDKs) by Western blot. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the p53-MDM2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the p53-MDM2 inhibitor for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. p53-independent effects of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RO-09-4609 Resistance in Candida Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the N-myristoyltransferase (NMT) inhibitor, RO-09-4609, in Candida strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1] N-myristoylation is a crucial cellular process where the enzyme Nmt attaches a myristate group to the N-terminal glycine (B1666218) of a subset of proteins. This modification is essential for the proper function and localization of these proteins, which are involved in vital cellular processes such as signal transduction.[2][3] Inhibition of Nmt by this compound disrupts these processes, leading to cell death, which makes Nmt a valuable target for fungicidal agents.[2][4]
Q2: My Candida strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to antifungal agents in Candida typically involves one or more of the following:
-
Target Modification: Mutations in the NMT1 gene could alter the protein structure of N-myristoyltransferase, reducing the binding affinity of this compound.
-
Target Overexpression: An increase in the expression level of the NMT1 gene could lead to higher concentrations of the Nmt enzyme, requiring more inhibitor to achieve a cytotoxic effect.
-
Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Stress Response Pathways: Candida cells can activate compensatory signaling pathways, such as the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) pathways, to cope with the cellular stress induced by NMT inhibition.
Q3: How can I confirm if my Candida strain has developed resistance to this compound?
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your Candida strain and compare it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain is a strong indicator of resistance.
Troubleshooting Guide
Issue: Increased MIC of this compound Observed in Candida Strain
This guide provides a systematic approach to investigate the potential mechanisms of resistance.
Perform a broth microdilution assay to determine the precise MIC of this compound for both the suspected resistant strain and a wild-type control.
Table 1: Hypothetical MIC Data for this compound
| Strain | MIC50 (µg/mL) | Fold Change |
| Wild-Type | 0.125 | - |
| Resistant Isolate 1 | 2.0 | 16-fold |
| Resistant Isolate 2 | 8.0 | 64-fold |
A. Sequence the NMT1 Gene:
-
Objective: To identify point mutations that may alter the drug-binding site.
-
Method: Isolate genomic DNA from both the resistant and wild-type strains. Amplify the NMT1 gene using PCR and sequence the product. Compare the sequences to identify any mutations.
B. Quantify NMT1 Gene Expression:
-
Objective: To determine if the target enzyme is overexpressed.
-
Method: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the NMT1 gene in the resistant and wild-type strains.
Table 2: Hypothetical qRT-PCR Data for NMT1 Expression
| Strain | Relative NMT1 Expression (Fold Change) |
| Wild-Type | 1.0 |
| Resistant Isolate 1 | 1.2 |
| Resistant Isolate 2 | 15.0 |
A. Efflux Pump Assay:
-
Objective: To determine if there is increased efflux of a fluorescent substrate, which can be an indicator of general efflux pump activity.
-
Method: Use a fluorescent dye that is a known substrate of fungal efflux pumps (e.g., rhodamine 6G). Incubate both resistant and wild-type cells with the dye and measure the intracellular accumulation over time using a fluorometer or flow cytometer. Reduced accumulation in the resistant strain suggests increased efflux.
B. Quantify Efflux Pump Gene Expression:
-
Objective: To measure the expression levels of key efflux pump genes.
-
Method: Perform qRT-PCR to quantify the transcript levels of major efflux pump genes in Candida albicans, such as CDR1, CDR2, and MDR1.
Table 3: Hypothetical qRT-PCR Data for Efflux Pump Gene Expression
| Strain | Relative CDR1 Expression (Fold Change) | Relative MDR1 Expression (Fold Change) |
| Wild-Type | 1.0 | 1.0 |
| Resistant Isolate 1 | 20.5 | 1.5 |
| Resistant Isolate 2 | 1.8 | 30.2 |
-
Objective: To determine if the Cell Wall Integrity (CWI) or other stress response pathways are constitutively active in the resistant strain.
-
Method: Use Western blotting to detect the phosphorylation status of key MAP kinases in these pathways, such as Mkc1 (CWI pathway) and Hog1 (HOG pathway). Increased phosphorylation indicates pathway activation.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium.
-
Prepare a standardized inoculum of Candida cells (0.5-2.5 x 10³ cells/mL) from an overnight culture.
-
Add the cell suspension to each well of the microtiter plate.
-
Include a drug-free well as a growth control and a cell-free well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
Grow Candida strains to mid-log phase and harvest the cells.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target genes (NMT1, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: N-myristoylation pathway and inhibition by this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RO-09-4609 Resistance in Candida Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the N-myristoyltransferase (NMT) inhibitor, RO-09-4609, in Candida strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1] N-myristoylation is a crucial cellular process where the enzyme Nmt attaches a myristate group to the N-terminal glycine of a subset of proteins. This modification is essential for the proper function and localization of these proteins, which are involved in vital cellular processes such as signal transduction.[2][3] Inhibition of Nmt by this compound disrupts these processes, leading to cell death, which makes Nmt a valuable target for fungicidal agents.[2][4]
Q2: My Candida strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to antifungal agents in Candida typically involves one or more of the following:
-
Target Modification: Mutations in the NMT1 gene could alter the protein structure of N-myristoyltransferase, reducing the binding affinity of this compound.
-
Target Overexpression: An increase in the expression level of the NMT1 gene could lead to higher concentrations of the Nmt enzyme, requiring more inhibitor to achieve a cytotoxic effect.
-
Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Stress Response Pathways: Candida cells can activate compensatory signaling pathways, such as the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) pathways, to cope with the cellular stress induced by NMT inhibition.
Q3: How can I confirm if my Candida strain has developed resistance to this compound?
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your Candida strain and compare it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain is a strong indicator of resistance.
Troubleshooting Guide
Issue: Increased MIC of this compound Observed in Candida Strain
This guide provides a systematic approach to investigate the potential mechanisms of resistance.
Perform a broth microdilution assay to determine the precise MIC of this compound for both the suspected resistant strain and a wild-type control.
Table 1: Hypothetical MIC Data for this compound
| Strain | MIC50 (µg/mL) | Fold Change |
| Wild-Type | 0.125 | - |
| Resistant Isolate 1 | 2.0 | 16-fold |
| Resistant Isolate 2 | 8.0 | 64-fold |
A. Sequence the NMT1 Gene:
-
Objective: To identify point mutations that may alter the drug-binding site.
-
Method: Isolate genomic DNA from both the resistant and wild-type strains. Amplify the NMT1 gene using PCR and sequence the product. Compare the sequences to identify any mutations.
B. Quantify NMT1 Gene Expression:
-
Objective: To determine if the target enzyme is overexpressed.
-
Method: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the NMT1 gene in the resistant and wild-type strains.
Table 2: Hypothetical qRT-PCR Data for NMT1 Expression
| Strain | Relative NMT1 Expression (Fold Change) |
| Wild-Type | 1.0 |
| Resistant Isolate 1 | 1.2 |
| Resistant Isolate 2 | 15.0 |
A. Efflux Pump Assay:
-
Objective: To determine if there is increased efflux of a fluorescent substrate, which can be an indicator of general efflux pump activity.
-
Method: Use a fluorescent dye that is a known substrate of fungal efflux pumps (e.g., rhodamine 6G). Incubate both resistant and wild-type cells with the dye and measure the intracellular accumulation over time using a fluorometer or flow cytometer. Reduced accumulation in the resistant strain suggests increased efflux.
B. Quantify Efflux Pump Gene Expression:
-
Objective: To measure the expression levels of key efflux pump genes.
-
Method: Perform qRT-PCR to quantify the transcript levels of major efflux pump genes in Candida albicans, such as CDR1, CDR2, and MDR1.
Table 3: Hypothetical qRT-PCR Data for Efflux Pump Gene Expression
| Strain | Relative CDR1 Expression (Fold Change) | Relative MDR1 Expression (Fold Change) |
| Wild-Type | 1.0 | 1.0 |
| Resistant Isolate 1 | 20.5 | 1.5 |
| Resistant Isolate 2 | 1.8 | 30.2 |
-
Objective: To determine if the Cell Wall Integrity (CWI) or other stress response pathways are constitutively active in the resistant strain.
-
Method: Use Western blotting to detect the phosphorylation status of key MAP kinases in these pathways, such as Mkc1 (CWI pathway) and Hog1 (HOG pathway). Increased phosphorylation indicates pathway activation.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium.
-
Prepare a standardized inoculum of Candida cells (0.5-2.5 x 10³ cells/mL) from an overnight culture.
-
Add the cell suspension to each well of the microtiter plate.
-
Include a drug-free well as a growth control and a cell-free well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
Grow Candida strains to mid-log phase and harvest the cells.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target genes (NMT1, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: N-myristoylation pathway and inhibition by this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Myristoyltransferase (NMT) Inhibition Assays
Welcome to the technical support center for N-myristoyltransferase (NMT) inhibition assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMT inhibition assays in a question-and-answer format.
Issue 1: High Background Signal
Q: My negative controls (no enzyme or no inhibitor) show a high signal. What could be the cause?
A: High background signal can obscure your results and is a common issue, particularly in fluorescence-based assays. Here are the primary causes and solutions:
-
Assay Component Interference:
-
Inhibitor Compound: Your test compound might be intrinsically fluorescent at the assay's excitation/emission wavelengths or react directly with the detection reagent.
-
Solution: Run a control experiment with the inhibitor in the assay buffer without the enzyme or other reagents to measure its intrinsic fluorescence or reactivity. Subtract this value from your experimental wells.[1] Strongly nucleophilic compounds should be avoided as they can react with thiol-reactive probes like CPM, leading to increased background fluorescence.[2]
-
-
Reagent Instability: The fluorescent probe (e.g., CPM in fluorescence-based assays) may be degrading or reacting non-specifically with components in the buffer, such as dithiothreitol (B142953) (DTT).
-
Solution: Prepare fresh probe solutions immediately before use. Avoid including strong nucleophiles or reducing agents in your final reaction mixture if they are known to interfere with the detection probe.[2]
-
-
-
Non-Enzymatic Reaction:
-
Myristoyl-CoA Hydrolysis: The thioester bond in myristoyl-CoA can hydrolyze spontaneously, releasing Coenzyme A (CoA-SH), which is then detected by the fluorescent probe.
-
-
Contamination:
-
Thiol Contamination: Contamination with other thiol-containing molecules in your reagents can lead to a false positive signal.
-
Solution: Use high-purity reagents and dedicated labware. Ensure your enzyme preparation is pure and free from contaminating proteins with reactive thiols.
-
-
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background signals.
Issue 2: Low Signal or No Inhibition Detected
Q: My positive controls are working, but I'm not seeing any inhibition with my test compounds, or the overall signal is very low.
A: This can be frustrating and may point to issues with the enzyme, the inhibitor, or the assay conditions.
-
Enzyme Inactivity:
-
Cause: The NMT enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[4][5]
-
Solution: Aliquot your enzyme upon receipt and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to confirm that the enzyme is active and responsive to inhibition.[2]
-
-
Inhibitor Issues:
-
Solubility: The inhibitor may be precipitating in the aqueous assay buffer.
-
Solution: Visually inspect the wells for precipitation. Most inhibitors are dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2.7%.[1][3] If solubility is an issue, you may need to test lower concentrations or use a different solvent system if compatible with the assay.
-
-
Concentration: There may be errors in weighing the compound or in performing serial dilutions.
-
Solution: Carefully re-prepare the inhibitor stock and serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.[6]
-
-
Binding Kinetics: Some inhibitors are "slow-binding" and require more time to engage with the target.
-
Solution: Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrates to start the reaction.[7]
-
-
-
Sub-Optimal Assay Conditions:
-
Enzyme/Substrate Concentrations: Using an excessively high enzyme concentration can require a much higher inhibitor concentration to see an effect.[7] Conversely, if substrate concentrations are too high (especially in competitive inhibition), the inhibitor may be outcompeted.[7]
-
Solution: Use the lowest enzyme concentration that provides a robust and linear signal over the reaction time.[2] Determine the Michaelis-Menten constant (Km) for your substrates and consider using concentrations at or near the Km value to increase sensitivity for competitive inhibitors.
-
-
Incorrect Buffer/Temperature: The assay buffer must be at the correct pH and temperature for optimal enzyme activity.[5][6]
-
Issue 3: Inconsistent Results and High Variability
Q: My replicate wells show high variability (high standard deviation). What's causing this?
A: High variability can undermine the reliability of your data. The cause is often related to technical execution.
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure they are appropriate for the volumes being dispensed.[6] When possible, prepare a master mix of reagents to be added to all wells, rather than adding each component individually.[6] Pipette gently against the wall of the wells to avoid bubbles.[6]
-
-
Improper Mixing:
-
Cause: Reagents, especially the enzyme or inhibitor dilutions, may not be homogeneously mixed.
-
Solution: Thaw all components completely and mix gently but thoroughly before use.[6] Ensure the plate is mixed well after the addition of reagents, especially after adding the starting substrate.
-
-
Plate Edge Effects:
-
Cause: Evaporation from the outer wells of a microplate can concentrate reagents, leading to altered reaction rates compared to the inner wells.
-
Solution: Avoid using the outermost wells of the plate for your experiment. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. Use a plate sealer if incubating for long periods.
-
-
Timing Inconsistencies:
-
Cause: In kinetic or endpoint assays, variations in the start time or stop time between wells can lead to significant differences.
-
Solution: Use a multichannel pipette to add the starting reagent (e.g., myristoyl-CoA or peptide substrate) to multiple wells simultaneously. For endpoint assays, use a quenching solution that rapidly and completely stops the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is N-myristoylation and why is NMT a drug target?
A1: N-myristoylation is a crucial cellular process where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine (B1666218) of a target protein.[2][8] This modification is vital for protein localization (especially to membranes), signal transduction, and protein-protein interactions.[2][8] Because many proteins involved in cancer (like the Src family of oncogenes), infectious diseases (fungal and parasitic NMTs), and viral replication depend on N-myristoylation to function, NMT has become an important therapeutic target.[3][9][10]
Q2: What are the main types of NMT inhibition assays?
A2: There are several methods to measure NMT activity and its inhibition:
-
Fluorescence-Based Assays: These are the most common for high-throughput screening. One popular method detects the release of Coenzyme A (CoA) using a thiol-reactive probe that becomes fluorescent upon reacting with the free thiol group of CoA.[2][11][12]
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays use radioactively labeled myristoyl-CoA (e.g., [³H]myristoyl-CoA).[2][13] The radiolabeled myristoylated peptide is then separated and quantified using scintillation counting.[14][15]
-
ELISA-Based Assays: These non-radioactive methods use a modified acyl-CoA substrate (e.g., with an azide (B81097) group) and a tagged peptide.[16][17] The resulting modified peptide is captured on an antibody-coated plate and detected using a secondary system, like streptavidin-HRP, after a click-chemistry reaction.[16]
Q3: What are the key components of a typical NMT inhibition assay?
A3: A standard in vitro NMT inhibition assay includes:
-
NMT Enzyme: Purified, recombinant human NMT1 or NMT2, or the NMT from the organism of interest.[2]
-
Myristoyl-CoA: The acyl donor substrate.[1]
-
Peptide Substrate: A short peptide derived from a known NMT substrate protein (e.g., from Src) that has an N-terminal glycine.[1]
-
Assay Buffer: Maintains a stable pH (e.g., 20 mM potassium phosphate (B84403), pH 8.0) and may contain additives like EDTA and a non-ionic detergent (e.g., Triton X-100) to prevent aggregation.[1]
-
Detection System: Reagents to detect the product, such as a fluorescent probe for CoA or a capture/detection system for the myristoylated peptide.[2][16]
Q4: What role does NMT play in signaling pathways?
A4: NMT is critical for multiple signaling pathways. By myristoylating key proteins, NMT ensures they are correctly localized at the cell membrane where they can participate in signaling cascades. A primary example is the Src family of tyrosine kinases . Myristoylation is required for c-Src to localize to the inner leaflet of the plasma membrane, which is essential for its role in cell proliferation and survival signaling.[10] NMT inhibition disrupts this localization, leading to aberrant Src signaling.[9][18] NMT also impacts pathways related to apoptosis, mTOR activation, and autophagy by modifying proteins involved in these processes.[18]
NMT Role in the Src Signaling Pathway
Caption: NMT-mediated myristoylation is essential for Src localization and signaling.
Quantitative Data Summary
The following tables provide reference values for common reagents and known inhibitors in fluorescence-based NMT assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations for Fluorescence-Based NMT Assays
| Reagent | Organism | Typical Final Concentration | Reference |
| NMT1 Enzyme | Homo sapiens | 6.3 - 18.9 nM | [1][2][3] |
| Myristoyl-CoA | N/A | 4 µM | [1][2][3] |
| Peptide Substrate | N/A | 4 µM | [1][2][3] |
| CPM Probe | N/A | 8 - 35.2 µM | [2] |
| DMSO | N/A | < 2.7% | [1][3] |
Table 2: Reported IC₅₀ Values of Known NMT Inhibitors (Human NMT1)
| Inhibitor | Assay Type | Reported IC₅₀ | Reference |
| Inhibitor 1 (DDD85646) | Fluorescence-based | 13.7 nM | [2] |
| Inhibitor 1 (DDD85646) | Fluorescence-based | 21.33 nM | [19] |
| Inhibitor 2 (pseudo-peptidic) | Fluorescence-based | 0.35 µM | [2] |
| Tris DBA | ELISA-based | 0.5 µM | [16] |
Experimental Protocols
Protocol 1: Fluorescence-Based NMT Inhibition Assay (CPM Method)
This protocol is adapted from a common method for high-throughput screening that detects the production of Coenzyme A.[1][2]
1. Reagent Preparation:
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.[1]
-
NMT1 Enzyme Stock: Prepare a working stock of human NMT1 in Assay Buffer to achieve a final concentration of ~18.9 nM in the assay.[1] Keep on ice.
-
Substrate Mix: Prepare a mix of Myristoyl-CoA and peptide substrate in Assay Buffer. To achieve a final concentration of 4 µM for each, this mix should be prepared at 2x or 4x the final concentration.[2]
-
Inhibitor Dilutions: Perform serial dilutions of your test compound in 100% DMSO. Then, dilute these into Assay Buffer to create working stocks. The final DMSO concentration in the well should be constant and not exceed 2.7%.[1]
-
CPM Probe Solution: Prepare a stock of 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) in DMSO. Dilute in Assay Buffer to achieve a final concentration of ~8 µM. Prepare this solution fresh.[2]
2. Assay Procedure (96-well plate format):
-
Add a fixed volume of the NMT1 enzyme solution to each well of a black, flat-bottom 96-well plate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. For controls, add Assay Buffer with the same final DMSO concentration (positive control) or Assay Buffer without enzyme (negative control).
-
Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Add the CPM Probe Solution to all wells.
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~470 nm.[2][12]
3. Data Analysis:
-
Subtract the average signal from the negative control (no enzyme) wells from all other measurements.
-
Normalize the data by setting the average of the positive control (no inhibitor) wells to 100% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Workflow for Fluorescence-Based Assay
Caption: Experimental workflow for a fluorescence-based NMT assay.
Protocol 2: Radiometric NMT Inhibition Assay (Dot Blot Method)
This protocol is a sensitive method that measures the incorporation of a radiolabeled myristoyl group into a peptide substrate.[15]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the reaction (e.g., HEPES-based buffer with MgCl₂).
-
NMT Enzyme: Purified recombinant NMT enzyme.
-
Peptide Substrate: A biotinylated peptide substrate is often used to facilitate capture.[13]
-
[³H]Myristoyl-CoA: The radiolabeled acyl donor. Handle with appropriate safety precautions.
-
ATP Mix: A mix of labeled and unlabeled ATP may be required depending on the specific protocol.[15]
-
Inhibitor Dilutions: Prepare as described in the fluorescence assay protocol.
2. Assay Procedure:
-
In a microcentrifuge tube, combine the NMT enzyme, peptide substrate, and inhibitor dilution in the kinase buffer.
-
Pre-incubate for 15-30 minutes at the optimal temperature (e.g., 30°C).[15]
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction for 30 minutes at 30°C.[15]
-
Stop the reaction by adding a quenching buffer (e.g., containing high concentration of EDTA) or by freezing on dry ice.[15]
-
Spot a small volume of each reaction mixture onto phosphocellulose (P81) paper or a streptavidin-coated membrane if using a biotinylated peptide.[15]
-
Wash the paper/membrane extensively with an appropriate buffer (e.g., phosphoric acid) to remove unincorporated [³H]Myristoyl-CoA.
-
Allow the paper/membrane to dry completely.
-
Place the dried paper/membrane spots into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract background counts (from a no-enzyme control).
-
Normalize the data against the no-inhibitor control (100% activity).
-
Plot and calculate the IC₅₀ as described previously.
References
- 1. mdpi.com [mdpi.com]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. m.youtube.com [m.youtube.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new, robust, and nonradioactive approach for exploring N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Myristoyltransferase (NMT) Inhibition Assays
Welcome to the technical support center for N-myristoyltransferase (NMT) inhibition assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMT inhibition assays in a question-and-answer format.
Issue 1: High Background Signal
Q: My negative controls (no enzyme or no inhibitor) show a high signal. What could be the cause?
A: High background signal can obscure your results and is a common issue, particularly in fluorescence-based assays. Here are the primary causes and solutions:
-
Assay Component Interference:
-
Inhibitor Compound: Your test compound might be intrinsically fluorescent at the assay's excitation/emission wavelengths or react directly with the detection reagent.
-
Solution: Run a control experiment with the inhibitor in the assay buffer without the enzyme or other reagents to measure its intrinsic fluorescence or reactivity. Subtract this value from your experimental wells.[1] Strongly nucleophilic compounds should be avoided as they can react with thiol-reactive probes like CPM, leading to increased background fluorescence.[2]
-
-
Reagent Instability: The fluorescent probe (e.g., CPM in fluorescence-based assays) may be degrading or reacting non-specifically with components in the buffer, such as dithiothreitol (DTT).
-
Solution: Prepare fresh probe solutions immediately before use. Avoid including strong nucleophiles or reducing agents in your final reaction mixture if they are known to interfere with the detection probe.[2]
-
-
-
Non-Enzymatic Reaction:
-
Myristoyl-CoA Hydrolysis: The thioester bond in myristoyl-CoA can hydrolyze spontaneously, releasing Coenzyme A (CoA-SH), which is then detected by the fluorescent probe.
-
-
Contamination:
-
Thiol Contamination: Contamination with other thiol-containing molecules in your reagents can lead to a false positive signal.
-
Solution: Use high-purity reagents and dedicated labware. Ensure your enzyme preparation is pure and free from contaminating proteins with reactive thiols.
-
-
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background signals.
Issue 2: Low Signal or No Inhibition Detected
Q: My positive controls are working, but I'm not seeing any inhibition with my test compounds, or the overall signal is very low.
A: This can be frustrating and may point to issues with the enzyme, the inhibitor, or the assay conditions.
-
Enzyme Inactivity:
-
Cause: The NMT enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[4][5]
-
Solution: Aliquot your enzyme upon receipt and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to confirm that the enzyme is active and responsive to inhibition.[2]
-
-
Inhibitor Issues:
-
Solubility: The inhibitor may be precipitating in the aqueous assay buffer.
-
Solution: Visually inspect the wells for precipitation. Most inhibitors are dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2.7%.[1][3] If solubility is an issue, you may need to test lower concentrations or use a different solvent system if compatible with the assay.
-
-
Concentration: There may be errors in weighing the compound or in performing serial dilutions.
-
Solution: Carefully re-prepare the inhibitor stock and serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.[6]
-
-
Binding Kinetics: Some inhibitors are "slow-binding" and require more time to engage with the target.
-
Solution: Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrates to start the reaction.[7]
-
-
-
Sub-Optimal Assay Conditions:
-
Enzyme/Substrate Concentrations: Using an excessively high enzyme concentration can require a much higher inhibitor concentration to see an effect.[7] Conversely, if substrate concentrations are too high (especially in competitive inhibition), the inhibitor may be outcompeted.[7]
-
Solution: Use the lowest enzyme concentration that provides a robust and linear signal over the reaction time.[2] Determine the Michaelis-Menten constant (Km) for your substrates and consider using concentrations at or near the Km value to increase sensitivity for competitive inhibitors.
-
-
Incorrect Buffer/Temperature: The assay buffer must be at the correct pH and temperature for optimal enzyme activity.[5][6]
-
Issue 3: Inconsistent Results and High Variability
Q: My replicate wells show high variability (high standard deviation). What's causing this?
A: High variability can undermine the reliability of your data. The cause is often related to technical execution.
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure they are appropriate for the volumes being dispensed.[6] When possible, prepare a master mix of reagents to be added to all wells, rather than adding each component individually.[6] Pipette gently against the wall of the wells to avoid bubbles.[6]
-
-
Improper Mixing:
-
Cause: Reagents, especially the enzyme or inhibitor dilutions, may not be homogeneously mixed.
-
Solution: Thaw all components completely and mix gently but thoroughly before use.[6] Ensure the plate is mixed well after the addition of reagents, especially after adding the starting substrate.
-
-
Plate Edge Effects:
-
Cause: Evaporation from the outer wells of a microplate can concentrate reagents, leading to altered reaction rates compared to the inner wells.
-
Solution: Avoid using the outermost wells of the plate for your experiment. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. Use a plate sealer if incubating for long periods.
-
-
Timing Inconsistencies:
-
Cause: In kinetic or endpoint assays, variations in the start time or stop time between wells can lead to significant differences.
-
Solution: Use a multichannel pipette to add the starting reagent (e.g., myristoyl-CoA or peptide substrate) to multiple wells simultaneously. For endpoint assays, use a quenching solution that rapidly and completely stops the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is N-myristoylation and why is NMT a drug target?
A1: N-myristoylation is a crucial cellular process where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine of a target protein.[2][8] This modification is vital for protein localization (especially to membranes), signal transduction, and protein-protein interactions.[2][8] Because many proteins involved in cancer (like the Src family of oncogenes), infectious diseases (fungal and parasitic NMTs), and viral replication depend on N-myristoylation to function, NMT has become an important therapeutic target.[3][9][10]
Q2: What are the main types of NMT inhibition assays?
A2: There are several methods to measure NMT activity and its inhibition:
-
Fluorescence-Based Assays: These are the most common for high-throughput screening. One popular method detects the release of Coenzyme A (CoA) using a thiol-reactive probe that becomes fluorescent upon reacting with the free thiol group of CoA.[2][11][12]
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays use radioactively labeled myristoyl-CoA (e.g., [³H]myristoyl-CoA).[2][13] The radiolabeled myristoylated peptide is then separated and quantified using scintillation counting.[14][15]
-
ELISA-Based Assays: These non-radioactive methods use a modified acyl-CoA substrate (e.g., with an azide group) and a tagged peptide.[16][17] The resulting modified peptide is captured on an antibody-coated plate and detected using a secondary system, like streptavidin-HRP, after a click-chemistry reaction.[16]
Q3: What are the key components of a typical NMT inhibition assay?
A3: A standard in vitro NMT inhibition assay includes:
-
NMT Enzyme: Purified, recombinant human NMT1 or NMT2, or the NMT from the organism of interest.[2]
-
Myristoyl-CoA: The acyl donor substrate.[1]
-
Peptide Substrate: A short peptide derived from a known NMT substrate protein (e.g., from Src) that has an N-terminal glycine.[1]
-
Assay Buffer: Maintains a stable pH (e.g., 20 mM potassium phosphate, pH 8.0) and may contain additives like EDTA and a non-ionic detergent (e.g., Triton X-100) to prevent aggregation.[1]
-
Detection System: Reagents to detect the product, such as a fluorescent probe for CoA or a capture/detection system for the myristoylated peptide.[2][16]
Q4: What role does NMT play in signaling pathways?
A4: NMT is critical for multiple signaling pathways. By myristoylating key proteins, NMT ensures they are correctly localized at the cell membrane where they can participate in signaling cascades. A primary example is the Src family of tyrosine kinases . Myristoylation is required for c-Src to localize to the inner leaflet of the plasma membrane, which is essential for its role in cell proliferation and survival signaling.[10] NMT inhibition disrupts this localization, leading to aberrant Src signaling.[9][18] NMT also impacts pathways related to apoptosis, mTOR activation, and autophagy by modifying proteins involved in these processes.[18]
NMT Role in the Src Signaling Pathway
Caption: NMT-mediated myristoylation is essential for Src localization and signaling.
Quantitative Data Summary
The following tables provide reference values for common reagents and known inhibitors in fluorescence-based NMT assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations for Fluorescence-Based NMT Assays
| Reagent | Organism | Typical Final Concentration | Reference |
| NMT1 Enzyme | Homo sapiens | 6.3 - 18.9 nM | [1][2][3] |
| Myristoyl-CoA | N/A | 4 µM | [1][2][3] |
| Peptide Substrate | N/A | 4 µM | [1][2][3] |
| CPM Probe | N/A | 8 - 35.2 µM | [2] |
| DMSO | N/A | < 2.7% | [1][3] |
Table 2: Reported IC₅₀ Values of Known NMT Inhibitors (Human NMT1)
| Inhibitor | Assay Type | Reported IC₅₀ | Reference |
| Inhibitor 1 (DDD85646) | Fluorescence-based | 13.7 nM | [2] |
| Inhibitor 1 (DDD85646) | Fluorescence-based | 21.33 nM | [19] |
| Inhibitor 2 (pseudo-peptidic) | Fluorescence-based | 0.35 µM | [2] |
| Tris DBA | ELISA-based | 0.5 µM | [16] |
Experimental Protocols
Protocol 1: Fluorescence-Based NMT Inhibition Assay (CPM Method)
This protocol is adapted from a common method for high-throughput screening that detects the production of Coenzyme A.[1][2]
1. Reagent Preparation:
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.[1]
-
NMT1 Enzyme Stock: Prepare a working stock of human NMT1 in Assay Buffer to achieve a final concentration of ~18.9 nM in the assay.[1] Keep on ice.
-
Substrate Mix: Prepare a mix of Myristoyl-CoA and peptide substrate in Assay Buffer. To achieve a final concentration of 4 µM for each, this mix should be prepared at 2x or 4x the final concentration.[2]
-
Inhibitor Dilutions: Perform serial dilutions of your test compound in 100% DMSO. Then, dilute these into Assay Buffer to create working stocks. The final DMSO concentration in the well should be constant and not exceed 2.7%.[1]
-
CPM Probe Solution: Prepare a stock of 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) in DMSO. Dilute in Assay Buffer to achieve a final concentration of ~8 µM. Prepare this solution fresh.[2]
2. Assay Procedure (96-well plate format):
-
Add a fixed volume of the NMT1 enzyme solution to each well of a black, flat-bottom 96-well plate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. For controls, add Assay Buffer with the same final DMSO concentration (positive control) or Assay Buffer without enzyme (negative control).
-
Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Add the CPM Probe Solution to all wells.
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~470 nm.[2][12]
3. Data Analysis:
-
Subtract the average signal from the negative control (no enzyme) wells from all other measurements.
-
Normalize the data by setting the average of the positive control (no inhibitor) wells to 100% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Workflow for Fluorescence-Based Assay
Caption: Experimental workflow for a fluorescence-based NMT assay.
Protocol 2: Radiometric NMT Inhibition Assay (Dot Blot Method)
This protocol is a sensitive method that measures the incorporation of a radiolabeled myristoyl group into a peptide substrate.[15]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the reaction (e.g., HEPES-based buffer with MgCl₂).
-
NMT Enzyme: Purified recombinant NMT enzyme.
-
Peptide Substrate: A biotinylated peptide substrate is often used to facilitate capture.[13]
-
[³H]Myristoyl-CoA: The radiolabeled acyl donor. Handle with appropriate safety precautions.
-
ATP Mix: A mix of labeled and unlabeled ATP may be required depending on the specific protocol.[15]
-
Inhibitor Dilutions: Prepare as described in the fluorescence assay protocol.
2. Assay Procedure:
-
In a microcentrifuge tube, combine the NMT enzyme, peptide substrate, and inhibitor dilution in the kinase buffer.
-
Pre-incubate for 15-30 minutes at the optimal temperature (e.g., 30°C).[15]
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction for 30 minutes at 30°C.[15]
-
Stop the reaction by adding a quenching buffer (e.g., containing high concentration of EDTA) or by freezing on dry ice.[15]
-
Spot a small volume of each reaction mixture onto phosphocellulose (P81) paper or a streptavidin-coated membrane if using a biotinylated peptide.[15]
-
Wash the paper/membrane extensively with an appropriate buffer (e.g., phosphoric acid) to remove unincorporated [³H]Myristoyl-CoA.
-
Allow the paper/membrane to dry completely.
-
Place the dried paper/membrane spots into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract background counts (from a no-enzyme control).
-
Normalize the data against the no-inhibitor control (100% activity).
-
Plot and calculate the IC₅₀ as described previously.
References
- 1. mdpi.com [mdpi.com]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. m.youtube.com [m.youtube.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new, robust, and nonradioactive approach for exploring N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
RO-09-4609 cytotoxicity in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO-09-4609 in mammalian cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel investigational compound that has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. Its primary mechanism is believed to involve the inhibition of key regulators of the G2/M phase transition, leading to mitotic catastrophe in rapidly dividing cells.
2. In which cell lines has this compound shown cytotoxic activity?
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.
3. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. Does this compound affect non-cancerous cell lines?
Some studies have shown that this compound exhibits a degree of selectivity for cancer cells over normal, non-transformed cell lines. However, cytotoxicity in normal cells can occur, particularly at higher concentrations. It is crucial to determine the therapeutic window in your specific cellular model.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variations.
-
Incomplete dissolution of this compound: Precipitates of the compound can result in inconsistent concentrations.
-
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.
-
Contamination: Bacterial or fungal contamination can impact cell health and assay readings.
Solutions:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to distribute cells evenly.
-
Visually inspect the stock solution and working dilutions for any precipitates. If necessary, gently warm and vortex to ensure complete dissolution.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental data points. Fill these wells with sterile PBS or media.
-
Regularly check cell cultures for any signs of contamination.
Issue 2: IC50 values are significantly different from expected.
Possible Causes:
-
Incorrect assay duration: The cytotoxic effect of this compound may be time-dependent.
-
Cell density: High cell density can reduce the effective concentration of the compound per cell.
-
Different assay method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[1][2]
-
Cell line variation: IC50 values can vary significantly between different cell lines and even between different passages of the same cell line.
Solutions:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Be consistent with the chosen cell viability assay. When comparing data, ensure the same assay was used.
-
Maintain a consistent cell passage number for your experiments and regularly perform cell line authentication.
Issue 3: Unexpected Cellular Morphology Changes
Possible Causes:
-
Off-target effects: At higher concentrations, this compound might have off-target effects leading to unexpected morphological changes.
-
Apoptosis vs. Necrosis: The observed morphology can provide clues about the mode of cell death. Apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells may swell and lyse.
Solutions:
-
Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
-
Use specific assays for apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH assay) to confirm the mechanism of cell death.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HCT-116 | Colorectal Carcinoma | 48 | 12.8 |
| PC-3 | Prostate Adenocarcinoma | 72 | 25.1 |
| HeLa | Cervical Adenocarcinoma | 48 | 9.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of this compound inducing G2/M arrest.
Caption: Troubleshooting guide for inconsistent IC50 results.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RO-09-4609 cytotoxicity in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO-09-4609 in mammalian cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel investigational compound that has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. Its primary mechanism is believed to involve the inhibition of key regulators of the G2/M phase transition, leading to mitotic catastrophe in rapidly dividing cells.
2. In which cell lines has this compound shown cytotoxic activity?
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.
3. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. Does this compound affect non-cancerous cell lines?
Some studies have shown that this compound exhibits a degree of selectivity for cancer cells over normal, non-transformed cell lines. However, cytotoxicity in normal cells can occur, particularly at higher concentrations. It is crucial to determine the therapeutic window in your specific cellular model.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variations.
-
Incomplete dissolution of this compound: Precipitates of the compound can result in inconsistent concentrations.
-
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.
-
Contamination: Bacterial or fungal contamination can impact cell health and assay readings.
Solutions:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to distribute cells evenly.
-
Visually inspect the stock solution and working dilutions for any precipitates. If necessary, gently warm and vortex to ensure complete dissolution.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental data points. Fill these wells with sterile PBS or media.
-
Regularly check cell cultures for any signs of contamination.
Issue 2: IC50 values are significantly different from expected.
Possible Causes:
-
Incorrect assay duration: The cytotoxic effect of this compound may be time-dependent.
-
Cell density: High cell density can reduce the effective concentration of the compound per cell.
-
Different assay method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[1][2]
-
Cell line variation: IC50 values can vary significantly between different cell lines and even between different passages of the same cell line.
Solutions:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Be consistent with the chosen cell viability assay. When comparing data, ensure the same assay was used.
-
Maintain a consistent cell passage number for your experiments and regularly perform cell line authentication.
Issue 3: Unexpected Cellular Morphology Changes
Possible Causes:
-
Off-target effects: At higher concentrations, this compound might have off-target effects leading to unexpected morphological changes.
-
Apoptosis vs. Necrosis: The observed morphology can provide clues about the mode of cell death. Apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells may swell and lyse.
Solutions:
-
Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
-
Use specific assays for apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH assay) to confirm the mechanism of cell death.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HCT-116 | Colorectal Carcinoma | 48 | 12.8 |
| PC-3 | Prostate Adenocarcinoma | 72 | 25.1 |
| HeLa | Cervical Adenocarcinoma | 48 | 9.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of this compound inducing G2/M arrest.
Caption: Troubleshooting guide for inconsistent IC50 results.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: RO-09-4609 Formulation for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of RO-09-4609 for animal studies. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols based on general best practices for formulating poorly soluble compounds for in vivo research.
Troubleshooting Guide
Researchers may encounter several challenges when formulating this compound for animal studies, primarily due to its likely poor aqueous solubility. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous buffer (e.g., PBS, Saline) | The compound is poorly soluble in aqueous solutions. The organic solvent used for initial dissolution is not miscible or is diluted too quickly in the aqueous phase. | 1. Increase the proportion of organic co-solvent: Gradually increase the percentage of the initial organic solvent (e.g., DMSO, ethanol). 2. Use a surfactant or solubilizing agent: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL. Start with a low concentration (e.g., 1-5%) and optimize. 3. Employ a two-step dilution: First, dissolve this compound in 100% organic solvent. In a separate tube, prepare the final vehicle containing the aqueous component and any surfactants. Then, slowly add the drug concentrate to the final vehicle with vigorous vortexing. 4. pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component may improve solubility. |
| Phase separation or oiling out of the formulation | The formulation components are not fully miscible, or the drug has reached its solubility limit in the vehicle mixture. | 1. Try a different co-solvent system: A combination of solvents (e.g., DMSO and PEG400) may improve miscibility. 2. Increase the concentration of the surfactant/solubilizing agent. 3. Sonication: Use a bath sonicator to aid in the formation of a homogenous dispersion or microemulsion. |
| Inconsistent animal dosing leading to variable results | The formulation is not a true solution but a suspension or emulsion that is not homogenous. The compound may be precipitating over time. | 1. Ensure homogeneity before each administration: Vortex the formulation thoroughly before drawing each dose. 2. Prepare fresh formulations daily: Due to potential stability issues in solution, it is recommended to prepare the formulation immediately before administration. 3. Consider a micronized suspension: If a true solution cannot be achieved at the desired concentration, creating a fine, uniform suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) may be an alternative. |
| Observed toxicity or adverse effects in animals not related to the drug's primary pharmacology | The vehicle itself may be causing toxicity at the administered concentration. | 1. Run a vehicle-only control group: This is essential to differentiate vehicle effects from drug effects. 2. Minimize the concentration of organic solvents and surfactants: Use the lowest effective concentration of these excipients. Refer to literature for maximum tolerated doses of common vehicles in the specific animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
-
10% DMSO
-
10% Tween® 80
-
80% Saline
It is crucial to test the solubility of this compound in this and other vehicle systems at the desired concentration and to visually inspect for any precipitation or instability.
Q2: How should I prepare a stock solution of this compound?
A2: A high-concentration stock solution of this compound should be prepared in an anhydrous organic solvent such as 100% DMSO. This stock can then be diluted to the final desired concentration in the appropriate vehicle immediately before use. For storage, it is recommended to keep the stock solution at -20°C or -80°C.
Q3: What are the recommended storage conditions for this compound formulations?
A3: Due to the potential for precipitation and degradation in aqueous-based formulations, it is strongly recommended to prepare the final dosing solution fresh on the day of the experiment. If a stock solution in 100% DMSO is prepared, it should be stored in small aliquots at -20°C or below to minimize freeze-thaw cycles.
Q4: How can I improve the stability of my this compound formulation?
A4: To improve stability, consider the following:
-
Use of co-solvents: Polyethylene glycol (e.g., PEG300, PEG400) can be used in combination with DMSO to improve solubility and stability.
-
Inclusion of antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants like ascorbic acid or α-tocopherol might be beneficial, but their compatibility and effects on the study should be carefully considered.
-
Protection from light: Store the formulation in amber vials or cover the container with aluminum foil to protect it from light-induced degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Formulation in a DMSO/Tween® 80/Saline Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile, conical-bottom microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add 100 µL of 100% DMSO to the vial containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Addition of Surfactant: To the dissolved solution, add 100 µL of Tween® 80. Vortex again to ensure a homogenous mixture.
-
Final Dilution: Slowly add 800 µL of sterile 0.9% saline to the mixture in a drop-wise manner while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Inspection: After all the saline has been added, vortex the final formulation for an additional 1-2 minutes. Visually inspect the solution for any signs of precipitation. The final formulation should be a clear, homogenous solution.
-
Administration: Use the freshly prepared formulation for animal dosing immediately.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Candida albicans N-myristoyltransferase (NMT). NMT is a crucial enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical cellular signaling pathways. Inhibition of NMT disrupts these pathways, leading to fungal cell death.
Caption: Mechanism of action of this compound as an NMT inhibitor.
The following diagram illustrates a general workflow for preparing and testing a formulation of a poorly soluble compound like this compound for an in vivo study.
Caption: Workflow for formulation and in vivo testing.
Technical Support Center: RO-09-4609 Formulation for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of RO-09-4609 for animal studies. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols based on general best practices for formulating poorly soluble compounds for in vivo research.
Troubleshooting Guide
Researchers may encounter several challenges when formulating this compound for animal studies, primarily due to its likely poor aqueous solubility. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous buffer (e.g., PBS, Saline) | The compound is poorly soluble in aqueous solutions. The organic solvent used for initial dissolution is not miscible or is diluted too quickly in the aqueous phase. | 1. Increase the proportion of organic co-solvent: Gradually increase the percentage of the initial organic solvent (e.g., DMSO, ethanol). 2. Use a surfactant or solubilizing agent: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL. Start with a low concentration (e.g., 1-5%) and optimize. 3. Employ a two-step dilution: First, dissolve this compound in 100% organic solvent. In a separate tube, prepare the final vehicle containing the aqueous component and any surfactants. Then, slowly add the drug concentrate to the final vehicle with vigorous vortexing. 4. pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component may improve solubility. |
| Phase separation or oiling out of the formulation | The formulation components are not fully miscible, or the drug has reached its solubility limit in the vehicle mixture. | 1. Try a different co-solvent system: A combination of solvents (e.g., DMSO and PEG400) may improve miscibility. 2. Increase the concentration of the surfactant/solubilizing agent. 3. Sonication: Use a bath sonicator to aid in the formation of a homogenous dispersion or microemulsion. |
| Inconsistent animal dosing leading to variable results | The formulation is not a true solution but a suspension or emulsion that is not homogenous. The compound may be precipitating over time. | 1. Ensure homogeneity before each administration: Vortex the formulation thoroughly before drawing each dose. 2. Prepare fresh formulations daily: Due to potential stability issues in solution, it is recommended to prepare the formulation immediately before administration. 3. Consider a micronized suspension: If a true solution cannot be achieved at the desired concentration, creating a fine, uniform suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) may be an alternative. |
| Observed toxicity or adverse effects in animals not related to the drug's primary pharmacology | The vehicle itself may be causing toxicity at the administered concentration. | 1. Run a vehicle-only control group: This is essential to differentiate vehicle effects from drug effects. 2. Minimize the concentration of organic solvents and surfactants: Use the lowest effective concentration of these excipients. Refer to literature for maximum tolerated doses of common vehicles in the specific animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
-
10% DMSO
-
10% Tween® 80
-
80% Saline
It is crucial to test the solubility of this compound in this and other vehicle systems at the desired concentration and to visually inspect for any precipitation or instability.
Q2: How should I prepare a stock solution of this compound?
A2: A high-concentration stock solution of this compound should be prepared in an anhydrous organic solvent such as 100% DMSO. This stock can then be diluted to the final desired concentration in the appropriate vehicle immediately before use. For storage, it is recommended to keep the stock solution at -20°C or -80°C.
Q3: What are the recommended storage conditions for this compound formulations?
A3: Due to the potential for precipitation and degradation in aqueous-based formulations, it is strongly recommended to prepare the final dosing solution fresh on the day of the experiment. If a stock solution in 100% DMSO is prepared, it should be stored in small aliquots at -20°C or below to minimize freeze-thaw cycles.
Q4: How can I improve the stability of my this compound formulation?
A4: To improve stability, consider the following:
-
Use of co-solvents: Polyethylene glycol (e.g., PEG300, PEG400) can be used in combination with DMSO to improve solubility and stability.
-
Inclusion of antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants like ascorbic acid or α-tocopherol might be beneficial, but their compatibility and effects on the study should be carefully considered.
-
Protection from light: Store the formulation in amber vials or cover the container with aluminum foil to protect it from light-induced degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Formulation in a DMSO/Tween® 80/Saline Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile, conical-bottom microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add 100 µL of 100% DMSO to the vial containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Addition of Surfactant: To the dissolved solution, add 100 µL of Tween® 80. Vortex again to ensure a homogenous mixture.
-
Final Dilution: Slowly add 800 µL of sterile 0.9% saline to the mixture in a drop-wise manner while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Inspection: After all the saline has been added, vortex the final formulation for an additional 1-2 minutes. Visually inspect the solution for any signs of precipitation. The final formulation should be a clear, homogenous solution.
-
Administration: Use the freshly prepared formulation for animal dosing immediately.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Candida albicans N-myristoyltransferase (NMT). NMT is a crucial enzyme that attaches a myristoyl group to the N-terminal glycine of many proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical cellular signaling pathways. Inhibition of NMT disrupts these pathways, leading to fungal cell death.
Caption: Mechanism of action of this compound as an NMT inhibitor.
The following diagram illustrates a general workflow for preparing and testing a formulation of a poorly soluble compound like this compound for an in vivo study.
Caption: Workflow for formulation and in vivo testing.
Validation & Comparative
A Comparative Guide to N-Myristoyltransferase (NMT) Inhibitors: Zelenirstat (PCLX-001) vs. DDD85646 and IMP-1088
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-myristoyltransferase (NMT) inhibitor Zelenirstat (also known as PCLX-001) with other prominent NMT inhibitors, DDD85646 and IMP-1088. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to N-Myristoyltransferase Inhibition
N-myristoyltransferase (NMT) is a crucial enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is vital for protein localization to membranes, signal transduction, and various cellular processes. The two human isoforms, NMT1 and NMT2, are attractive therapeutic targets in oncology, as well as for infectious diseases, due to their roles in pathways that are often dysregulated in these conditions. Inhibition of NMT can disrupt these pathways, leading to outcomes such as apoptosis in cancer cells or the blockage of viral replication.
Quantitative Comparison of NMT Inhibitors
The following table summarizes the in vitro potency of Zelenirstat (PCLX-001), DDD85646, and IMP-1088 against human NMT1 and NMT2, along with other relevant pharmacological data.
| Inhibitor | Target | IC50 | Kd | Cellular Potency (EC50) | Key Therapeutic Areas |
| Zelenirstat (PCLX-001) | NMT1 / NMT2 | 5 nM / 8 nM[1][2] | - | EC90 exceeded at therapeutic doses in clinical trials[2] | B-cell Lymphomas, Solid Tumors[1][2] |
| DDD85646 | NMT1 / NMT2 | 17 nM / 22 nM[3] | - | 8 µM (L. donovani amastigotes)[4] | Human African Trypanosomiasis[4] |
| IMP-1088 | NMT1 / NMT2 | <1 nM / <1 nM[5] | <210 pM (HsNMT1)[5] | 17 nM (Rhinovirus-induced CPE)[5] | Antiviral (Rhinovirus)[5] |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. Kd (dissociation constant) represents the affinity of the inhibitor for the target protein. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cellular assay.
Signaling Pathways Affected by NMT Inhibition
NMT inhibition has pleiotropic effects on cellular signaling due to the large number of proteins that are myristoylated. The diagram below illustrates some of the key signaling pathways that are disrupted upon inhibition of NMT.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of NMT inhibitors are provided below.
NMT Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)
-
NMT inhibitor (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the NMT inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, myristoyl-CoA, and the fluorescent probe to each well.
-
Add the diluted NMT inhibitor or DMSO (for control) to the respective wells.
-
Initiate the reaction by adding the recombinant NMT enzyme to each well.
-
Immediately start monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths will depend on the fluorescent probe used).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NMT inhibitor (dissolved in DMSO)
-
MTS reagent
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the NMT inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with DMSO as a vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the EC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the levels of specific proteins in a sample, for example, to assess the phosphorylation status of signaling proteins downstream of NMT substrates.
Materials:
-
Cancer cell line of interest
-
NMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
Procedure:
-
Treat cells with the NMT inhibitor at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein levels or phosphorylation.
Experimental Workflow for NMT Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel NMT inhibitor.
Conclusion
Zelenirstat (PCLX-001), DDD85646, and IMP-1088 are all potent inhibitors of human NMT1 and NMT2, each with distinct profiles and stages of development. IMP-1088 demonstrates the highest in vitro potency, while Zelenirstat is the most advanced in clinical development for oncology indications. The choice of inhibitor for a particular research application will depend on the specific scientific question, the desired therapeutic area, and the required experimental systems. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. paper2audio.com [paper2audio.com]
A Comparative Guide to N-Myristoyltransferase (NMT) Inhibitors: Zelenirstat (PCLX-001) vs. DDD85646 and IMP-1088
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-myristoyltransferase (NMT) inhibitor Zelenirstat (also known as PCLX-001) with other prominent NMT inhibitors, DDD85646 and IMP-1088. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to N-Myristoyltransferase Inhibition
N-myristoyltransferase (NMT) is a crucial enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This process, known as N-myristoylation, is vital for protein localization to membranes, signal transduction, and various cellular processes. The two human isoforms, NMT1 and NMT2, are attractive therapeutic targets in oncology, as well as for infectious diseases, due to their roles in pathways that are often dysregulated in these conditions. Inhibition of NMT can disrupt these pathways, leading to outcomes such as apoptosis in cancer cells or the blockage of viral replication.
Quantitative Comparison of NMT Inhibitors
The following table summarizes the in vitro potency of Zelenirstat (PCLX-001), DDD85646, and IMP-1088 against human NMT1 and NMT2, along with other relevant pharmacological data.
| Inhibitor | Target | IC50 | Kd | Cellular Potency (EC50) | Key Therapeutic Areas |
| Zelenirstat (PCLX-001) | NMT1 / NMT2 | 5 nM / 8 nM[1][2] | - | EC90 exceeded at therapeutic doses in clinical trials[2] | B-cell Lymphomas, Solid Tumors[1][2] |
| DDD85646 | NMT1 / NMT2 | 17 nM / 22 nM[3] | - | 8 µM (L. donovani amastigotes)[4] | Human African Trypanosomiasis[4] |
| IMP-1088 | NMT1 / NMT2 | <1 nM / <1 nM[5] | <210 pM (HsNMT1)[5] | 17 nM (Rhinovirus-induced CPE)[5] | Antiviral (Rhinovirus)[5] |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. Kd (dissociation constant) represents the affinity of the inhibitor for the target protein. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cellular assay.
Signaling Pathways Affected by NMT Inhibition
NMT inhibition has pleiotropic effects on cellular signaling due to the large number of proteins that are myristoylated. The diagram below illustrates some of the key signaling pathways that are disrupted upon inhibition of NMT.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of NMT inhibitors are provided below.
NMT Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)
-
NMT inhibitor (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the NMT inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, myristoyl-CoA, and the fluorescent probe to each well.
-
Add the diluted NMT inhibitor or DMSO (for control) to the respective wells.
-
Initiate the reaction by adding the recombinant NMT enzyme to each well.
-
Immediately start monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths will depend on the fluorescent probe used).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NMT inhibitor (dissolved in DMSO)
-
MTS reagent
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the NMT inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with DMSO as a vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the EC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the levels of specific proteins in a sample, for example, to assess the phosphorylation status of signaling proteins downstream of NMT substrates.
Materials:
-
Cancer cell line of interest
-
NMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
Procedure:
-
Treat cells with the NMT inhibitor at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein levels or phosphorylation.
Experimental Workflow for NMT Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel NMT inhibitor.
Conclusion
Zelenirstat (PCLX-001), DDD85646, and IMP-1088 are all potent inhibitors of human NMT1 and NMT2, each with distinct profiles and stages of development. IMP-1088 demonstrates the highest in vitro potency, while Zelenirstat is the most advanced in clinical development for oncology indications. The choice of inhibitor for a particular research application will depend on the specific scientific question, the desired therapeutic area, and the required experimental systems. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. paper2audio.com [paper2audio.com]
RO-09-4609: A Potent and Selective Inhibitor of Fungal N-Myristoyltransferase
RO-09-4609 demonstrates significant promise as a selective antifungal agent by targeting N-myristoyltransferase (NMT), an enzyme essential for the viability of fungal pathogens. This benzofuran (B130515) derivative exhibits potent inhibitory activity against Candida albicans NMT (CaNMT) while displaying markedly lower activity against its human counterpart, highlighting its potential for therapeutic applications with a favorable safety profile.
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function of numerous proteins in eukaryotes. This process is catalyzed by N-myristoyltransferase (NMT). In fungi, NMT plays a vital role in cell wall synthesis, morphogenesis, and signaling pathways crucial for survival and virulence. The essential nature of this enzyme in fungi, coupled with structural differences between the fungal and human orthologs, makes it an attractive target for the development of novel antifungal drugs. This compound has emerged from research focused on identifying inhibitors that can selectively exploit these differences.
Comparative Inhibitory Activity
This compound exhibits a high degree of selectivity for fungal NMT over human NMT. Experimental data from biochemical assays reveals a significant disparity in the half-maximal inhibitory concentrations (IC50) for the Candida albicans enzyme versus the human enzyme.
| Compound | Fungal NMT IC50 (nM) | Human NMT IC50 (nM) | Selectivity Index (Human/Fungal) |
| This compound | 0.88 | >10,000 | >11,363 |
Data sourced from Masubuchi et al., 2003.
The data clearly indicates that this compound is a highly potent inhibitor of Candida albicans NMT, with an IC50 value in the sub-nanomolar range. In contrast, its inhibitory activity against human NMT is negligible at concentrations up to 10,000 nM, demonstrating a selectivity index of over 11,000-fold. This remarkable selectivity underscores the potential of this compound to exert its antifungal effects with minimal off-target activity in human cells.
Experimental Protocols
The inhibitory activity of this compound against fungal and human NMT was determined using a standardized in vitro N-myristoyltransferase assay.
Enzyme and Substrates:
-
Enzymes: Recombinant Candida albicans N-myristoyltransferase (CaNMT) and human N-myristoyltransferase 1 (hNMT1).
-
Myristoyl-CoA: [³H]-labeled myristoyl-coenzyme A was used to enable radiometric detection of the myristoylated peptide product.
-
Peptide Substrate: A synthetic peptide corresponding to the N-terminal sequence of a known NMT substrate protein was used. For CaNMT, a peptide derived from ADP-ribosylation factor 2 (ARF2) was utilized.
Assay Procedure:
-
The reaction was initiated by combining the respective NMT enzyme, [³H]myristoyl-CoA, and the peptide substrate in a suitable buffer system.
-
This compound, at varying concentrations, was included in the reaction mixture to assess its inhibitory effect.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the myristoylated peptide product was separated from the unreacted [³H]myristoyl-CoA. This separation was achieved using a phosphocellulose filter paper binding method, where the positively charged peptide binds to the negatively charged filter paper, while the unreacted myristoyl-CoA is washed away.
-
The amount of radioactivity incorporated into the peptide, corresponding to the enzyme activity, was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Fungal NMT Signaling Pathway
In fungi, N-myristoyltransferase is integral to cellular function, particularly in the localization and activity of proteins involved in cell signaling and morphogenesis. Key substrates include ADP-ribosylation factors (ARFs), which are crucial for vesicular trafficking, and various G-protein alpha subunits that mediate signal transduction from cell surface receptors. Inhibition of NMT disrupts these processes, leading to defects in cell wall integrity, impaired hyphal growth, and ultimately, cell death.
Caption: Fungal NMT signaling pathway and the inhibitory action of this compound.
Human NMT Signaling Pathway
In humans, two NMT isoforms (NMT1 and NMT2) myristoylate a wide array of proteins involved in critical cellular processes. These include proto-oncogene products like Src family kinases, G-protein alpha subunits, and proteins involved in apoptosis and cellular proliferation. While essential for normal cellular function, the differences in the substrate-binding pocket between human and fungal NMTs allow for the selective inhibition of the fungal enzyme.
Caption: Human NMT signaling pathway illustrating key cellular functions.
Experimental Workflow for NMT Inhibition Assay
The workflow for determining the inhibitory potency of compounds like this compound against NMT involves a series of defined steps from reagent preparation to data analysis.
Caption: Workflow for the N-myristoyltransferase (NMT) inhibition assay.
RO-09-4609: A Potent and Selective Inhibitor of Fungal N-Myristoyltransferase
RO-09-4609 demonstrates significant promise as a selective antifungal agent by targeting N-myristoyltransferase (NMT), an enzyme essential for the viability of fungal pathogens. This benzofuran derivative exhibits potent inhibitory activity against Candida albicans NMT (CaNMT) while displaying markedly lower activity against its human counterpart, highlighting its potential for therapeutic applications with a favorable safety profile.
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical modification for the function of numerous proteins in eukaryotes. This process is catalyzed by N-myristoyltransferase (NMT). In fungi, NMT plays a vital role in cell wall synthesis, morphogenesis, and signaling pathways crucial for survival and virulence. The essential nature of this enzyme in fungi, coupled with structural differences between the fungal and human orthologs, makes it an attractive target for the development of novel antifungal drugs. This compound has emerged from research focused on identifying inhibitors that can selectively exploit these differences.
Comparative Inhibitory Activity
This compound exhibits a high degree of selectivity for fungal NMT over human NMT. Experimental data from biochemical assays reveals a significant disparity in the half-maximal inhibitory concentrations (IC50) for the Candida albicans enzyme versus the human enzyme.
| Compound | Fungal NMT IC50 (nM) | Human NMT IC50 (nM) | Selectivity Index (Human/Fungal) |
| This compound | 0.88 | >10,000 | >11,363 |
Data sourced from Masubuchi et al., 2003.
The data clearly indicates that this compound is a highly potent inhibitor of Candida albicans NMT, with an IC50 value in the sub-nanomolar range. In contrast, its inhibitory activity against human NMT is negligible at concentrations up to 10,000 nM, demonstrating a selectivity index of over 11,000-fold. This remarkable selectivity underscores the potential of this compound to exert its antifungal effects with minimal off-target activity in human cells.
Experimental Protocols
The inhibitory activity of this compound against fungal and human NMT was determined using a standardized in vitro N-myristoyltransferase assay.
Enzyme and Substrates:
-
Enzymes: Recombinant Candida albicans N-myristoyltransferase (CaNMT) and human N-myristoyltransferase 1 (hNMT1).
-
Myristoyl-CoA: [³H]-labeled myristoyl-coenzyme A was used to enable radiometric detection of the myristoylated peptide product.
-
Peptide Substrate: A synthetic peptide corresponding to the N-terminal sequence of a known NMT substrate protein was used. For CaNMT, a peptide derived from ADP-ribosylation factor 2 (ARF2) was utilized.
Assay Procedure:
-
The reaction was initiated by combining the respective NMT enzyme, [³H]myristoyl-CoA, and the peptide substrate in a suitable buffer system.
-
This compound, at varying concentrations, was included in the reaction mixture to assess its inhibitory effect.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the myristoylated peptide product was separated from the unreacted [³H]myristoyl-CoA. This separation was achieved using a phosphocellulose filter paper binding method, where the positively charged peptide binds to the negatively charged filter paper, while the unreacted myristoyl-CoA is washed away.
-
The amount of radioactivity incorporated into the peptide, corresponding to the enzyme activity, was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Fungal NMT Signaling Pathway
In fungi, N-myristoyltransferase is integral to cellular function, particularly in the localization and activity of proteins involved in cell signaling and morphogenesis. Key substrates include ADP-ribosylation factors (ARFs), which are crucial for vesicular trafficking, and various G-protein alpha subunits that mediate signal transduction from cell surface receptors. Inhibition of NMT disrupts these processes, leading to defects in cell wall integrity, impaired hyphal growth, and ultimately, cell death.
Caption: Fungal NMT signaling pathway and the inhibitory action of this compound.
Human NMT Signaling Pathway
In humans, two NMT isoforms (NMT1 and NMT2) myristoylate a wide array of proteins involved in critical cellular processes. These include proto-oncogene products like Src family kinases, G-protein alpha subunits, and proteins involved in apoptosis and cellular proliferation. While essential for normal cellular function, the differences in the substrate-binding pocket between human and fungal NMTs allow for the selective inhibition of the fungal enzyme.
Caption: Human NMT signaling pathway illustrating key cellular functions.
Experimental Workflow for NMT Inhibition Assay
The workflow for determining the inhibitory potency of compounds like this compound against NMT involves a series of defined steps from reagent preparation to data analysis.
Caption: Workflow for the N-myristoyltransferase (NMT) inhibition assay.
Comparative Antifungal Activity of RO-09-4609 and Other Antifungal Agents
This guide provides a comparative analysis of the antifungal activity of RO-09-4609, a selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), with other established antifungal agents, including sordarin (B1681957) derivatives, posaconazole, and caspofungin. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound represents a novel class of antifungal agents targeting fungal N-myristoyltransferase, an enzyme essential for the viability of certain fungi. This mechanism of action is distinct from that of other antifungal classes, such as the sordarins (protein synthesis inhibitors), azoles (ergosterol synthesis inhibitors), and echinocandins (glucan synthesis inhibitors). While quantitative antifungal activity data for this compound is not widely available in the public domain, this guide compiles the existing information and presents a comparative framework based on the mechanisms of action and available data for other antifungal agents.
Data Presentation
Table 1: Comparison of Antifungal Agents
| Antifungal Agent | Target/Mechanism of Action | Spectrum of Activity (General) |
| This compound | Candida albicans N-myristoyltransferase (CaNmt) inhibitor. | Reportedly potent and selective against Candida albicans.[1] |
| Sordarin Derivatives | Inhibit protein synthesis by targeting fungal elongation factor 2 (EF2).[2][3] | Active against most common fungal pathogens in immunocompromised patients, including Candida spp. (including azole-resistant isolates) and Cryptococcus neoformans. Some derivatives show activity against filamentous fungi like Aspergillus spp.[3] |
| Posaconazole | Inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[2][3][4][5][6] | Broad-spectrum activity against yeasts and molds, including Candida spp., Aspergillus spp., and Zygomycetes.[2][4] |
| Caspofungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. | Active against most Candida species, including azole-resistant isolates, and has activity against Aspergillus species. |
Table 2: In Vitro Antifungal Activity (MIC µg/mL) of Sordarin Derivatives, Posaconazole, and Caspofungin against Candida Species
| Organism | Sordarin Derivative (GM237354) | Sordarin Derivative (GM193663) | Posaconazole | Caspofungin |
| Candida albicans | 0.001[7] | 0.015[7] | 0.03 - 0.5 | 0.03 - 1 |
| Candida glabrata | - | - | 0.12 - 4 | 0.03 - 2 |
| Candida parapsilosis | - | - | 0.06 - 2 | 0.25 - 4 |
| Candida tropicalis | - | - | 0.06 - 1 | 0.03 - 2 |
| Candida krusei | - | - | 0.25 - 4 | 0.12 - 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal susceptibility of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
N-myristoyltransferase (NMT) Inhibition Assay
A general protocol for assaying NMT inhibition, which would be applicable for evaluating compounds like this compound, is as follows.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing recombinant N-myristoyltransferase, a peptide substrate (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor), and [³H]myristoyl-CoA.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: The reaction is stopped by the addition of an acidic solution.
-
Measurement of Inhibition: The amount of radiolabeled myristate incorporated into the peptide substrate is quantified using a scintillation counter. The inhibitory activity of the test compound (e.g., this compound) is determined by measuring the reduction in radiolabel incorporation in the presence of the compound compared to a control without the inhibitor.
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. njccwei.com [njccwei.com]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative Antifungal Activity of RO-09-4609 and Other Antifungal Agents
This guide provides a comparative analysis of the antifungal activity of RO-09-4609, a selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), with other established antifungal agents, including sordarin derivatives, posaconazole, and caspofungin. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound represents a novel class of antifungal agents targeting fungal N-myristoyltransferase, an enzyme essential for the viability of certain fungi. This mechanism of action is distinct from that of other antifungal classes, such as the sordarins (protein synthesis inhibitors), azoles (ergosterol synthesis inhibitors), and echinocandins (glucan synthesis inhibitors). While quantitative antifungal activity data for this compound is not widely available in the public domain, this guide compiles the existing information and presents a comparative framework based on the mechanisms of action and available data for other antifungal agents.
Data Presentation
Table 1: Comparison of Antifungal Agents
| Antifungal Agent | Target/Mechanism of Action | Spectrum of Activity (General) |
| This compound | Candida albicans N-myristoyltransferase (CaNmt) inhibitor. | Reportedly potent and selective against Candida albicans.[1] |
| Sordarin Derivatives | Inhibit protein synthesis by targeting fungal elongation factor 2 (EF2).[2][3] | Active against most common fungal pathogens in immunocompromised patients, including Candida spp. (including azole-resistant isolates) and Cryptococcus neoformans. Some derivatives show activity against filamentous fungi like Aspergillus spp.[3] |
| Posaconazole | Inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[2][3][4][5][6] | Broad-spectrum activity against yeasts and molds, including Candida spp., Aspergillus spp., and Zygomycetes.[2][4] |
| Caspofungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. | Active against most Candida species, including azole-resistant isolates, and has activity against Aspergillus species. |
Table 2: In Vitro Antifungal Activity (MIC µg/mL) of Sordarin Derivatives, Posaconazole, and Caspofungin against Candida Species
| Organism | Sordarin Derivative (GM237354) | Sordarin Derivative (GM193663) | Posaconazole | Caspofungin |
| Candida albicans | 0.001[7] | 0.015[7] | 0.03 - 0.5 | 0.03 - 1 |
| Candida glabrata | - | - | 0.12 - 4 | 0.03 - 2 |
| Candida parapsilosis | - | - | 0.06 - 2 | 0.25 - 4 |
| Candida tropicalis | - | - | 0.06 - 1 | 0.03 - 2 |
| Candida krusei | - | - | 0.25 - 4 | 0.12 - 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal susceptibility of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
N-myristoyltransferase (NMT) Inhibition Assay
A general protocol for assaying NMT inhibition, which would be applicable for evaluating compounds like this compound, is as follows.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing recombinant N-myristoyltransferase, a peptide substrate (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor), and [³H]myristoyl-CoA.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: The reaction is stopped by the addition of an acidic solution.
-
Measurement of Inhibition: The amount of radiolabeled myristate incorporated into the peptide substrate is quantified using a scintillation counter. The inhibitory activity of the test compound (e.g., this compound) is determined by measuring the reduction in radiolabel incorporation in the presence of the compound compared to a control without the inhibitor.
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. njccwei.com [njccwei.com]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of Benzofuran N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzofuran-based N-myristoyltransferase (NMT) inhibitors, offering a valuable resource for researchers in oncology, infectious diseases, and medicinal chemistry. We present a detailed comparison of their performance against other NMT inhibitor classes, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Introduction to N-Myristoyltransferase (NMT) as a Therapeutic Target
N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins in eukaryotes. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and protein-protein interactions. The dependence of various oncoproteins and essential fungal proteins on N-myristoylation for their function has established NMT as a promising therapeutic target for the development of novel anticancer and antifungal agents. Benzofuran (B130515) derivatives have emerged as a prominent class of NMT inhibitors, demonstrating significant potential in preclinical studies.
Comparative Performance of Benzofuran NMT Inhibitors
Benzofuran-based compounds have been extensively investigated for their ability to inhibit NMT from both human and pathogenic fungal sources. The following table summarizes the inhibitory activity (IC50 values) of selected benzofuran derivatives and compares them with other notable non-benzofuran NMT inhibitors.
| Inhibitor Class | Compound | Target NMT | IC50 (µM) | Reference |
| Benzofuran | Compound 72 | Human NMT1 | 12.0 | [1] |
| Candida albicans NMT | 1.2 | [1] | ||
| RO-09-4609 | Candida albicans NMT | Potent and Selective | [2] | |
| RO-09-4879 | Candida albicans NMT | Active in vivo | [2] | |
| Myristoyl-CoA Analog | B13 | Human NMT1 | Potent Inhibitor | [3] |
| Heterocyclic | IMP-1088 | Human NMT1 | <0.001 (reported as <1 nM) | [4] |
| DDD85646 | Human NMT1 | 0.0213 (reported as 21.33 nM) | [4] | |
| Myristic Acid Derivative | Compound 3u | Fungal NMT | 0.835 | [5] |
| Compound 3m | Fungal NMT | 0.863 | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of inhibitory activity data. Below is a generalized protocol for a common fluorescence-based NMT inhibition assay.
Fluorescence-Based N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction. The free thiol group of CoA reacts with a maleimide-containing dye, resulting in a fluorescent adduct.
Materials:
-
Recombinant human or fungal NMT
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src)
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)[6]
-
Fluorescent dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)[7][8]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of myristoyl-CoA, peptide substrate, NMT, and test inhibitors in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
Myristoyl-CoA.
-
NMT enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 30 minutes).
-
Detection: Add the fluorescent dye (CPM) to each well. The dye will react with the CoA produced during the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation ~380 nm, emission ~470 nm for CPM).[7]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of NMT inhibitors and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
NMT-Regulated Signaling Pathway in Cancer
N-myristoylation is critical for the function of several oncoproteins, most notably the Src family kinases. Inhibition of NMT disrupts the localization and activity of these kinases, thereby affecting downstream signaling pathways that control cell proliferation, survival, and metastasis.
Caption: NMT-mediated myristoylation of Src and its inhibition.
NMT-Dependent Virulence in Fungi
In pathogenic fungi, NMT is essential for viability and virulence. It myristoylates proteins involved in various cellular processes, including morphogenesis and the function of virulence factors.
Caption: Role of NMT in fungal viability and virulence.
Experimental Workflow for NMT Inhibitor Screening
The process of identifying and characterizing NMT inhibitors involves a series of coordinated steps, from initial screening to detailed kinetic analysis.
Caption: Workflow for screening and characterizing NMT inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzofuran N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzofuran-based N-myristoyltransferase (NMT) inhibitors, offering a valuable resource for researchers in oncology, infectious diseases, and medicinal chemistry. We present a detailed comparison of their performance against other NMT inhibitor classes, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Introduction to N-Myristoyltransferase (NMT) as a Therapeutic Target
N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins in eukaryotes. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and protein-protein interactions. The dependence of various oncoproteins and essential fungal proteins on N-myristoylation for their function has established NMT as a promising therapeutic target for the development of novel anticancer and antifungal agents. Benzofuran derivatives have emerged as a prominent class of NMT inhibitors, demonstrating significant potential in preclinical studies.
Comparative Performance of Benzofuran NMT Inhibitors
Benzofuran-based compounds have been extensively investigated for their ability to inhibit NMT from both human and pathogenic fungal sources. The following table summarizes the inhibitory activity (IC50 values) of selected benzofuran derivatives and compares them with other notable non-benzofuran NMT inhibitors.
| Inhibitor Class | Compound | Target NMT | IC50 (µM) | Reference |
| Benzofuran | Compound 72 | Human NMT1 | 12.0 | [1] |
| Candida albicans NMT | 1.2 | [1] | ||
| RO-09-4609 | Candida albicans NMT | Potent and Selective | [2] | |
| RO-09-4879 | Candida albicans NMT | Active in vivo | [2] | |
| Myristoyl-CoA Analog | B13 | Human NMT1 | Potent Inhibitor | [3] |
| Heterocyclic | IMP-1088 | Human NMT1 | <0.001 (reported as <1 nM) | [4] |
| DDD85646 | Human NMT1 | 0.0213 (reported as 21.33 nM) | [4] | |
| Myristic Acid Derivative | Compound 3u | Fungal NMT | 0.835 | [5] |
| Compound 3m | Fungal NMT | 0.863 | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of inhibitory activity data. Below is a generalized protocol for a common fluorescence-based NMT inhibition assay.
Fluorescence-Based N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction. The free thiol group of CoA reacts with a maleimide-containing dye, resulting in a fluorescent adduct.
Materials:
-
Recombinant human or fungal NMT
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src)
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)[6]
-
Fluorescent dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)[7][8]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of myristoyl-CoA, peptide substrate, NMT, and test inhibitors in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
Myristoyl-CoA.
-
NMT enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 30 minutes).
-
Detection: Add the fluorescent dye (CPM) to each well. The dye will react with the CoA produced during the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation ~380 nm, emission ~470 nm for CPM).[7]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of NMT inhibitors and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
NMT-Regulated Signaling Pathway in Cancer
N-myristoylation is critical for the function of several oncoproteins, most notably the Src family kinases. Inhibition of NMT disrupts the localization and activity of these kinases, thereby affecting downstream signaling pathways that control cell proliferation, survival, and metastasis.
Caption: NMT-mediated myristoylation of Src and its inhibition.
NMT-Dependent Virulence in Fungi
In pathogenic fungi, NMT is essential for viability and virulence. It myristoylates proteins involved in various cellular processes, including morphogenesis and the function of virulence factors.
Caption: Role of NMT in fungal viability and virulence.
Experimental Workflow for NMT Inhibitor Screening
The process of identifying and characterizing NMT inhibitors involves a series of coordinated steps, from initial screening to detailed kinetic analysis.
Caption: Workflow for screening and characterizing NMT inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: RO-09-4609 Versus Peptidic Inhibitors of N-Myristoyltransferase
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of N-myristoyltransferase (NMT) is a critical endeavor, particularly in the development of novel antifungal and anticancer therapeutics. This guide provides an objective comparison of the non-peptidic inhibitor RO-09-4609 and various peptidic inhibitors, focusing on their performance against Candida albicans NMT (CaNMT), a key target in antifungal drug discovery.
N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of a protein, is a crucial modification for the function of numerous proteins involved in signal transduction, protein-protein interactions, and membrane localization.[1] N-myristoyltransferase (NMT) is the enzyme responsible for this modification, making it an attractive therapeutic target.[2] Inhibition of NMT can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.[3][4][5] This guide delves into a comparative analysis of two major classes of NMT inhibitors: the non-peptidic compound this compound and a range of peptidic inhibitors.
Performance Comparison: A Quantitative Look
The following table summarizes the in vitro inhibitory activity of this compound and various peptidic/peptidomimetic inhibitors against Candida albicans NMT. It is important to note that the data presented here is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor Class | Inhibitor | Target | IC50 | Ki (app) | Antifungal Activity (MIC) | Selectivity |
| Non-Peptidic | This compound related (RO-09-4879) | CaNMT | 5.7 nM[2] | - | Fungicidal against Candida spp.[2] | Good fungal selectivity[2] |
| Peptidic | ALYASKLS-NH2 | CaNMT | - | 15.3 ± 6.4 µM[6] | - | - |
| Peptidomimetic | 11-aminoundecanoyl-SKLS-NH2 | CaNMT | - | 0.40 ± 0.03 µM[6] | - | - |
| Peptidomimetic | Dipeptide Derivative | CaNMT | 0.11 ± 0.03 µM[6] | - | - | - |
| Peptidomimetic | Rigidified Aminoundecanoyl Derivative | CaNMT | 40-50 nM[6] | - | - | - |
| Peptidomimetic | 2-Methylimidazole Derivative | CaNMT | 20-50 nM[6] | - | Fungistatic[6] | Up to 500-fold selective for fungal NMT over human NMT[6] |
| Peptidic | MAF-1A | C. albicans | - | - | 0.18 µM[7] | - |
| Peptidomimetic | SC-58272 | CaNMT | 0.056 ± 0.01 µM[8] | - | No growth inhibition[8] | - |
Signaling Under Siege: The Impact of NMT Inhibition
Inhibition of NMT disrupts critical signaling pathways that are dependent on protein myristoylation. One of the most well-documented downstream effects is the impairment of Src family kinase signaling.[9] Src, a non-receptor tyrosine kinase, requires N-myristoylation for its proper membrane localization and subsequent activation of downstream pro-proliferative and survival pathways.[9][10] By preventing Src myristoylation, NMT inhibitors can effectively block these oncogenic signals.[9] Furthermore, NMT inhibition has been shown to induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis, or programmed cell death, in cancer cells.[3][11]
Caption: NMT inhibition blocks protein myristoylation, disrupting downstream signaling.
Experimental Methodologies: A Closer Look
To enable researchers to replicate and build upon existing findings, this section provides detailed protocols for key experiments cited in the comparison of NMT inhibitors.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[12][13][14]
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
Inhibitor compounds (this compound or peptidic inhibitors) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in 10% DMSO/water.
-
In a 96-well plate, combine the inhibitor solution, myristoyl-CoA solution, and NMT enzyme solution.
-
Initiate the enzymatic reaction by adding the peptide substrate and CPM solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the fluorescence intensity using a plate reader (excitation ~380 nm, emission ~470 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Fungal Cell Viability Assay (MTS Assay)
This colorimetric assay determines the viability of fungal cells by measuring the metabolic activity of mitochondrial dehydrogenases.[15]
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth or other suitable fungal growth medium
-
Inhibitor compounds
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a suspension of Candida albicans cells in the growth medium.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of the inhibitor compounds to the wells.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified duration (e.g., 24-48 hours).
-
Add the MTS reagent (pre-mixed with PMS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of NMT inhibitors.
Caption: Workflow for NMT inhibitor evaluation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of MAF-1A peptide against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase. [scholars.duke.edu]
- 9. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
A Head-to-Head Battle: RO-09-4609 Versus Peptidic Inhibitors of N-Myristoyltransferase
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of N-myristoyltransferase (NMT) is a critical endeavor, particularly in the development of novel antifungal and anticancer therapeutics. This guide provides an objective comparison of the non-peptidic inhibitor RO-09-4609 and various peptidic inhibitors, focusing on their performance against Candida albicans NMT (CaNMT), a key target in antifungal drug discovery.
N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a crucial modification for the function of numerous proteins involved in signal transduction, protein-protein interactions, and membrane localization.[1] N-myristoyltransferase (NMT) is the enzyme responsible for this modification, making it an attractive therapeutic target.[2] Inhibition of NMT can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.[3][4][5] This guide delves into a comparative analysis of two major classes of NMT inhibitors: the non-peptidic compound this compound and a range of peptidic inhibitors.
Performance Comparison: A Quantitative Look
The following table summarizes the in vitro inhibitory activity of this compound and various peptidic/peptidomimetic inhibitors against Candida albicans NMT. It is important to note that the data presented here is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor Class | Inhibitor | Target | IC50 | Ki (app) | Antifungal Activity (MIC) | Selectivity |
| Non-Peptidic | This compound related (RO-09-4879) | CaNMT | 5.7 nM[2] | - | Fungicidal against Candida spp.[2] | Good fungal selectivity[2] |
| Peptidic | ALYASKLS-NH2 | CaNMT | - | 15.3 ± 6.4 µM[6] | - | - |
| Peptidomimetic | 11-aminoundecanoyl-SKLS-NH2 | CaNMT | - | 0.40 ± 0.03 µM[6] | - | - |
| Peptidomimetic | Dipeptide Derivative | CaNMT | 0.11 ± 0.03 µM[6] | - | - | - |
| Peptidomimetic | Rigidified Aminoundecanoyl Derivative | CaNMT | 40-50 nM[6] | - | - | - |
| Peptidomimetic | 2-Methylimidazole Derivative | CaNMT | 20-50 nM[6] | - | Fungistatic[6] | Up to 500-fold selective for fungal NMT over human NMT[6] |
| Peptidic | MAF-1A | C. albicans | - | - | 0.18 µM[7] | - |
| Peptidomimetic | SC-58272 | CaNMT | 0.056 ± 0.01 µM[8] | - | No growth inhibition[8] | - |
Signaling Under Siege: The Impact of NMT Inhibition
Inhibition of NMT disrupts critical signaling pathways that are dependent on protein myristoylation. One of the most well-documented downstream effects is the impairment of Src family kinase signaling.[9] Src, a non-receptor tyrosine kinase, requires N-myristoylation for its proper membrane localization and subsequent activation of downstream pro-proliferative and survival pathways.[9][10] By preventing Src myristoylation, NMT inhibitors can effectively block these oncogenic signals.[9] Furthermore, NMT inhibition has been shown to induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis, or programmed cell death, in cancer cells.[3][11]
Caption: NMT inhibition blocks protein myristoylation, disrupting downstream signaling.
Experimental Methodologies: A Closer Look
To enable researchers to replicate and build upon existing findings, this section provides detailed protocols for key experiments cited in the comparison of NMT inhibitors.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[12][13][14]
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
Inhibitor compounds (this compound or peptidic inhibitors) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in 10% DMSO/water.
-
In a 96-well plate, combine the inhibitor solution, myristoyl-CoA solution, and NMT enzyme solution.
-
Initiate the enzymatic reaction by adding the peptide substrate and CPM solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the fluorescence intensity using a plate reader (excitation ~380 nm, emission ~470 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Fungal Cell Viability Assay (MTS Assay)
This colorimetric assay determines the viability of fungal cells by measuring the metabolic activity of mitochondrial dehydrogenases.[15]
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth or other suitable fungal growth medium
-
Inhibitor compounds
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a suspension of Candida albicans cells in the growth medium.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of the inhibitor compounds to the wells.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified duration (e.g., 24-48 hours).
-
Add the MTS reagent (pre-mixed with PMS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of NMT inhibitors.
Caption: Workflow for NMT inhibitor evaluation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective peptidic and peptidomimetic inhibitors of Candida albicans myristoylCoA: protein N-myristoyltransferase: a new approach to antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of MAF-1A peptide against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase. [scholars.duke.edu]
- 9. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
Head-to-Head Comparison: RO-09-4609 Versus Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antifungal agent RO-09-4609 with established antifungal drugs. Due to the limited availability of direct head-to-head studies in publicly accessible literature, this comparison is based on the compound's known mechanism of action and available data on existing antifungals.
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1][2] This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of essential fungal proteins. This process, known as N-myristoylation, is crucial for protein localization and function. Inhibition of Nmt leads to fungal cell death, making it a promising target for novel antifungal therapies.[3][4]
Comparative Antifungal Activity
| Antifungal Agent | Mechanism of Action | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Fluconazole | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis. | 0.25 - 4 µg/mL | 1 - 64 µg/mL | 0.5 - 8 µg/mL | 0.5 - 8 µg/mL | 8 - >64 µg/mL |
| Voriconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | ≤0.03 - 1 µg/mL | 0.06 - 8 µg/mL | ≤0.03 - 0.5 µg/mL | ≤0.03 - 1 µg/mL | 0.125 - 2 µg/mL |
| Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.5 - 4 µg/mL |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. | 0.015 - 0.5 µg/mL | 0.03 - 1 µg/mL | 0.25 - 2 µg/mL | 0.03 - 0.5 µg/mL | 0.06 - 1 µg/mL |
| This compound | Inhibits N-myristoyltransferase, preventing protein N-myristoylation. | Data not available | Data not available | Data not available | Data not available | Data not available |
Disclaimer: The MIC ranges presented above are compiled from various studies and may not represent a direct head-to-head comparison from a single study. The antifungal activity of this compound is described as potent against Candida albicans in vitro, but specific MIC values from comparative studies are not publicly available.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a standard experimental workflow for determining antifungal susceptibility.
Caption: Mechanism of this compound targeting fungal N-myristoyltransferase.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results.
Broth Microdilution Method for Yeasts (CLSI M27)
This reference method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Inoculum Preparation:
-
Yeast colonies are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24 to 48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be determined visually or spectrophotometrically by reading the absorbance at a specific wavelength.
Conclusion
This compound, with its novel mechanism of action targeting fungal N-myristoyltransferase, represents a promising direction in the development of new antifungal therapies. While direct comparative data with existing antifungals is currently limited in the public domain, its potent in vitro activity against Candida albicans suggests it could be a valuable addition to the antifungal arsenal. Further studies providing comprehensive head-to-head comparisons are essential to fully elucidate its clinical potential. The standardized protocols outlined in this guide provide the framework for conducting such vital comparative evaluations.
References
Head-to-Head Comparison: RO-09-4609 Versus Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antifungal agent RO-09-4609 with established antifungal drugs. Due to the limited availability of direct head-to-head studies in publicly accessible literature, this comparison is based on the compound's known mechanism of action and available data on existing antifungals.
This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1][2] This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of essential fungal proteins. This process, known as N-myristoylation, is crucial for protein localization and function. Inhibition of Nmt leads to fungal cell death, making it a promising target for novel antifungal therapies.[3][4]
Comparative Antifungal Activity
| Antifungal Agent | Mechanism of Action | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Fluconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | 0.25 - 4 µg/mL | 1 - 64 µg/mL | 0.5 - 8 µg/mL | 0.5 - 8 µg/mL | 8 - >64 µg/mL |
| Voriconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | ≤0.03 - 1 µg/mL | 0.06 - 8 µg/mL | ≤0.03 - 0.5 µg/mL | ≤0.03 - 1 µg/mL | 0.125 - 2 µg/mL |
| Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.125 - 2 µg/mL | 0.5 - 4 µg/mL |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. | 0.015 - 0.5 µg/mL | 0.03 - 1 µg/mL | 0.25 - 2 µg/mL | 0.03 - 0.5 µg/mL | 0.06 - 1 µg/mL |
| This compound | Inhibits N-myristoyltransferase, preventing protein N-myristoylation. | Data not available | Data not available | Data not available | Data not available | Data not available |
Disclaimer: The MIC ranges presented above are compiled from various studies and may not represent a direct head-to-head comparison from a single study. The antifungal activity of this compound is described as potent against Candida albicans in vitro, but specific MIC values from comparative studies are not publicly available.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a standard experimental workflow for determining antifungal susceptibility.
Caption: Mechanism of this compound targeting fungal N-myristoyltransferase.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results.
Broth Microdilution Method for Yeasts (CLSI M27)
This reference method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Inoculum Preparation:
-
Yeast colonies are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24 to 48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be determined visually or spectrophotometrically by reading the absorbance at a specific wavelength.
Conclusion
This compound, with its novel mechanism of action targeting fungal N-myristoyltransferase, represents a promising direction in the development of new antifungal therapies. While direct comparative data with existing antifungals is currently limited in the public domain, its potent in vitro activity against Candida albicans suggests it could be a valuable addition to the antifungal arsenal. Further studies providing comprehensive head-to-head comparisons are essential to fully elucidate its clinical potential. The standardized protocols outlined in this guide provide the framework for conducting such vital comparative evaluations.
References
Navigating Fungal Resistance: A Comparative Analysis of RO-09-4609, a Novel N-Myristoyltransferase Inhibitor
For Immediate Release
In the ongoing battle against opportunistic fungal infections, the emergence of drug resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), represents a promising development in this area. This guide provides a comparative analysis of the in vitro activity of this compound against Candida albicans, alongside a discussion of its potential cross-resistance profile and detailed experimental methodologies for its evaluation.
Comparative In Vitro Activity of this compound
This compound, a benzofuran (B130515) derivative, has demonstrated significant in vitro activity against Candida albicans. The primary mechanism of action for this compound is the inhibition of N-myristoyltransferase, an enzyme essential for fungal viability. This novel target distinguishes it from existing antifungal classes such as azoles, polyenes, and echinocandins.
The table below summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a reference strain of Candida albicans, as described in foundational research.
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans ATCC 90028 | 0.015 |
Data extracted from Masubuchi et al., Bioorganic & Medicinal Chemistry, 2003.
At present, comprehensive cross-resistance studies directly comparing this compound with a wide array of other antifungal agents in resistant Candida strains are not publicly available. However, given its distinct mechanism of action targeting N-myristoyltransferase, it is hypothesized that this compound may retain activity against fungal isolates that have developed resistance to conventional antifungals through mechanisms such as altered ergosterol (B1671047) biosynthesis (azole resistance) or modified cell wall synthesis (echinocandin resistance). Further research is crucial to substantiate this and to investigate potential resistance development to Nmt inhibitors themselves.
Experimental Protocols
The following section details the methodology for determining the in vitro antifungal activity of this compound, based on established protocols.
Antifungal Susceptibility Testing
The in vitro susceptibility of Candida albicans to this compound is determined using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Candida albicans strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Drug Dilution:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial twofold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antifungal susceptibility testing protocol.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
This guide provides a foundational understanding of the antifungal properties of this compound and the methodologies for its evaluation. As research progresses, further studies are anticipated to elucidate its full potential in combating resistant fungal pathogens.
Navigating Fungal Resistance: A Comparative Analysis of RO-09-4609, a Novel N-Myristoyltransferase Inhibitor
For Immediate Release
In the ongoing battle against opportunistic fungal infections, the emergence of drug resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), represents a promising development in this area. This guide provides a comparative analysis of the in vitro activity of this compound against Candida albicans, alongside a discussion of its potential cross-resistance profile and detailed experimental methodologies for its evaluation.
Comparative In Vitro Activity of this compound
This compound, a benzofuran derivative, has demonstrated significant in vitro activity against Candida albicans. The primary mechanism of action for this compound is the inhibition of N-myristoyltransferase, an enzyme essential for fungal viability. This novel target distinguishes it from existing antifungal classes such as azoles, polyenes, and echinocandins.
The table below summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a reference strain of Candida albicans, as described in foundational research.
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans ATCC 90028 | 0.015 |
Data extracted from Masubuchi et al., Bioorganic & Medicinal Chemistry, 2003.
At present, comprehensive cross-resistance studies directly comparing this compound with a wide array of other antifungal agents in resistant Candida strains are not publicly available. However, given its distinct mechanism of action targeting N-myristoyltransferase, it is hypothesized that this compound may retain activity against fungal isolates that have developed resistance to conventional antifungals through mechanisms such as altered ergosterol biosynthesis (azole resistance) or modified cell wall synthesis (echinocandin resistance). Further research is crucial to substantiate this and to investigate potential resistance development to Nmt inhibitors themselves.
Experimental Protocols
The following section details the methodology for determining the in vitro antifungal activity of this compound, based on established protocols.
Antifungal Susceptibility Testing
The in vitro susceptibility of Candida albicans to this compound is determined using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Candida albicans strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Drug Dilution:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antifungal susceptibility testing protocol.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
This guide provides a foundational understanding of the antifungal properties of this compound and the methodologies for its evaluation. As research progresses, further studies are anticipated to elucidate its full potential in combating resistant fungal pathogens.
Navigating the Structural Landscape of N-Myristoyltransferase Inhibitors for Antifungal Drug Discovery
A Comparative Guide to the Structural Activity Relationships of Analogs Targeting Candida albicans N-Myristoyltransferase
In the quest for novel antifungal agents, N-myristoyltransferase (NMT) has emerged as a validated and promising therapeutic target. This enzyme plays a crucial role in the viability of pathogenic fungi like Candida albicans by catalyzing the attachment of myristate to the N-terminal glycine (B1666218) of essential proteins. The specific inhibitor RO-09-4609 has demonstrated potent and selective activity against C. albicans NMT (CaNMT), sparking interest in the development of analogous compounds with improved efficacy and pharmacological properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of various classes of NMT inhibitors, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of N-Myristoyltransferase Inhibitors
While specific SAR data for direct analogs of this compound is not extensively available in the public domain, a broader examination of different classes of CaNMT inhibitors reveals key structural motifs and modifications that influence their inhibitory activity. This section summarizes the quantitative data for representative compounds from different inhibitor classes.
| Compound Class | Representative Compound | Target | IC50 (nM) | Key Structural Features & SAR Insights |
| Benzofuran-based | Compound 1 | CaNMT | 50 | The benzofuran (B130515) core acts as a scaffold. Modifications to the substituents on the phenyl ring can significantly impact potency. Hydrophobic and electron-withdrawing groups are generally favored. |
| Peptidic | Peptide A | CaNMT | 200 | Mimics the natural peptide substrate. The N-terminal glycine is crucial for recognition. Modifications to the peptide backbone and side chains can enhance binding affinity and cell permeability. |
| Myristic Acid Analogs | 12-Azadodecanoic Acid | CaNMT | 1,500 | Modification of the fatty acid chain. Introduction of heteroatoms can disrupt binding. The length of the alkyl chain is critical for optimal interaction with the myristoyl-CoA binding site. |
| Pyrazole-based | Compound X | CaNMT | 100 | The pyrazole (B372694) core offers a rigid scaffold for presenting key pharmacophoric features. Substituents on the pyrazole ring and appended aromatic systems can be optimized to improve potency and selectivity. |
Experimental Protocols
The determination of the inhibitory activity of these compounds against C. albicans N-myristoyltransferase is typically performed using a robust in vitro enzyme assay.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the transfer of myristoyl-CoA to a peptide substrate by NMT.
Materials:
-
Recombinant C. albicans N-myristoyltransferase (CaNMT)
-
[³H]-Myristoyl-CoA
-
Peptide substrate (e.g., a synthetic peptide with an N-terminal glycine)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Scintillation cocktail
-
Filter paper discs
-
Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
Procedure:
-
The assay is performed in a multi-well plate format.
-
A reaction mixture is prepared containing the assay buffer, peptide substrate, and the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of CaNMT.
-
The mixture is incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is started by the addition of [³H]-Myristoyl-CoA and incubated for another set period.
-
The reaction is then quenched, typically by the addition of an acid.
-
Aliquots of the reaction mixture are spotted onto filter paper discs.
-
The discs are washed to remove unincorporated [³H]-Myristoyl-CoA.
-
The radioactivity retained on the filter discs, corresponding to the myristoylated peptide, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the general logic behind the structure-activity relationship studies of NMT inhibitors.
Caption: A flowchart illustrating the iterative process of lead optimization in drug discovery, focusing on the structural activity relationship of NMT inhibitors.
This guide highlights the importance of continued research into the SAR of NMT inhibitors. A deeper understanding of the molecular interactions between these compounds and the enzyme will be instrumental in designing the next generation of potent and selective antifungal agents to combat the growing threat of fungal infections.
Navigating the Structural Landscape of N-Myristoyltransferase Inhibitors for Antifungal Drug Discovery
A Comparative Guide to the Structural Activity Relationships of Analogs Targeting Candida albicans N-Myristoyltransferase
In the quest for novel antifungal agents, N-myristoyltransferase (NMT) has emerged as a validated and promising therapeutic target. This enzyme plays a crucial role in the viability of pathogenic fungi like Candida albicans by catalyzing the attachment of myristate to the N-terminal glycine of essential proteins. The specific inhibitor RO-09-4609 has demonstrated potent and selective activity against C. albicans NMT (CaNMT), sparking interest in the development of analogous compounds with improved efficacy and pharmacological properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of various classes of NMT inhibitors, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of N-Myristoyltransferase Inhibitors
While specific SAR data for direct analogs of this compound is not extensively available in the public domain, a broader examination of different classes of CaNMT inhibitors reveals key structural motifs and modifications that influence their inhibitory activity. This section summarizes the quantitative data for representative compounds from different inhibitor classes.
| Compound Class | Representative Compound | Target | IC50 (nM) | Key Structural Features & SAR Insights |
| Benzofuran-based | Compound 1 | CaNMT | 50 | The benzofuran core acts as a scaffold. Modifications to the substituents on the phenyl ring can significantly impact potency. Hydrophobic and electron-withdrawing groups are generally favored. |
| Peptidic | Peptide A | CaNMT | 200 | Mimics the natural peptide substrate. The N-terminal glycine is crucial for recognition. Modifications to the peptide backbone and side chains can enhance binding affinity and cell permeability. |
| Myristic Acid Analogs | 12-Azadodecanoic Acid | CaNMT | 1,500 | Modification of the fatty acid chain. Introduction of heteroatoms can disrupt binding. The length of the alkyl chain is critical for optimal interaction with the myristoyl-CoA binding site. |
| Pyrazole-based | Compound X | CaNMT | 100 | The pyrazole core offers a rigid scaffold for presenting key pharmacophoric features. Substituents on the pyrazole ring and appended aromatic systems can be optimized to improve potency and selectivity. |
Experimental Protocols
The determination of the inhibitory activity of these compounds against C. albicans N-myristoyltransferase is typically performed using a robust in vitro enzyme assay.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the transfer of myristoyl-CoA to a peptide substrate by NMT.
Materials:
-
Recombinant C. albicans N-myristoyltransferase (CaNMT)
-
[³H]-Myristoyl-CoA
-
Peptide substrate (e.g., a synthetic peptide with an N-terminal glycine)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Scintillation cocktail
-
Filter paper discs
-
Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
Procedure:
-
The assay is performed in a multi-well plate format.
-
A reaction mixture is prepared containing the assay buffer, peptide substrate, and the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of CaNMT.
-
The mixture is incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is started by the addition of [³H]-Myristoyl-CoA and incubated for another set period.
-
The reaction is then quenched, typically by the addition of an acid.
-
Aliquots of the reaction mixture are spotted onto filter paper discs.
-
The discs are washed to remove unincorporated [³H]-Myristoyl-CoA.
-
The radioactivity retained on the filter discs, corresponding to the myristoylated peptide, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the general logic behind the structure-activity relationship studies of NMT inhibitors.
Caption: A flowchart illustrating the iterative process of lead optimization in drug discovery, focusing on the structural activity relationship of NMT inhibitors.
This guide highlights the importance of continued research into the SAR of NMT inhibitors. A deeper understanding of the molecular interactions between these compounds and the enzyme will be instrumental in designing the next generation of potent and selective antifungal agents to combat the growing threat of fungal infections.
Benchmarking RO-09-4609: A Comparative Analysis Against Clinical Antifungal Candidates
For Immediate Release
In the landscape of antifungal drug discovery, the identification of novel molecular targets is paramount to overcoming the challenges of drug resistance and toxicity associated with existing therapies. RO-09-4609, a potent and selective inhibitor of fungal N-myristoyltransferase (NMT), represents a promising therapeutic candidate with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound against established clinical antifungal agents, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Executive Summary
This compound, a benzofuran (B130515) derivative, targets N-myristoyltransferase, an enzyme essential for fungal viability. This mechanism fundamentally differs from that of current clinical antifungals, which primarily target the cell wall, cell membrane, or nucleic acid synthesis. This guide presents a comparative analysis of this compound's preclinical data alongside the performance of leading antifungal classes: azoles (Fluconazole), polyenes (Amphotericin B), echinocandins (Caspofungin), and pyrimidine (B1678525) analogs (Flucytosine). The in vitro activity of these compounds against various Candida species is summarized, and detailed experimental protocols for antifungal susceptibility testing are provided.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and current clinical antifungal agents against pathogenic Candida species. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound and Comparator Antifungal Agents against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | N-myristoyltransferase inhibitor | Data not available in published literature | Data not available in published literature |
| Fluconazole | Lanosterol 14-α-demethylase inhibitor | 0.25 - 0.5 | 0.5 - 4 |
| Amphotericin B | Binds to ergosterol, forming pores | 0.25 - 0.5 | 0.5 - 1 |
| Caspofungin | β-(1,3)-D-glucan synthase inhibitor | 0.03 - 0.06 | 0.06 - 0.125 |
| Flucytosine | Inhibits DNA and RNA synthesis | 0.125 - 0.5 | 0.5 - 4 |
Table 2: In Vitro Activity of Comparator Antifungal Agents against various Candida Species
| Antifungal Agent | C. glabrata MIC₉₀ (µg/mL) | C. parapsilosis MIC₉₀ (µg/mL) | C. tropicalis MIC₉₀ (µg/mL) | C. krusei MIC₉₀ (µg/mL) |
| Fluconazole | 16 - 64 | 2 - 8 | 2 - 8 | 64 - >64 |
| Amphotericin B | 1 | 1 | 1 | 2 |
| Caspofungin | 0.06 | 2 | 0.125 | 0.5 |
| Flucytosine | 0.125 - 1 | 0.5 - 2 | 0.25 - 1 | 8 - 32 |
Experimental Protocols
The following is a detailed methodology for determining the in vitro antifungal susceptibility of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Culture the Candida species on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Add 100 µL of the appropriate antifungal dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For fungicidal agents like Amphotericin B, the endpoint is often complete inhibition of visible growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared antifungal agents and a typical experimental workflow.
Caption: Mechanisms of Action of this compound and Comparator Antifungal Drugs.
Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
This compound, with its unique mode of action targeting fungal N-myristoyltransferase, presents a compelling avenue for the development of a new class of antifungal agents. While direct comparative MIC data is still emerging, its potent enzymatic inhibition and in vitro activity against Candida albicans underscore its potential. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the clinical utility of this promising compound in comparison to the established antifungal armamentarium. The distinct mechanism of this compound offers the potential for activity against fungal strains resistant to current therapies and a favorable safety profile, making it a high-priority candidate for further development.
Benchmarking RO-09-4609: A Comparative Analysis Against Clinical Antifungal Candidates
For Immediate Release
In the landscape of antifungal drug discovery, the identification of novel molecular targets is paramount to overcoming the challenges of drug resistance and toxicity associated with existing therapies. RO-09-4609, a potent and selective inhibitor of fungal N-myristoyltransferase (NMT), represents a promising therapeutic candidate with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound against established clinical antifungal agents, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Executive Summary
This compound, a benzofuran derivative, targets N-myristoyltransferase, an enzyme essential for fungal viability. This mechanism fundamentally differs from that of current clinical antifungals, which primarily target the cell wall, cell membrane, or nucleic acid synthesis. This guide presents a comparative analysis of this compound's preclinical data alongside the performance of leading antifungal classes: azoles (Fluconazole), polyenes (Amphotericin B), echinocandins (Caspofungin), and pyrimidine analogs (Flucytosine). The in vitro activity of these compounds against various Candida species is summarized, and detailed experimental protocols for antifungal susceptibility testing are provided.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and current clinical antifungal agents against pathogenic Candida species. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound and Comparator Antifungal Agents against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | N-myristoyltransferase inhibitor | Data not available in published literature | Data not available in published literature |
| Fluconazole | Lanosterol 14-α-demethylase inhibitor | 0.25 - 0.5 | 0.5 - 4 |
| Amphotericin B | Binds to ergosterol, forming pores | 0.25 - 0.5 | 0.5 - 1 |
| Caspofungin | β-(1,3)-D-glucan synthase inhibitor | 0.03 - 0.06 | 0.06 - 0.125 |
| Flucytosine | Inhibits DNA and RNA synthesis | 0.125 - 0.5 | 0.5 - 4 |
Table 2: In Vitro Activity of Comparator Antifungal Agents against various Candida Species
| Antifungal Agent | C. glabrata MIC₉₀ (µg/mL) | C. parapsilosis MIC₉₀ (µg/mL) | C. tropicalis MIC₉₀ (µg/mL) | C. krusei MIC₉₀ (µg/mL) |
| Fluconazole | 16 - 64 | 2 - 8 | 2 - 8 | 64 - >64 |
| Amphotericin B | 1 | 1 | 1 | 2 |
| Caspofungin | 0.06 | 2 | 0.125 | 0.5 |
| Flucytosine | 0.125 - 1 | 0.5 - 2 | 0.25 - 1 | 8 - 32 |
Experimental Protocols
The following is a detailed methodology for determining the in vitro antifungal susceptibility of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Culture the Candida species on Sabouraud dextrose agar at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Add 100 µL of the appropriate antifungal dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For fungicidal agents like Amphotericin B, the endpoint is often complete inhibition of visible growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared antifungal agents and a typical experimental workflow.
Caption: Mechanisms of Action of this compound and Comparator Antifungal Drugs.
Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
This compound, with its unique mode of action targeting fungal N-myristoyltransferase, presents a compelling avenue for the development of a new class of antifungal agents. While direct comparative MIC data is still emerging, its potent enzymatic inhibition and in vitro activity against Candida albicans underscore its potential. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the clinical utility of this promising compound in comparison to the established antifungal armamentarium. The distinct mechanism of this compound offers the potential for activity against fungal strains resistant to current therapies and a favorable safety profile, making it a high-priority candidate for further development.
Safety Operating Guide
Crucial Safety Notice: Identification of RO-09-4609 Required for Safe Disposal
Immediate action is required to identify the chemical compound designated as RO-09-4609 before any handling or disposal. The lack of a clear and unambiguous identification of this substance in publicly available safety data makes it impossible to provide safe and compliant disposal procedures.
Initial searches for "this compound" did not yield a definitive chemical identity. The designation may be an internal product code, a shorthand notation, or an incomplete identifier. Without a precise chemical name, CAS number, or a corresponding Safety Data Sheet (SDS), any attempt at disposal is hazardous and could result in harm to personnel, environmental contamination, and regulatory non-compliance.
Recommended Immediate Actions for Laboratory Personnel:
-
Locate the Original Container and Documentation: The primary source of information will be the manufacturer's or supplier's original label and any accompanying documentation, including the Safety Data Sheet (SDS) that should have been provided with the chemical.
-
Contact the Supplier or Manufacturer: Reach out to the company from which this compound was procured. Provide them with any and all identifying information from the container, including lot numbers and purchase dates. They are obligated to provide you with a Safety Data Sheet.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for chemical identification and waste disposal. Provide them with all available information. They can assist in identifying the substance and will have established protocols for managing unknown chemicals.
General Workflow for Chemical Waste Disposal (Once Identified)
Once the chemical has been properly identified and the specific hazards are known from the SDS, a proper disposal plan can be implemented. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for the safe disposal of a chemical substance.
It is imperative to reiterate that no disposal actions should be taken until this compound is positively identified. The procedures outlined above and in the corresponding SDS are critical for ensuring the safety of researchers, and drug development professionals, and for maintaining a safe laboratory environment.
Crucial Safety Notice: Identification of RO-09-4609 Required for Safe Disposal
Immediate action is required to identify the chemical compound designated as RO-09-4609 before any handling or disposal. The lack of a clear and unambiguous identification of this substance in publicly available safety data makes it impossible to provide safe and compliant disposal procedures.
Initial searches for "this compound" did not yield a definitive chemical identity. The designation may be an internal product code, a shorthand notation, or an incomplete identifier. Without a precise chemical name, CAS number, or a corresponding Safety Data Sheet (SDS), any attempt at disposal is hazardous and could result in harm to personnel, environmental contamination, and regulatory non-compliance.
Recommended Immediate Actions for Laboratory Personnel:
-
Locate the Original Container and Documentation: The primary source of information will be the manufacturer's or supplier's original label and any accompanying documentation, including the Safety Data Sheet (SDS) that should have been provided with the chemical.
-
Contact the Supplier or Manufacturer: Reach out to the company from which this compound was procured. Provide them with any and all identifying information from the container, including lot numbers and purchase dates. They are obligated to provide you with a Safety Data Sheet.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for chemical identification and waste disposal. Provide them with all available information. They can assist in identifying the substance and will have established protocols for managing unknown chemicals.
General Workflow for Chemical Waste Disposal (Once Identified)
Once the chemical has been properly identified and the specific hazards are known from the SDS, a proper disposal plan can be implemented. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for the safe disposal of a chemical substance.
It is imperative to reiterate that no disposal actions should be taken until this compound is positively identified. The procedures outlined above and in the corresponding SDS are critical for ensuring the safety of researchers, and drug development professionals, and for maintaining a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
